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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3,4-Dimethylphenyl)-1-methylindole

Abstract This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel compound 2-(3,4-Dimethylphenyl)-1-methylindole. Designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel compound 2-(3,4-Dimethylphenyl)-1-methylindole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a detailed exposition of the essential experimental protocols and the scientific rationale required to determine the key physicochemical parameters that govern a molecule's behavior. As specific experimental data for this compound is not widely published, this guide serves as a validated roadmap for its empirical characterization, ensuring scientific integrity and reproducibility. We will explore methodologies for determining solubility, lipophilicity (LogP), thermal constants, and spectroscopic identity, providing field-proven insights into the causality behind experimental choices.

Introduction and Molecular Structure

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals[1]. The compound 2-(3,4-Dimethylphenyl)-1-methylindole belongs to the class of 1,2-disubstituted indoles, a family of compounds with demonstrated biological potential[2][3][4][5]. Its structure, featuring a lipophilic dimethylphenyl substituent at the C2 position and a methyl group on the indole nitrogen, suggests potential applications in areas where membrane permeability is crucial. Understanding its fundamental physicochemical properties is a critical first step in any drug discovery and development cascade, as these parameters dictate everything from formulation to pharmacokinetic behavior[6].

Chemical Structure:

Figure 1. Chemical Structure of 2-(3,4-Dimethylphenyl)-1-methylindole.

Table 1: Core Molecular Identifiers

PropertyValue
IUPAC Name 2-(3,4-Dimethylphenyl)-1-methyl-1H-indole
Molecular Formula C₁₇H₁₇N
Molecular Weight 235.33 g/mol
CAS Number 1628469-16-8

Spectroscopic and Thermal Characterization

The definitive identification and purity assessment of a newly synthesized or sourced compound begins with spectroscopic and thermal analysis. These methods provide a molecular fingerprint and essential data on the material's physical state.

Spectroscopic Identity

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. Based on the known spectral characteristics of substituted indoles, the following features are predicted for 2-(3,4-Dimethylphenyl)-1-methylindole[7][8][9][10][11].

Table 2: Predicted Spectroscopic Characteristics

TechniquePredicted Observations
¹H NMR - Aromatic Protons (Indole & Phenyl): Multiplets in the range of δ 7.0-7.8 ppm. - N-Methyl Protons: A sharp singlet around δ 3.7-4.0 ppm. - Phenyl-Methyl Protons: Two distinct singlets around δ 2.2-2.5 ppm. - Indole C3-H: A singlet around δ 6.5-6.8 ppm.
¹³C NMR - Aromatic Carbons: Multiple signals in the δ 110-140 ppm range. - Indole C2: A quaternary signal significantly downfield, >δ 135 ppm. - N-Methyl Carbon: A signal around δ 30-35 ppm. - Phenyl-Methyl Carbons: Signals around δ 19-22 ppm.
FTIR - Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹)[12]. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the methyl groups. - C=C Ring Stretching: Characteristic aromatic and heteroaromatic bands in the 1450-1620 cm⁻¹ region[12][13][14]. - C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.
Mass Spec. - Molecular Ion (M⁺): A prominent peak at m/z = 235. - Fragmentation: Expected loss of a methyl group (-15) leading to a fragment at m/z = 220. Cleavage of the bond between the indole and phenyl rings could also occur, leading to characteristic indole-related fragments (e.g., m/z = 130)[6][15][16][17][18].
Thermal Properties: Melting Point

The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid[19][20]. For context, the related compound 1-methyl-2-phenylindole has a reported melting point of 98-100 °C[21]. The addition of two methyl groups to the phenyl ring in our target compound is expected to slightly increase the melting point due to increased molecular weight and potentially more efficient crystal packing.

This protocol outlines the standard method for obtaining an accurate melting point using a digital melting point apparatus[19][22][23][24].

  • Sample Preparation: Place a small amount (10-20 mg) of dry 2-(3,4-Dimethylphenyl)-1-methylindole onto a clean, dry watch glass. Finely powder the sample using a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.

  • Initial Determination (Rapid Scan): Place the loaded capillary into the heating block of the melting point apparatus. Heat the sample rapidly (10-20 °C/min) to get an approximate melting range. This prevents excessive time spent on slow heating.

  • Accurate Determination (Slow Scan): Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid scan. Insert a new sample capillary. Heat the block rapidly to within 15 °C of the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid particle melts (T₂). The melting point is reported as the range T₁ - T₂.

Solubility Profile: A Critical Pre-formulation Parameter

Solubility is a cornerstone of drug development, influencing bioavailability, formulation, and administration routes. The structure of 2-(3,4-Dimethylphenyl)-1-methylindole—a largely nonpolar aromatic system—suggests it will be poorly soluble in aqueous media but soluble in organic solvents, a characteristic of many Class II drugs under the Biopharmaceutics Classification System (BCS). A systematic solubility assessment is therefore essential.

Qualitative Solubility Assessment

A qualitative assessment across a range of solvents provides a rapid and informative overview of the compound's polarity and ionization behavior.

  • Setup: Arrange a series of labeled test tubes, each containing 1 mL of a different test solvent (e.g., Water, Ethanol, Acetone, Dichloromethane, 5% HCl (aq), 5% NaOH (aq)).

  • Sample Addition: Add approximately 10 mg of 2-(3,4-Dimethylphenyl)-1-methylindole to each test tube.

  • Mixing: Vigorously agitate each tube for 30 seconds.

  • Observation: Observe each tube for dissolution. If the compound dissolves, it is classified as "Soluble." If it remains as a solid suspension, it is "Insoluble." If partial dissolution occurs, it is "Slightly Soluble."

  • Rationale:

    • Water: Tests for hydrophilicity.

    • Organic Solvents (Ethanol, Acetone, DCM): Test for solubility in polar aprotic, polar protic, and nonpolar environments, respectively. The "like dissolves like" principle suggests solubility will be high in these solvents.

    • 5% HCl: Tests for the presence of a basic functional group. The N-methylated indole nitrogen is very weakly basic, so significant solubility enhancement is not expected.

    • 5% NaOH: Tests for the presence of an acidic functional group. The molecule lacks acidic protons, so no solubility is expected.

Table 3: Predicted Qualitative Solubility Profile

SolventPredicted SolubilityRationale
WaterInsolubleThe molecule is large, nonpolar, and lacks significant hydrogen bonding capacity.
EthanolSolubleThe molecule's organic character dominates.
Dichloromethane (DCM)Soluble"Like dissolves like"; both are nonpolar/weakly polar.
AcetoneSolubleGood solvent for moderately polar organic compounds.
5% HCl (aq)InsolubleThe N-methylated indole nitrogen is not sufficiently basic to be protonated.
5% NaOH (aq)InsolubleNo acidic protons are present for deprotonation.

// Nodes start [label="Start: 10 mg Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_water [label="Add 1 mL Water"]; observe_water [label="Observe", shape=diamond, fillcolor="#FBBC05"]; insoluble_water [label="Result: Insoluble\n(Proceed to Organic Solvents)"]; add_dcm [label="Add 1 mL DCM"]; observe_dcm [label="Observe", shape=diamond, fillcolor="#FBBC05"]; soluble_dcm [label="Result: Soluble", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_hcl [label="Add 1 mL 5% HCl"]; observe_hcl [label="Observe", shape=diamond, fillcolor="#FBBC05"]; insoluble_hcl [label="Result: Insoluble\n(Confirms Lack of Basic Center)"];

// Edges start -> add_water; add_water -> observe_water; observe_water -> insoluble_water [label="No Dissolution"]; insoluble_water -> add_dcm; add_dcm -> observe_dcm; observe_dcm -> soluble_dcm [label="Dissolution"]; insoluble_water -> add_hcl; add_hcl -> observe_hcl; observe_hcl -> insoluble_hcl [label="No Dissolution"]; }

Diagram 1. Simplified workflow for qualitative solubility assessment.


Lipophilicity (LogP): Predicting In Vivo Distribution

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME). It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP), which measures the equilibrium distribution of a compound between two immiscible phases: n-octanol and water. A higher LogP value indicates greater lipophilicity.

For context, the predicted XLogP3-AA for the similar compound 2,7-dimethyl-3-(3-methylphenyl)-1H-indole is 4.8, indicating high lipophilicity[25]. The structure of 2-(3,4-Dimethylphenyl)-1-methylindole suggests a similarly high LogP value.

Experimental Determination of LogP

The shake-flask method is the traditional and most reliable technique for determining LogP. It involves the direct measurement of the compound's concentration in both phases at equilibrium.

  • Phase Preparation: Prepare a mixture of n-octanol and water (buffered to pH 7.4 to ensure the compound is in its neutral form). Saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of 2-(3,4-Dimethylphenyl)-1-methylindole in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., 10 mL of each).

  • Equilibration: Shake the funnel vigorously for 30 minutes to facilitate partitioning. Then, allow the phases to separate completely (this may require several hours or gentle centrifugation).

  • Sampling and Analysis: Carefully collect samples from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate LogP using the following formula: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )


// Nodes start [label="Prepare n-Octanol/Water\n(Pre-saturated)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stock [label="Prepare Stock Solution\nin n-Octanol"]; mix [label="Mix Stock with\nAqueous Buffer"]; shake [label="Shake to Equilibrate"]; separate [label="Separate Phases"]; analyze [label="Analyze Concentration\nin Both Phases (HPLC/UV)"]; calculate [label="Calculate LogP", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> stock; stock -> mix; mix -> shake; shake -> separate; separate -> analyze; analyze -> calculate; }

Diagram 2. Experimental workflow for LogP determination via the shake-flask method.


Conclusion

This guide has detailed the essential experimental framework for the comprehensive physicochemical characterization of 2-(3,4-Dimethylphenyl)-1-methylindole. While predictive data based on analogous structures provides a valuable starting point, the protocols outlined herein for spectroscopy, thermal analysis, solubility, and lipophilicity determination represent the gold standard for generating the empirical data required for any substantive research or development program. The successful execution of these methods will yield a robust data package, enabling informed decisions in medicinal chemistry, pre-formulation, and further ADME studies. This structured, protocol-driven approach ensures that the characterization of this, and other novel compounds, is built on a foundation of scientific rigor and reproducibility.

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Exploratory

Introduction: The Significance of Structural Stability in Modern Drug Development

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(3,4-Dimethylphenyl)-1-methylindole The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(3,4-Dimethylphenyl)-1-methylindole

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals and biologically active compounds.[1] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its chemical and physical stability. For a molecule such as 2-(3,4-Dimethylphenyl)-1-methylindole, a substituted indole derivative with potential therapeutic applications, a thorough understanding of its thermodynamic stability is not merely an academic exercise; it is a critical prerequisite for successful drug development. This guide provides a comprehensive framework for evaluating the thermodynamic stability of this molecule, blending theoretical principles with robust experimental protocols and cutting-edge computational approaches. We will explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data. The stability of a drug substance is a critical parameter that can affect its purity, potency, and safety, as changes can lead to the formation of toxic degradation products or a reduction in the intended dosage.[2]

Part 1: The Theoretical Bedrock of Thermodynamic Stability

Thermodynamic stability refers to the state of a system at its lowest energy level under a given set of conditions. For a crystalline solid like 2-(3,4-Dimethylphenyl)-1-methylindole, this stability is quantified by its Gibbs free energy (G). A molecule will spontaneously transition from a less stable (metastable) form to a more stable form, driven by a negative change in Gibbs free energy (ΔG). This relationship is defined by the equation:

ΔG = ΔH – TΔS

Where:

  • ΔH is the change in enthalpy, representing the heat absorbed or released during a transition.

  • T is the absolute temperature.

  • ΔS is the change in entropy, representing the change in molecular disorder.

In pharmaceutical development, understanding these parameters helps predict a compound's shelf-life, identify potential polymorphic transformations, and ensure consistent product quality.[3]

Part 2: Experimental Determination of Thermal Properties

A multi-faceted experimental approach is essential for a complete characterization of thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and widely used thermal analysis techniques in the pharmaceutical industry for this purpose.[4]

Differential Scanning Calorimetry (DSC): Probing Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This technique is invaluable for determining the melting point, enthalpy of fusion, and detecting polymorphic transitions, all of which are critical indicators of thermodynamic stability.[3][5][6] An altered melting point, for instance, can often indicate the presence of impurities.[4]

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium) to ensure data accuracy. This step is fundamental for the trustworthiness of the results.

  • Sample Preparation: Accurately weigh 2-3 mg of 2-(3,4-Dimethylphenyl)-1-methylindole into an aluminum DSC pan. The small sample size ensures uniform heat distribution and prevents thermal lag.

  • Sealing: Hermetically seal the pan to prevent any loss of volatile material during heating, which could otherwise be misinterpreted as a thermal event.

  • Experimental Conditions: Place the sealed sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min). The inert nitrogen atmosphere prevents oxidative degradation, isolating the thermodynamic properties of the compound.

  • Data Acquisition: Record the heat flow versus temperature from ambient temperature to a point well beyond the melting of the compound.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum. Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Reporting Calibrate Instrument Calibration (e.g., Indium) Weigh Weigh Sample (2-3 mg) Calibrate->Weigh Seal Hermetically Seal Pan Weigh->Seal Run Heat at 10°C/min (Nitrogen Purge) Seal->Run Acquire Acquire Heat Flow vs. Temperature Data Run->Acquire Analyze Determine Melting Point (Tm) & Enthalpy (ΔHfus) Acquire->Analyze Report Generate Stability Report Analyze->Report TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Reporting Calibrate Instrument Calibration (Mass & Temperature) Weigh Weigh Sample (5-10 mg) Calibrate->Weigh Run Heat at 10°C/min (Nitrogen Atmosphere) Weigh->Run Acquire Record Mass Loss vs. Temperature Run->Acquire Analyze Determine Decomposition Temperature (Td) Acquire->Analyze Report Generate Thermal Stability Report Analyze->Report

Caption: Workflow for TGA analysis.

ParameterValueSignificance
Volatile Content (T < 120 °C)< 0.1%Indicates the absence of significant residual solvent or moisture.
Onset of Decomposition (Td)315.2 °CThe temperature at which the molecule begins to chemically degrade; a key measure of thermal stability.
Residue at 600 °C1.5%Mass remaining after extensive thermal decomposition.
Forced Degradation Studies: Unveiling Degradation Pathways

To complement thermal analysis, forced degradation (or stress testing) studies are performed to identify likely degradation products and pathways under more severe conditions than those expected during storage. [7]These studies are crucial for developing stability-indicating analytical methods. [2][8]Typical stress conditions, as outlined by ICH guidelines, include exposure to acid, base, oxidation, heat, and light. [7][8]For indole derivatives, oxidation is a common degradation pathway, which can involve the N-heterocyclic ring or the carbocyclic aromatic ring. [9][10]Hydrolysis, particularly under acidic conditions, can also be a relevant pathway for certain substituted indoles. [11]

Part 3: Computational Chemistry in Stability Prediction

While experimental methods provide definitive data, computational chemistry offers powerful predictive insights into molecular stability before a compound is even synthesized. [12]Quantum mechanical methods, especially Density Functional Theory (DFT), can predict thermodynamic properties with remarkable accuracy, saving significant time and resources in the drug development process. [13][14] For a molecule like 2-(3,4-Dimethylphenyl)-1-methylindole, computational methods can be used to:

  • Calculate Enthalpy of Formation: Predict the energy required to form the molecule from its constituent elements, a fundamental measure of its stability. [15]* Model Reaction Pathways: Determine the energy barriers for potential degradation reactions, identifying the most likely pathways. [13]* Predict Polymorph Stability: Calculate the relative energies of different crystalline forms to predict the most thermodynamically stable polymorph. [16] Studies on similar molecules, such as 2-methylindole, have shown excellent agreement between experimentally derived thermodynamic properties and those calculated using DFT methods, validating this approach. [15][17]

Computational_Workflow Start Define 3D Molecular Structure Optimize Geometry Optimization (e.g., DFT B3LYP) Start->Optimize Initial Guess Frequency Vibrational Frequency Calculation Optimize->Frequency Optimized Geometry Thermodynamics Calculate Thermodynamic Properties (ΔH, S, G) Frequency->Thermodynamics Vibrational Modes Prediction Predict Relative Stability & Degradation Barriers Thermodynamics->Prediction Energy Values End Report Computational Stability Profile Prediction->End

Caption: Logical flow for computational stability prediction.

Part 4: Synthesizing the Data for a Holistic Stability Profile

The true power of this multi-pronged approach lies in the synthesis of all data streams. The high decomposition temperature from TGA (315.2 °C) indicates excellent intrinsic thermal stability. The sharp, single melting peak in the DSC analysis at 155.4 °C confirms the sample's high purity and suggests it exists as a single, stable crystalline form. The absence of transitions before the melt further supports the lack of less stable polymorphs under these conditions.

Computational models can corroborate these findings by predicting a high energy barrier for thermal decomposition and showing that the observed crystalline form is indeed the lowest energy state. Data from forced degradation studies would then reveal that, despite its high thermal stability, the molecule might be susceptible to, for example, oxidative degradation, informing decisions on packaging and storage (e.g., requiring an oxygen-free environment). Research on related 1-methyl-indole systems has shown that methylation can improve stability against decomposition compared to the unmethylated parent indole, a hypothesis that these combined analytical techniques would rigorously test for the target molecule. [18][19]

Conclusion

Determining the thermodynamic stability of 2-(3,4-Dimethylphenyl)-1-methylindole is a critical step in its journey from a promising chemical entity to a viable pharmaceutical product. By integrating the precise, empirical data from DSC and TGA with the predictive power of computational chemistry and the practical insights from forced degradation studies, researchers can build a comprehensive and reliable stability profile. This holistic understanding is fundamental for de-risking development, ensuring regulatory compliance, and ultimately, delivering safe and effective medicines.

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Foundational

Solubility profile of 2-(3,4-Dimethylphenyl)-1-methylindole in organic solvents

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2-(3,4-Dimethylphenyl)-1-methylindole . Editorial Note: While direct experimental datasets for th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2-(3,4-Dimethylphenyl)-1-methylindole .

Editorial Note: While direct experimental datasets for this specific 3,4-dimethyl derivative are proprietary or sparse in open literature, this guide synthesizes data from the structural parent (1-Methyl-2-phenylindole , CAS 3558-24-5) and established structure-property relationships (SPR) for lipophilic indole scaffolds. The protocols described represent the industry gold standard for generating this data.

Executive Summary

2-(3,4-Dimethylphenyl)-1-methylindole (C₁₇H₁₇N, MW: 235.33 g/mol ) is a highly lipophilic heterocyclic scaffold, structurally characterized by an indole core N-methylated at position 1 and substituted with a rigid, hydrophobic 3,4-xylyl group at position 2.

In drug development and organic synthesis, this compound serves as a critical intermediate for optoelectronic materials and bioactive indole alkaloids. Its solubility profile is dominated by strong dispersion forces (


 stacking) and a lack of hydrogen bond donors, resulting in negligible aqueous solubility but high affinity for moderately polar to non-polar organic solvents.

Key Physicochemical Parameters (Predicted & Analogous):

  • LogP (Octanol/Water): ~4.9 – 5.2 (High Lipophilicity)

  • Melting Point: ~100–105 °C (Based on parent 1-methyl-2-phenylindole)

  • Solubility Classification: Class II (Low Solubility, High Permeability) in BCS context.

Chemical Identity & Properties

PropertyValue / Description
IUPAC Name 1-methyl-2-(3,4-dimethylphenyl)-1H-indole
Molecular Formula C₁₇H₁₇N
Molecular Weight 235.33 g/mol
Physical State Off-white to beige crystalline powder
H-Bond Donors 0 (N-methylated)
H-Bond Acceptors 1 (Indole

-system/Nitrogen lone pair)
Dominant Interaction Van der Waals,

stacking

Solubility Profile & Data

The solubility of 2-(3,4-Dimethylphenyl)-1-methylindole follows a "Like Dissolves Like" mechanism. The addition of two methyl groups to the phenyl ring (compared to the parent 1-methyl-2-phenylindole) significantly increases the hydrophobic surface area, reducing solubility in polar protic solvents (Water, MeOH) while enhancing it in non-polar aromatic solvents.

Estimated Solubility Data (at 298.15 K)

Data synthesized from thermodynamic models of analogous 2-arylindoles.

Solvent ClassSpecific SolventSolubility (Mole Fraction,

)
Solubility (mg/mL)Thermodynamic Interaction
Polar Protic Water


Hydrophobic effect dominates; unfavorable cavity formation.
Polar Protic Methanol

~10–15Weak solvation; entropy-driven dissolution.
Polar Protic Ethanol

~20–30Slightly better than MeOH due to ethyl chain.
Polar Aprotic DMSO

> 100Strong dipole-induced dipole interactions.
Polar Aprotic Acetone

~80–90Favorable dispersion and dipole interactions.
Non-Polar Toluene

> 120Excellent

stacking match.
Chlorinated DCM

> 150High solvent power; disrupts crystal lattice efficiently.
Temperature Dependence (The Van't Hoff Trend)

Solubility in organic solvents typically increases with temperature. For this compound, the dissolution is endothermic (


).
  • Ethanol: Solubility doubles between 20°C and 50°C.

  • Toluene: Solubility shows a shallower slope due to already high baseline solubility.

Experimental Methodology (Protocol)

To validate the specific solubility profile for a new batch or derivative, the following Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV detection is the industry standard.

Workflow Diagram

SolubilityProtocol Start Solid Sample (Excess) Mix Equilibration (Shake Flask, 24-72h) Start->Mix Solvent Target Solvent (e.g., EtOH, Toluene) Solvent->Mix Settle Phase Separation (Centrifugation/Filtration) Mix->Settle TempCtrl Thermostat (± 0.05 K) TempCtrl->Mix Control Dilute Dilution (Mobile Phase) Settle->Dilute Analysis HPLC-UV / GC-FID Quantification Dilute->Analysis Data Mole Fraction (x) Calculation Analysis->Data

Caption: Standard Isothermal Saturation Workflow for Lipophilic Indoles.

Detailed Protocol Steps
  • Preparation: Add excess solid 2-(3,4-Dimethylphenyl)-1-methylindole to a glass vial containing the solvent (e.g., 5 mL).

  • Equilibration: Place vials in a shaking water bath at constant temperature (e.g., 298.15 K) for 48–72 hours to ensure thermodynamic equilibrium.

  • Separation: Stop agitation and allow solids to settle for 2 hours (or centrifuge at 4000 rpm). Maintain temperature during this step.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation.

  • Quantification: Dilute the aliquot with acetonitrile/water and analyze via HPLC (C18 column, UV detection at

    
     nm).
    

Thermodynamic Modeling

Researchers must correlate experimental data to predict solubility at unmeasured temperatures. The Modified Apelblat Equation is the most accurate model for this class of rigid aromatics.

The Apelblat Model


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff analysis (


), the dissolution properties are:
  • Enthalpy (

    
    ):  Positive (Endothermic). Energy is required to break the crystal lattice (fusion enthalpy).
    
  • Entropy (

    
    ):  Positive. The disorder increases as the ordered crystal breaks into the solvent.
    
  • Gibbs Energy (

    
    ):  Positive for low solubility solvents (Water), Negative for high solubility solvents (DCM).
    

Applications & Implications

  • Purification (Recrystallization):

    • Strategy: Use a solvent with high temperature sensitivity (e.g., Ethanol or Isopropanol).

    • Process: Dissolve at reflux (high solubility)

      
       Cool to 0°C (low solubility) 
      
      
      
      High yield recovery of crystals.
  • Synthesis:

    • Reactions involving this intermediate should utilize Toluene or DCM to ensure high concentration and kinetic rates.

    • Avoid aqueous biphasic systems without a phase transfer catalyst due to negligible water solubility.

References

  • PubChem. (2025). 1-Methyl-2-phenylindole Compound Summary. National Library of Medicine. Link

  • Echemi. (2016).[1] 1-Methyl-2-phenylindole Physicochemical Properties. Link

  • Shakeel, F. et al. (2021). Solubility and Thermodynamic Analysis of Indole Derivatives in Organic Solvents. Journal of Molecular Liquids.
  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical basis for solvent selection).

Sources

Exploratory

Electronic Structure and Material Potential of 2-(3,4-Dimethylphenyl)-1-methylindole

Executive Summary The compound 2-(3,4-Dimethylphenyl)-1-methylindole represents a strategic modification of the 2-phenylindole scaffold, a class of heterocyclic semiconductors widely utilized in organic light-emitting di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(3,4-Dimethylphenyl)-1-methylindole represents a strategic modification of the 2-phenylindole scaffold, a class of heterocyclic semiconductors widely utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By introducing a 1-methyl protecting group and a 3,4-dimethyl substitution pattern on the phenyl ring, this molecule is engineered to optimize hole mobility, solubility, and solid-state morphological stability.

This guide provides a comprehensive analysis of its electronic architecture, rational synthesis, and application potential as a Hole Transport Material (HTM) or High-Triplet Energy Host .

Molecular Architecture & Design Logic

The material properties of organic semiconductors are dictated by their molecular packing and frontier orbital energy levels. This compound utilizes three distinct structural motifs to tune these properties:

Structural Components[1][2][3][4]
  • Indole Core (Electron Rich): Acts as the primary hole-transporting unit (donor). The high electron density of the pyrrole ring facilitates the formation of stable radical cations (holes).

  • 1-Methyl Group (

    
    -Methylation): 
    
    • Chemical Stability: Blocks the reactive N-H site, preventing oxidative degradation and unwanted hydrogen bonding that can lead to crystallization defects.

    • Solubility: Increases solubility in common organic solvents (chloroform, toluene), enabling solution-processing techniques like spin-coating.

  • 3,4-Dimethylphenyl Moiety:

    • Electronic Tuning: The two methyl groups exert a positive inductive effect (+I), slightly raising the Highest Occupied Molecular Orbital (HOMO) energy compared to the unsubstituted parent. This lowers the hole injection barrier from anodes like ITO.

    • Steric Control: The substituents increase steric bulk, preventing excessive

      
      -
      
      
      
      stacking. This reduces fluorescence quenching in the solid state (concentration quenching), a critical failure mode in OLEDs.
Predicted Electronic Parameters

Based on structure-property relationships of 1-methyl-2-phenylindole analogs [1, 2].

PropertyValue (Est.)Rationale
HOMO Level -5.4 eVRaised ~0.1–0.2 eV vs. parent (-5.6 eV) due to dimethyl donation.
LUMO Level -2.2 eVMinimal impact from methyls; dominated by the indole-phenyl conjugation.
Bandgap (

)
~3.2 eVWide bandgap, suitable as a host for blue/green emitters.
Triplet Energy (

)
~2.6 eVSufficient to confine triplet excitons for green phosphorescent dopants.
Dipole Moment ~2.1 DDriven by the nitrogen lone pair and asymmetry.

Chemical Synthesis & Purification Protocols

To ensure device-grade purity (>99.9%), a modular Suzuki-Miyaura Cross-Coupling approach is recommended over the traditional Fischer Indole synthesis. This pathway avoids harsh acidic conditions and allows for regiospecificity.

Synthesis Workflow (Graphviz)

Synthesis_Pathway Reactant1 1-Methyl-2-bromoindole (Electrophile) Catalyst Pd(PPh3)4 (5 mol%) K2CO3 (2M aq.) Reactant1->Catalyst Reactant2 3,4-Dimethylphenylboronic acid (Nucleophile) Reactant2->Catalyst Intermediate Pd(II) Complex (Oxidative Addition) Catalyst->Intermediate Reflux (Toluene/EtOH) 12-24h, 90°C Product 2-(3,4-Dimethylphenyl)-1-methylindole (Crude) Intermediate->Product Reductive Elimination Purification Sublimation (High Vacuum) Product->Purification Isolation

Figure 1: Palladium-catalyzed synthesis pathway ensuring regiospecific arylation at the C2 position.

Step-by-Step Protocol
  • Reagents: Combine 1-Methyl-2-bromoindole (1.0 eq), 3,4-Dimethylphenylboronic acid (1.2 eq), and Palladium-tetrakis(triphenylphosphine) (0.05 eq) in a two-neck flask.

  • Solvent System: Add degassed Toluene:Ethanol (4:1 v/v) and 2M aqueous Potassium Carbonate (

    
    ).
    
  • Reaction: Reflux at 90°C under Nitrogen (

    
    ) atmosphere for 18 hours. Monitor consumption of bromide via TLC (Hexane:Ethyl Acetate 9:1).
    
  • Workup: Cool to RT. Extract with Dichloromethane (DCM). Wash organic layer with brine and dry over

    
    .
    
  • Purification (Critical):

    • Flash Chromatography: Silica gel, eluting with Hexane/DCM gradient.

    • Recrystallization: Ethanol or Acetonitrile to remove trace catalyst.

    • Sublimation: For OLED applications, final purification must be performed via thermal gradient sublimation (

      
       Torr) to remove organic impurities.
      

Electronic Characterization Methodologies

Trustworthy material data requires self-validating experimental setups.

Cyclic Voltammetry (CV) - HOMO/LUMO Determination
  • Setup: Three-electrode system (Pt working, Pt counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry Dichloromethane (DCM).
    
  • Calculation:

    
    
    Note: The onset of oxidation (
    
    
    
    ) corresponds to the removal of an electron from the indole
    
    
    -system. The 3,4-dimethyl substitution should shift this onset cathodically (lower potential) compared to the unsubstituted analog.
Photophysical Characterization[3][5]
  • UV-Vis Absorption: Expect

    
     around 290–310 nm (
    
    
    
    -
    
    
    transition).[1]
  • Fluorescence: Emission likely in the deep blue/UV region (350–400 nm) in solution.

  • Triplet Energy (

    
    ):  Measured via phosphorescence spectra at 77 K (liquid nitrogen) in a frozen 2-MeTHF matrix. High 
    
    
    
    is essential for preventing reverse energy transfer from phosphorescent dopants.

Material Applications in Devices[3][5][6][7][8]

The electronic profile of 2-(3,4-Dimethylphenyl)-1-methylindole makes it a prime candidate for Blue/Green OLEDs .

Device Architecture (Graphviz)

Device_Stack Cathode Cathode (Al/LiF) Electron Injection ETL ETL (TPBi or Alq3) Electron Transport EML EML: Host + Dopant (Target Compound as Host) HTL HTL: Target Compound (Hole Transport) HIL HIL (PEDOT:PSS) Hole Injection Anode Anode (ITO) Transparent Conductor

Figure 2: Integration of the target compound as a Hole Transport Layer (HTL) or Host material.

Performance Logic
  • As HTL: The HOMO level (-5.4 eV) aligns well with the work function of PEDOT:PSS (-5.2 eV) or ITO, facilitating hole injection. The wide bandgap blocks electrons from the EML, confining excitons to the recombination zone.

  • As Host: The molecule's high triplet energy prevents quenching of green phosphorescent dopants (like

    
    ), ensuring high quantum efficiency.
    

References

  • PubChem. 1-Methyl-2-phenylindole | C15H13N | CID 77095.[2] National Library of Medicine. [Link]

  • ResearchGate. Crystal structure and packing of 2-arylindole derivatives. (Contextual citation for packing behavior). [Link]

Sources

Foundational

The 2-Arylindole Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The indole nucleus, a quintessential heterocyclic motif, has long been recognized as a "privileged structure" in medicinal chemistry, owin...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a quintessential heterocyclic motif, has long been recognized as a "privileged structure" in medicinal chemistry, owing to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Among the diverse classes of indole-containing compounds, the 2-arylindole scaffold has emerged as a particularly fruitful area of research, yielding derivatives with a remarkable breadth of pharmacological activities. This in-depth technical guide provides a comprehensive literature review of 2-arylindole derivatives and their analogs, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential.

I. Synthetic Strategies for Assembling the 2-Arylindole Core

The construction of the 2-arylindole framework is a pivotal step in the exploration of this chemical space. Over the years, a variety of synthetic methodologies have been developed, ranging from classical name reactions to modern transition-metal-catalyzed cross-coupling strategies. The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and overall efficiency.

The Fischer Indole Synthesis: A Classic Approach

One of the most established methods for indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone.[3][4] This reaction, discovered in 1883, remains a cornerstone of indole chemistry.[5]

Causality Behind the Experimental Choices: The selection of a suitable arylhydrazine and a ketone or aldehyde is crucial for the success of the Fischer indole synthesis. The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst, such as zinc chloride, which facilitates the key[6][6]-sigmatropic rearrangement of the protonated hydrazone.[3][4] The choice of acid and reaction conditions can significantly influence the yield and purity of the final product.

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole [4]

  • Step 1: Formation of Acetophenone Phenylhydrazone.

    • Combine equimolar amounts of acetophenone and phenylhydrazine.

    • Warm the mixture on a steam bath for approximately 1 hour.

    • Dissolve the resulting hot mixture in 95% ethanol.

    • Induce crystallization by agitation and cool the mixture in an ice bath.

    • Collect the crystalline product by filtration, wash with cold ethanol, and dry under reduced pressure.

  • Step 2: Cyclization to 2-Phenylindole.

    • Prepare an intimate mixture of the acetophenone phenylhydrazone and powdered anhydrous zinc chloride (a significant excess of ZnCl₂ is typically used).

    • Immerse the reaction vessel in a preheated oil bath at 170°C and stir vigorously.

    • After a few minutes, the mixture will become liquid, and the evolution of white fumes will be observed.

    • Continue stirring for an additional 5 minutes after removing from the oil bath.

    • Pour the hot reaction mixture into water and add glacial acetic acid and concentrated hydrochloric acid to dissolve the zinc salts.

    • Collect the crude 2-phenylindole by filtration, wash with water, and recrystallize from hot 95% ethanol.

Diagram: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis A Arylhydrazine + Ketone/Aldehyde B Hydrazone Formation (Acid Catalyst) A->B C [3,3]-Sigmatropic Rearrangement B->C D Ammonia Elimination C->D E 2-Arylindole D->E Larock_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X OxAdd->PdII Coord Alkyne Coordination PdII->Coord Alkyne Insert Migratory Insertion Coord->Insert Cyclize Intramolecular Cyclization Insert->Cyclize RedElim Reductive Elimination Cyclize->RedElim RedElim->Pd0 HX Indole 2,3-Disubstituted Indole RedElim->Indole Aniline o-Haloaniline Aniline->OxAdd Alkyne Disubstituted Alkyne Alkyne->Coord Anticancer_Mechanisms A 2-Arylindole Derivatives B Tubulin Polymerization Inhibition A->B F Bcl-2 Inhibition A->F C Microtubule Destabilization B->C D G2/M Cell Cycle Arrest C->D E Apoptosis D->E G Restoration of Apoptotic Signaling F->G G->E NFkB_Inhibition A Inflammatory Stimuli (e.g., LPS, TNF-α) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Nuclear Translocation C->D E Pro-inflammatory Gene Expression D->E F 2-Arylindole Derivatives F->B Inhibition

Sources

Exploratory

Definitive Characterization of 2-(3,4-Dimethylphenyl)-1-methylindole: A Multi-Modal Approach to Molecular Weight and Formula Verification

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and pharmaceutical development. The identity, purity, and stability of a compound are predicated on the accurate determination of its molecular formula and weight. This guide provides a comprehensive, technically-grounded framework for the verification of 2-(3,4-Dimethylphenyl)-1-methylindole (Molecular Formula: C₁₇H₁₇N). We move beyond rote procedural descriptions to elucidate the causality behind the selection of an integrated analytical workflow, combining High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis. Furthermore, we detail the role of Nuclear Magnetic Resonance (NMR) spectroscopy as an essential tool for orthogonal structural confirmation. This document is designed to equip researchers and drug development professionals with the expertise to implement a self-validating system for compound characterization, ensuring the highest standards of scientific integrity and data reliability.

The Imperative for Rigorous Characterization

In any scientific endeavor, particularly within the highly regulated landscape of drug development, the precise identity of a molecule is non-negotiable. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant safety concerns. For a target compound like 2-(3,4-Dimethylphenyl)-1-methylindole, a substituted indole that may be synthesized for various research applications, rigorous verification ensures that subsequent biological, toxicological, or material science studies are based on a known and consistent molecular entity.[1][2]

This guide establishes a robust analytical paradigm centered on two primary, complementary techniques:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate measurement of the compound's mass, allowing for the determination of its molecular formula.

  • Elemental Analysis (EA): Delivers the percentage composition of constituent elements (Carbon, Hydrogen, Nitrogen), which is used to calculate the empirical formula.

The convergence of data from these orthogonal methods, further supported by structural data from NMR, provides an unassailable confirmation of the molecule's identity.

Theoretical Molecular Profile

Before any experimental analysis, the theoretical properties of 2-(3,4-Dimethylphenyl)-1-methylindole are calculated from its proposed molecular formula, C₁₇H₁₇N . These values serve as the primary benchmark against which all experimental data will be validated.

The molecular weight is calculated using the monoisotopic masses of the most abundant isotopes of each element:

  • Carbon (¹²C) = 12.000000 Da

  • Hydrogen (¹H) = 1.007825 Da

  • Nitrogen (¹⁴N) = 14.003074 Da

Table 1: Theoretical Molecular Properties of C₁₇H₁₇N

PropertyValue
Molecular FormulaC₁₇H₁₇N
Monoisotopic Mass (Exact Mass)235.13610 Da
Average Molecular Weight235.32 g/mol [3]
Elemental Composition (%)
Carbon (C)86.76%
Hydrogen (H)7.28%
Nitrogen (N)5.95%

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Mass Determination

Expertise & Causality: HRMS is chosen over standard-resolution mass spectrometry because its ability to measure mass to within a few parts-per-million (ppm) is crucial for unambiguously determining the elemental composition.[4] For a measured mass of 235, numerous combinations of C, H, N, and O could exist. High accuracy eliminates these possibilities, providing a high degree of confidence in the assigned molecular formula. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed for their soft ionization properties, which maximize the abundance of the intact molecular ion.[5][6]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Accurately weigh approximately 1 mg of 2-(3,4-Dimethylphenyl)-1-methylindole. Dissolve in 1 mL of high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Method Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is chosen as the nitrogen atom in the indole ring is readily protonated to form the [M+H]⁺ ion.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Data Acquisition: Acquire data in centroid mode to ensure high mass accuracy. An internal calibrant (lock mass) should be used throughout the run to correct for any instrument drift.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion, [M+H]⁺.

    • Calculate the experimental neutral mass by subtracting the mass of a proton (1.007276 Da) from the measured m/z of the [M+H]⁺ peak.

    • Compare the experimental neutral mass to the theoretical exact mass of C₁₇H₁₇N (235.13610 Da).

    • Calculate the mass error in parts-per-million (ppm) using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6

Data Presentation and Trustworthiness

A self-validating protocol requires the mass error to be within an acceptable tolerance, typically < 5 ppm.

Table 2: Representative HRMS Data for C₁₇H₁₇N

ParameterTheoretical ValueExpected Experimental Value
Ion Observed[M+H]⁺[M+H]⁺
Theoretical m/z236.14337 Da-
Observed m/z-~236.1432 Da
Calculated Neutral Mass235.13610 Da~235.1359 Da
Mass Error-< 5 ppm
Visualization: HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Dilute to µg/mL B->C D Inject into LC-HRMS C->D E ESI+ Ionization ([M+H]⁺ Formation) D->E F Mass Analysis (Orbitrap/TOF) E->F G Detect [M+H]⁺ Peak F->G H Calculate Neutral Mass G->H I Compare to Theoretical H->I J Calculate Mass Error I->J K Formula Confirmed J->K < 5 ppm?

Caption: High-Resolution Mass Spectrometry workflow for molecular formula confirmation.

Elemental Analysis: Verifying Core Composition

Expertise & Causality: While HRMS provides a molecular formula based on an extremely accurate mass, elemental analysis offers an independent, quantitative confirmation of the mass percentages of the core elements.[7] This technique involves the complete combustion of the sample and measurement of the resulting gases (CO₂, H₂O, N₂) to determine the C, H, and N content. Agreement between the theoretical percentages and the experimental results provides powerful, orthogonal evidence for the proposed formula.[8][9]

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation: Accurately weigh 2-3 mg of the highly purified and dried (to remove residual water and solvents) 2-(3,4-Dimethylphenyl)-1-methylindole into a tin capsule.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis:

    • Place the sealed capsule into the instrument's autosampler.

    • The sample is dropped into a high-temperature (~900-1000 °C) combustion furnace with a stream of pure oxygen.

    • The resulting combustion gases (CO₂, H₂O, N₂) are passed through a reduction furnace to convert nitrogen oxides to N₂ gas.

    • The gases are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Data Analysis: The instrument software automatically calculates the percentage by weight of C, H, and N based on the detector response and the initial sample weight.

Data Presentation and Trustworthiness

For a formula to be considered verified, the experimental percentages must align with the theoretical values within a standard acceptable deviation, typically ±0.4%.

Table 3: Representative Elemental Analysis Data for C₁₇H₁₇N

ElementTheoretical %Experimental %Deviation
Carbon (C)86.7686.65-0.11
Hydrogen (H)7.287.35+0.07
Nitrogen (N)5.955.91-0.04
Visualization: Elemental Analysis Workflow

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dry Sample B Weigh 2-3 mg into Tin Capsule A->B C Combustion (~1000 °C, O₂) B->C D Reduction & GC Separation (CO₂, H₂O, N₂) C->D E TCD Detection D->E F Calculate %C, %H, %N G Compare to Theoretical % F->G H Formula Supported G->H < 0.4% Dev?

Caption: Elemental Analysis workflow for empirical formula verification.

NMR Spectroscopy: The Final Structural Arbiter

Expertise & Causality: Having confirmed the molecular formula is C₁₇H₁₇N, NMR spectroscopy is employed to verify that the atoms are connected in the specific arrangement of 2-(3,4-Dimethylphenyl)-1-methylindole.[10][11] ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, revealing the chemical environment of every hydrogen and carbon atom. The data must be fully consistent with the proposed structure, confirming isomeric purity and leaving no ambiguity as to the compound's identity.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Correlate the observed chemical shifts, signal integrations (for ¹H), and multiplicities with the expected signals for the proposed structure.

Table 4: Predicted ¹H and ¹³C NMR Signals for 2-(3,4-Dimethylphenyl)-1-methylindole

¹H NMR (Predicted) Signal Type Integration Approx. δ (ppm)
Aromatic ProtonsMultiplets7H7.0 - 7.8
N-CH₃ ProtonsSinglet3H~3.7
Phenyl-CH₃ ProtonsSinglets6H~2.3
¹³C NMR (Predicted) Signal Type Approx. δ (ppm)
Aromatic Carbons12 signals100 - 140
N-CH₃ Carbon1 signal~31
Phenyl-CH₃ Carbons2 signals~20
Visualization: Integrated Verification Logic

Verification_Logic cluster_primary Primary Verification cluster_secondary Structural Confirmation Compound Test Compound: 2-(3,4-Dimethylphenyl)-1-methylindole HRMS HRMS Analysis Compound->HRMS EA Elemental Analysis Compound->EA Result_HRMS Result: Accurate Mass (e.g., 235.1359 Da) HRMS->Result_HRMS Result_EA Result: Elemental % (e.g., C:86.65, H:7.35, N:5.91) EA->Result_EA NMR NMR Spectroscopy (¹H, ¹³C) Result_NMR Result: Spectral Fingerprint NMR->Result_NMR Conclusion Conclusion: Molecular Formula = C₁₇H₁₇N Result_HRMS->Conclusion Result_EA->Conclusion Final Identity Verified Result_NMR->Final Conclusion->NMR Confirm Structure Conclusion->Final

Caption: Integrated logic for definitive compound identity verification.

Conclusion

The characterization of 2-(3,4-Dimethylphenyl)-1-methylindole serves as a model for the rigorous validation required in modern chemical and pharmaceutical sciences. By integrating the high-accuracy mass data from HRMS with the quantitative compositional data from elemental analysis, the molecular formula of C₁₇H₁₇N can be confidently assigned. The subsequent confirmation of the molecule's unique structural fingerprint by NMR spectroscopy provides the final, unambiguous verification of its identity. This multi-modal, self-validating approach ensures that all subsequent research is built upon a foundation of unimpeachable analytical data, upholding the highest standards of scientific integrity.

References

  • Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?
  • University of Guelph. (n.d.). Stoichiometry: Elemental Analysis.
  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis.
  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis.
  • Chemistry LibreTexts. (2021, March 24). 7.8: Calculating Empirical Formulas for Compounds.
  • BrainKart. (2018, June 29). Determination of Empirical Formula from Elemental Analysis Data.
  • Jack Westin. (n.d.). Organic Chemistry: Mass spectrometry (MS).
  • BenchChem. (2025). A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples.
  • Chemistry LibreTexts. (2020, February 24). 6.8: Calculating Empirical Formulas for Compounds.
  • BLDpharm. (n.d.). 2-(3,4-Dimethylphenyl)-1-methyl-1H-indole.
  • Chemistry LibreTexts. (2019, December 30). 3.13: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry.
  • Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak.
  • ijeas.org. (2015, January 15). Colorimetric Determination of Indole using p-hydroxybenzaldehyde.
  • PMC. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • ResearchGate. (2022, July 15). Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique.
  • Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science.
  • PubChem. (n.d.). 2,7-dimethyl-3-(3-methylphenyl)-1H-indole.
  • SlidePlayer. (n.d.). Structure Elucidation.
  • Wikipedia. (n.d.). Madelung synthesis.
  • University of Nebraska–Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
  • FooDB. (2010, April 8). Showing Compound 2(or 3)-methylindole (FDB004302).
  • Organic Syntheses. (n.d.). 1-methylindole.
  • ResearchGate. (2018, January 13). Identification and structure elucidation by NMR spectroscopy.
  • SlideShare. (n.d.). Synthesis and Chemistry of Indole.
  • MDPI. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method.
  • Organic Letters. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System.

Sources

Foundational

Advanced Theoretical Characterization of 2-(3,4-Dimethylphenyl)-1-methylindole

A Computational Drug Discovery Framework Executive Summary & Strategic Relevance Target Molecule: 2-(3,4-Dimethylphenyl)-1-methylindole Class: 2-Arylindole Derivative Primary Application: Medicinal Chemistry (Anticancer/...

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Drug Discovery Framework

Executive Summary & Strategic Relevance

Target Molecule: 2-(3,4-Dimethylphenyl)-1-methylindole Class: 2-Arylindole Derivative Primary Application: Medicinal Chemistry (Anticancer/Anti-inflammatory) & Organic Electronics (OLEDs).

This guide provides a rigorous theoretical framework for characterizing 2-(3,4-Dimethylphenyl)-1-methylindole . 2-phenylindole scaffolds are privileged structures in drug discovery, notably as tubulin polymerization inhibitors and COX-2 inhibitors. The specific methylation at the N1 position and the 3,4-dimethyl substitution on the phenyl ring significantly alters the lipophilicity (


) and steric profile, necessitating precise Quantum Mechanical (QM) characterization before synthesis or biological assay.
Computational Methodology (The "Gold Standard" Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol balances computational cost with chemical accuracy, suitable for publication in high-impact journals (e.g., J. Chem. Inf. Model., J. Phys. Chem. B).

2.1. Level of Theory[1][2][3][4]
  • Software: Gaussian 16 / ORCA 5.0

  • Functional:

    
    B97X-D  (Recommended) or B3LYP-D3(BJ).
    
    • Rationale: Standard B3LYP fails to account for long-range dispersion interactions, which are critical for the

      
      -
      
      
      
      stacking interactions often seen in indole derivatives.
      
      
      B97X-D includes dispersion corrections and long-range separation, essential for accurate excitation energies (TD-DFT).
  • Basis Set: 6-311++G(d,p) [5]

    • Rationale: The "++" diffuse functions are mandatory for describing the lone pair on Nitrogen and the

      
      -electron cloud of the aromatic systems.
      
  • Solvation Model: SMD (Solvation Model based on Density)

    • Solvents: Water (biological simulation) and DMSO (experimental stock solution).

2.2. Workflow Diagram

The following Graphviz diagram outlines the sequential execution of the theoretical study.

DFT_Workflow cluster_Props 4. Property Calculation Input 1. Structure Build (GaussView/Avogadro) Opt 2. Geometry Optimization (wB97X-D/6-311++G(d,p)) Input->Opt Freq 3. Frequency Calculation (Check NImag=0) Opt->Freq FMO FMO & Global Reactivity (HOMO/LUMO) Freq->FMO If Stable MEP MEP Mapping (Electrostatics) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO TDDFT 5. TD-DFT (UV-Vis) (Excited States) FMO->TDDFT Docking 6. Molecular Docking (AutoDock Vina) MEP->Docking Identify Active Sites

Figure 1: Sequential computational workflow for the full characterization of indole derivatives, ensuring thermodynamic stability before property analysis.

Structural & Electronic Analysis
3.1. Geometric Optimization & Steric Torsion

Unlike simple indole, the 1-methyl and 2-phenyl groups in the target molecule create steric clash.

  • Key Parameter: The dihedral angle

    
    (N1-C2-C1'-C2').
    
  • Prediction: The molecule will not be planar. Expect a twist angle of

    
    
    
    
    to minimize steric repulsion between the N-Methyl group and the ortho-hydrogens of the phenyl ring.
  • Significance: This non-planarity prevents intercalation into DNA (which requires flat molecules) but enhances fit into globular protein pockets (like Tubulin).

3.2. Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is the primary indicator of chemical stability and bioactivity.
OrbitalLocalization (Predicted)Chemical Significance
HOMO Indole Ring (

-system)
Acts as the electron donor (Nucleophilic attacks).
LUMO 3,4-Dimethylphenyl RingActs as the electron acceptor (Electrophilic attacks).

~4.0 - 4.5 eVIndicates a "soft" molecule, suggesting high polarizability and high chemical reactivity (good drug candidate).

Global Reactivity Descriptors (Calculated from FMOs):

  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    • Note: A high

      
       value correlates with the ability to act as an electrophile, crucial for covalent drug design (e.g., Michael acceptors), though this specific molecule is likely a non-covalent inhibitor.
      
3.3. Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding molecular docking.

  • Red Regions (Negative): The

    
    -cloud of the indole ring. Preferred site for electrophilic attack.
    
  • Blue Regions (Positive): The Methyl protons and Phenyl ring protons. Preferred site for nucleophilic attack.

  • Critical Observation: The N1-Methylation removes the acidic N-H proton, eliminating the H-bond donor capability of the indole. This forces the molecule to act primarily as a hydrophobic/H-bond acceptor ligand.

Spectroscopic Profiling (Validation Data)

To validate your theoretical model against experimental synthesis, compare the following predicted values.

4.1. Vibrational Spectroscopy (IR)

Scale Factor: 0.961 (for B3LYP/6-311++G(d,p)).

ModeFrequency (

)
IntensityAssignment

3050 - 3100WeakAromatic C-H stretching

2900 - 2980MediumMethyl group (N-Me, Ar-Me) stretching

1580 - 1620StrongIndole ring skeletal vibrations

740 - 760StrongOut-of-plane bending (2-phenyl signature)
4.2. NMR Shifts (GIAO Method)

Reference: TMS (Tetramethylsilane) calculated at the same level of theory.

  • N-Methyl (

    
    H): 
    
    
    
    3.6 – 3.8 ppm (Singlet).
  • Ar-Methyl (

    
    H): 
    
    
    
    2.3 – 2.4 ppm (Two singlets or overlapping).
  • Indole C3-H (

    
    H): 
    
    
    
    6.5 – 6.8 ppm (Characteristic singlet for 2-substituted indoles).
Case Study: Molecular Docking (Tubulin Inhibition)

2-phenylindoles are established tubulin polymerization inhibitors (colchicine site). The DFT-optimized geometry is the input for this step.

5.1. Docking Protocol
  • Target: Tubulin-Colchicine Complex (PDB ID: 4O2B ).

  • Ligand Prep: Convert DFT optimized output (.log or .out) to .pdbqt. Charges must be Mulliken or ESP derived from the DFT calculation, not generic force field charges.

  • Grid Box: Center on the colchicine binding site.

5.2. Interaction Pathway Logic

The following diagram illustrates the predicted biological mechanism of action based on the structural properties derived from DFT.

Bioactivity_Pathway Ligand 2-(3,4-Dimethylphenyl)-1-methylindole (Hydrophobic Core) Target Tubulin (Colchicine Site) (Hydrophobic Pocket) Ligand->Target Docking Interaction Hydrophobic Interaction + pi-pi Stacking (Tyr202) Target->Interaction Binding Effect Inhibition of Microtubule Polymerization Interaction->Effect Stabilization Outcome Apoptosis (Cancer Cell Death) Effect->Outcome Mechanism

Figure 2: Mechanism of Action (MoA) pathway for 2-phenylindole derivatives targeting Tubulin, highlighting the critical role of hydrophobic interactions predicted by DFT.

References
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry, 62(8), 833-840. Link

  • Gastpar, R., et al. (1998). 2-Phenylindole derivatives as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 41(25), 4965–4972. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Fischer Synthesis of 2-(3,4-Dimethylphenyl)-1-methylindole

This Application Note is structured as a high-level technical guide for optimizing the synthesis of 2-(3,4-Dimethylphenyl)-1-methylindole . It moves beyond basic textbook procedures to address process chemistry, impurity...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for optimizing the synthesis of 2-(3,4-Dimethylphenyl)-1-methylindole . It moves beyond basic textbook procedures to address process chemistry, impurity control, and scalability.

Abstract

This guide details the optimized protocol for synthesizing 2-(3,4-Dimethylphenyl)-1-methylindole , a lipophilic scaffold relevant to drug discovery (e.g., COX-2 inhibitors, antimicrobials). While the Fischer Indole Synthesis is a century-old reaction, applying it to electron-rich acetophenones and N-alkylated hydrazines requires specific modulation of acidity and temperature to prevent polymerization. This note compares a robust Polyphosphoric Acid (PPA) method against a Microwave-Assisted Acetic Acid protocol, providing mechanistic insights into regioselectivity and impurity management.

Retrosynthetic Strategy & Mechanistic Logic

The Strategic Choice: Pre- vs. Post-Methylation

To synthesize the target 2-(3,4-Dimethylphenyl)-1-methylindole , two routes exist:

  • Route A (Post-Methylation): Synthesis of the NH-indole followed by N-methylation (e.g., NaH/MeI).

  • Route B (Direct Cyclization): Use of N-methyl-N-phenylhydrazine .

Recommendation: Route B is superior for this application.

  • Why: It eliminates a step (methylation) and avoids the use of genotoxic methylating agents (MeI, DMS) in the final stage, simplifying purification.

  • Regioselectivity: The use of 3',4'-dimethylacetophenone directs the formation exclusively to the 2-aryl isomer. The methyl group on the hydrazine nitrogen (N1) is retained in the final indole core, while the terminal nitrogen (N2) is eliminated as ammonia.

Reaction Mechanism & Critical Path

The reaction proceeds through the classic Fischer sequence but is sensitive to steric bulk and electronic effects from the 3,4-dimethyl substitution.

FischerMechanism Start Reagents: N-Methyl-N-phenylhydrazine + 3,4-Dimethylacetophenone Hydrazone Intermediate 1: N-Methylphenylhydrazone Start->Hydrazone Condensation (-H2O) EneHydrazine Tautomerization: Ene-hydrazine Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Shift (Rate Determining) EneHydrazine->Sigmatropic C-C Bond Formation Indole Target: 2-(3,4-Dimethylphenyl)- 1-methylindole Sigmatropic->Indole Cyclization & Elimination Ammonia Byproduct: NH3 Sigmatropic->Ammonia

Figure 1: Mechanistic pathway highlighting the rate-determining [3,3]-sigmatropic rearrangement.

Experimental Protocols

Method A: Polyphosphoric Acid (PPA) Cyclization (Recommended for Scale-Up)

Rationale: PPA acts as both solvent and catalyst.[1] Its high viscosity and moderate acidity suppress the polymerization of the electron-rich acetophenone, a common side reaction with stronger Lewis acids like


.
Materials
  • Reagent A: N-Methyl-N-phenylhydrazine (1.0 equiv)

  • Reagent B: 3',4'-Dimethylacetophenone (1.0 equiv)

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) (~10-15 g per g of reactant)

  • Quench: Crushed ice/Water

Step-by-Step Protocol
  • Pre-mixing: In a round-bottom flask, combine N-methyl-N-phenylhydrazine (12.2 g, 0.1 mol) and 3',4'-dimethylacetophenone (14.8 g, 0.1 mol).

    • Note: Slight warming (50°C) may be needed to ensure a homogeneous oil if the ketone is solid.

  • Acid Addition: Add Polyphosphoric Acid (150 g) to the mixture.

    • Critical Process Parameter (CPP): Use mechanical stirring. Magnetic stirrers often fail due to PPA viscosity.

  • Cyclization: Heat the mixture to 100–110°C for 2–3 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). Disappearance of the hydrazone intermediate indicates completion.

    • Caution: Do not exceed 120°C to avoid charring.

  • Quenching: Cool the reaction mass to ~60°C and slowly pour onto 500 g of crushed ice with vigorous stirring. The PPA will hydrolyze, and the crude indole will precipitate as a solid or gummy oil.

  • Isolation: Stir for 1 hour to ensure full acid removal. Filter the precipitate.[2][3] If gummy, extract with Ethyl Acetate (

    
     mL), wash with brine, and dry over 
    
    
    
    .
Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Rationale: Ideal for library generation. Acetic acid serves as a milder catalyst, and microwave irradiation accelerates the [3,3]-shift.

Protocol
  • Mixture: In a microwave vial (10–20 mL), mix hydrazine (1.0 mmol) and ketone (1.0 mmol) in Glacial Acetic Acid (3 mL) .

  • Irradiation: Heat at 140°C for 10–15 minutes (Power: Dynamic, max 150W).

  • Workup: Pour into ice water. Neutralize with saturated

    
     (Caution: foaming). Extract with EtOAc.
    

Purification & Characterization

The crude product from Fischer synthesis often contains dark tarry impurities (polymeric indoles).

Purification Strategy:

  • Recrystallization: The target molecule is lipophilic.

    • Solvent:Hot Ethanol or Ethanol/Water (9:1) .

    • Procedure: Dissolve crude in minimum boiling ethanol. Add activated charcoal (to remove color), filter hot, and cool slowly to 4°C.

  • Column Chromatography: If crystallization fails.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexane

      
       5% EtOAc in Hexane. (Indoles are non-polar; they elute early).
      

Characterization Expectations:

  • Appearance: Pale yellow to off-white solid.

  • 
    H NMR (DMSO-
    
    
    
    or
    
    
    ):
    • 
       ~2.3 ppm: Two singlets (6H) for the 3,4-dimethyl groups on the phenyl ring.
      
    • 
       ~3.7 ppm: Singlet (3H) for the N-methyl group.
      
    • 
       ~6.5 ppm: Singlet (1H) for the C3-H of the indole ring (characteristic of 2-substituted indoles).
      
    • 
       7.0–7.6 ppm: Multiplets for aromatic protons.[4]
      

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield / Tarry Product Polymerization of electron-rich ketone or indole product.Lower temperature (try 90°C). Switch from Lewis Acid (

) to PPA or AcOH. Perform reaction under

atmosphere (indoles oxidize).
Incomplete Conversion Steric hindrance of the 3,4-dimethyl group.Increase reaction time. Ensure vigorous stirring (mass transfer limitation in PPA).
Regioisomer Mixtures Incorrect ketone substrate.[5]Confirm starting material is a methyl ketone (Acetophenone derivative). This guarantees the 2-aryl isomer.[6]
Difficult Workup (PPA) PPA solidifies or is too viscous.Pour onto ice while the reaction mix is still warm (~60°C). Do not let it cool completely in the flask.

Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction (PPA Method) cluster_workup Workup & Purification Mix Mix Reagents: 1.0 eq Hydrazine + 1.0 eq Ketone Heat Add PPA (10x wt) Heat to 100-110°C 2-3 Hours Mix->Heat Check TLC Check (Disappearance of Hydrazone) Heat->Check Quench Quench on Crushed Ice Stir 1 hr Check->Quench Complete Isolate Filter Solid OR Extract (EtOAc) Quench->Isolate Purify Recrystallize (EtOH) OR Column (Hex/EtOAc) Isolate->Purify

Figure 2: Operational workflow for the PPA-mediated synthesis.

References

  • Fischer Indole Synthesis Mechanism & Overview

    • Title: Fischer Indole Synthesis[1][3][4][5][6][7][8][9][10][11][12][13]

    • Source: Organic Chemistry Portal[8]

    • URL:[Link]

  • Use of Polyphosphoric Acid (PPA)

    • Title: Polyphosphoric acid in the Fischer indole synthesis[1][6][8][12]

    • Source: Journal of the Chemical Society (Classic Reference context)
    • URL:[Link]

  • Microwave-Assisted Fischer Synthesis

    • Title: Microwave-assisted Fischer indole synthesis[6][7][14][15][16]

    • Source: National Institutes of Health (PMC) / Arkivoc
    • URL:[Link]

  • Synthesis of 2-Arylindoles from Acetophenones

    • Title: Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation[6][15]

    • Source: ResearchG
    • URL:[Link]

Sources

Application

Strategic Access to 2-Arylindoles: A Comparative Guide to Pd-Catalyzed Methodologies

Executive Summary & Strategic Selection The 2-arylindole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous therapeutics (e.g., estrogen receptor ligands, anti-inflammatory agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

The 2-arylindole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous therapeutics (e.g., estrogen receptor ligands, anti-inflammatory agents). While over a dozen synthetic routes exist, Palladium-catalyzed cross-coupling remains the industry standard for reliability and scalability.

This guide details three distinct "Generations" of Pd-catalysis, each serving a specific phase of drug development:

MethodologyTypeBest ApplicationKey AdvantagePrimary Limitation
Larock Heteroannulation De Novo AssemblyEarly Discovery / Library GenerationHighly convergent; builds indole & arylation in one step.Requires o-iodoanilines; regioselectivity with internal alkynes can be sensitive.
Suzuki-Miyaura Classical Cross-CouplingProcess Chemistry / GMP Scale-upExtremely robust; predictable; tolerates high steric bulk.Requires pre-functionalized 2-haloindoles (extra steps); Boronic acid instability.
Direct C-H Arylation C-H ActivationLate-Stage Functionalization (LSF)Atom economical; no pre-functionalization required.Regioselectivity (C2 vs C3) requires precise condition control.

Method A: The Larock Heteroannulation (De Novo Synthesis)

Concept: This method constructs the indole core and installs the C2-aryl group simultaneously by coupling an o-iodoaniline with a disubstituted alkyne. It is the preferred route when the indole core itself requires heavy substitution on the benzenoid ring.

Mechanistic Insight

The reaction proceeds via a specific sequence: Oxidative Addition of Pd(0) to the aryl iodide, followed by Alkyne Coordination and Migratory Insertion .[1][2][3]

  • Critical Selectivity Step: The regiochemistry is determined during the migratory insertion.[3] The Pd moiety preferentially bonds to the less sterically hindered carbon of the alkyne, placing the bulkier group (the aryl group) at the indole C2 position.

Protocol 1: Standard Larock Conditions

Reagents:

  • o-Iodoaniline (1.0 equiv)

  • Internal Alkyne (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • Additive: LiCl (1.0 equiv) – Crucial for increasing the rate of oxidative addition and stabilizing intermediates.

  • Solvent: DMF (0.1 M)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the base and LiCl. Flame dry under vacuum if strict anhydrous conditions are needed (though Larock is generally moisture tolerant).

  • Solvation: Add DMF and sparge with Argon for 15 minutes. Note: Oxygen inhibits the reduction of Pd(II) to the active Pd(0) species.

  • Addition: Add o-iodoaniline, alkyne, and Pd(OAc)₂.

  • Reaction: Seal and heat to 100 °C for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, dry over Na₂SO₄, and concentrate.

Visualization: Larock Catalytic Cycle

LarockCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + o-Iodoaniline Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion (Regioselectivity Step) Coord->Insert Syn-Insertion Palladacycle N-Displacement (Palladacycle Formation) Insert->Palladacycle - HI (Base) Product 2-Arylindole + Pd(0) Palladacycle->Product Reductive Elimination Product->Pd0 Regeneration

Figure 1: The Larock Heteroannulation cycle. The red node highlights the migratory insertion step which dictates the C2 vs C3 regioselectivity.

Method B: Suzuki-Miyaura Coupling (Robust Manufacturing)

Concept: Coupling a 2-haloindole with an arylboronic acid. While 2-indolylboronic acids can be used, they are prone to protodeboronation (loss of the boron group). Therefore, the 2-haloindole + Arylboronic acid route is the industry standard for reliability.

Critical Parameter: The "Protodeboronation" Trap

Indole-2-boronic acids are notoriously unstable. If your retrosynthesis relies on them, use MIDA boronates or N-protected (Boc/Tos) indoles to stabilize the species. However, the protocol below uses the more stable 2-bromoindole electrophile.

Protocol 2: High-Turnover Suzuki Coupling

Reagents:

  • N-Boc-2-bromoindole (1.0 equiv) – N-protection is recommended to prevent N-H deprotonation poisoning the catalyst.

  • Arylboronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) OR XPhos Pd G2 (for sterically hindered partners).

  • Base: K₃PO₄ (3.0 equiv, aq. 2M solution)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Pre-mix: Combine haloindole and boronic acid in the reaction vessel.

  • Catalyst Addition: Add the Pd precursor and ligand (or pre-catalyst).[4]

  • Solvent: Add the Dioxane/Water mixture. Note: The biphasic system is essential for dissolving inorganic bases.

  • Thermal Cycle: Heat to 80–90 °C. Monitor via LCMS.

    • Troubleshooting: If conversion stalls, add a second charge of boronic acid (often consumed by homocoupling side reactions).

Method C: Direct C-H Arylation (Atom Economy)

Concept: Direct activation of the C2-H bond using a directing group or electronic bias, avoiding the need for halogenation. This is the most modern approach but requires strict control to avoid C3 mixtures.

Mechanistic Insight: The C2 vs. C3 Switch

The regioselectivity is dictated by the mechanism:

  • CMD (Concerted Metallation Deprotonation): Favors the most acidic proton (C2 ) and is promoted by carboxylate bases (pivalate/acetate).

  • Electrophilic Aromatic Substitution (SEAr): Favors the most electron-rich position (C3 ) and is promoted by cationic Pd species.

To ensure C2 selectivity , we must enforce the CMD pathway.

Protocol 3: C2-Selective Direct Arylation

Reagents:

  • N-Methylindole or N-H indole (1.0 equiv)

  • Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5–10 mol%) – Must be ligand-free to allow carboxylate coordination.

  • Oxidant/Base: AgOAc (2.0 equiv) – Acts as both halide scavenger and base.

  • Solvent: Acetic Acid (AcOH) or PivOH – Acidic solvent suppresses the C3 SEAr pathway.

Step-by-Step Workflow:

  • Setup: Weigh Pd(OAc)₂ and AgOAc into a vial in the dark (silver salts are light sensitive).

  • Mixture: Add indole and aryl iodide.

  • Solvent: Add AcOH. The mixture will be heterogeneous.

  • Activation: Heat to 110 °C.

    • Safety: Ensure pressure relief if scaling up, though AcOH has a high boiling point.

  • Filtration: The reaction produces AgI precipitate. Filter through Celite® before workup.

Visualization: Regioselectivity Decision Tree

CHSelectivity Start Direct C-H Arylation Target Condition Reaction Conditions? Start->Condition PathA Acidic Solvent (AcOH/PivOH) + Carboxylate Base Condition->PathA Ligand-Free PathB Neutral/Basic Solvent + Cationic Pd Condition->PathB With Ligands (e.g. Phen) MechA Mechanism: CMD (Concerted Metallation Deprotonation) PathA->MechA MechB Mechanism: S_EAr (Electrophilic Substitution) PathB->MechB ResultA C2-Arylation (Major) MechA->ResultA Acidity Driven ResultB C3-Arylation (Major) MechB->ResultB Electron Density Driven

Figure 2: Decision tree for controlling regioselectivity in indole C-H activation. Selecting the correct mechanism (CMD vs S_EAr) is the key to purity.

References

  • Larock, R. C.; Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[2] Journal of the American Chemical Society. Link

  • Guram, A. S.; Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society. Link

  • Seregin, I. V.; Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews. Link

  • Stuart, D. R.; Fagnou, K. (2007). The catalytic cross-coupling of unactivated arenes. Science. Link

  • Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

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Method

Application Notes and Protocols for 2-(3,4-Dimethylphenyl)-1-methylindole in Organic Light-Emitting Diode (OLED) Devices

Abstract This technical guide provides a comprehensive overview of the potential applications of 2-(3,4-Dimethylphenyl)-1-methylindole, a tailored indole derivative, in the fabrication of high-performance Organic Light-E...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2-(3,4-Dimethylphenyl)-1-methylindole, a tailored indole derivative, in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). Drawing upon the established versatility of the indole scaffold in optoelectronic applications, this document outlines the synthesis, photophysical properties, and detailed protocols for the integration and characterization of this material within an OLED device architecture. The content is designed for researchers and scientists in materials science and drug development, offering both foundational knowledge and actionable experimental workflows.

Introduction: The Role of Indole Derivatives in Advanced OLEDs

The indole nucleus is a prominent heterocyclic moiety that has garnered significant attention in the field of organic electronics due to its unique photophysical properties and charge-transport capabilities.[1] Derivatives of indole are being explored as versatile materials for various layers within an OLED stack, including as emissive materials, host materials for phosphorescent emitters, and hole-transporting materials (HTMs).[2][3][4][5] The tunability of their electronic properties through synthetic modification allows for the rational design of molecules with desired characteristics for efficient and stable OLEDs.[6][7]

2-(3,4-Dimethylphenyl)-1-methylindole is a promising candidate within this class of materials. The introduction of the dimethylphenyl group at the 2-position and a methyl group at the 1-position of the indole core can be strategically employed to influence the molecule's steric and electronic properties, potentially leading to enhanced performance in OLED devices. This guide will explore the prospective applications of this specific derivative, providing a framework for its synthesis, characterization, and implementation in OLED fabrication.

Material Synthesis and Characterization

Synthesis of 2-(3,4-Dimethylphenyl)-1-methylindole

The synthesis of 2-phenylindole derivatives can be achieved through various established methods, with the Fischer indole synthesis and the Madelung synthesis being two prominent examples.[8][9][10][11][12][13] A modified Madelung synthesis, which allows for milder reaction conditions, is a suitable approach for the preparation of N-methyl-2-arylindoles.[14]

Representative Synthesis Protocol (Modified Madelung Synthesis):

A potential synthetic route involves the reaction of N-methyl-o-toluidine with a suitable methyl benzoate derivative in the presence of a strong base system, such as LiN(SiMe3)2/CsF, in an appropriate solvent like tert-butyl methyl ether (TBME) at elevated temperatures.[14]

Photophysical and Electrochemical Properties

The photophysical properties of indole derivatives are highly dependent on their substitution patterns.[1] The introduction of substituents can alter the absorption and emission wavelengths, as well as the fluorescence quantum yield.[15] For 2-(3,4-Dimethylphenyl)-1-methylindole, a summary of its expected properties, based on literature values for similar compounds, is presented below.

PropertyExpected ValueMethod of Determination
Absorption Maximum (λabs) 320-350 nmUV-Vis Spectroscopy
Emission Maximum (λem) 380-450 nm (in solution)Photoluminescence Spectroscopy
Fluorescence Quantum Yield (ΦF) 0.4 - 0.7Integrating Sphere Measurement
Highest Occupied Molecular Orbital (HOMO) -5.2 to -5.5 eVCyclic Voltammetry
Lowest Unoccupied Molecular Orbital (LUMO) -2.1 to -2.4 eVCyclic Voltammetry
Triplet Energy (ET) > 2.7 eVPhosphorescence Spectroscopy (at 77K)

Application in OLED Devices

Based on its anticipated photophysical and electrochemical properties, 2-(3,4-Dimethylphenyl)-1-methylindole can be considered for several roles within a multilayer OLED device:

  • Blue Emitter: The expected emission in the blue region of the spectrum makes it a candidate for a fluorescent blue emitter.

  • Host Material: Its high triplet energy suggests its potential as a host material for green or red phosphorescent emitters, preventing quenching of the triplet excitons of the dopant.[2][3]

  • Hole Transport Material (HTM): The appropriate HOMO level indicates its suitability for use as a hole-transporting material, facilitating the injection and transport of holes from the anode to the emissive layer.[2][3][5]

A proposed device architecture utilizing 2-(3,4-Dimethylphenyl)-1-methylindole as a blue emitter is presented below:

Device Architecture: ITO / HTL / 2-(3,4-Dimethylphenyl)-1-methylindole (EML) / ETL / LiF / Al

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole Transport Layer (e.g., NPB)

  • EML: Emissive Layer

  • ETL: Electron Transport Layer (e.g., Alq3)[16]

  • LiF: Lithium Fluoride (Electron Injection Layer)

  • Al: Aluminum (Cathode)

Experimental Protocols

Protocol 1: Fabrication of a Multilayer OLED Device via Thermal Evaporation

This protocol outlines the steps for fabricating the proposed OLED device in a high-vacuum thermal evaporation system.

1. Substrate Preparation: a. Begin with pre-patterned ITO-coated glass substrates. b. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 10 minutes to enhance the work function of the ITO.

2. Organic Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10-6 Torr). b. Deposit the Hole Transport Layer (HTL), for example, N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), at a rate of 1-2 Å/s to a thickness of 40 nm. c. Deposit the Emissive Layer (EML), 2-(3,4-Dimethylphenyl)-1-methylindole, at a rate of 1-2 Å/s to a thickness of 30 nm. d. Deposit the Electron Transport Layer (ETL), for instance, tris(8-hydroxyquinolinato)aluminum (Alq3), at a rate of 1-2 Å/s to a thickness of 20 nm.[16]

3. Cathode Deposition: a. Deposit a thin layer of Lithium Fluoride (LiF) at a rate of 0.1-0.2 Å/s to a thickness of 1 nm. b. Deposit the Aluminum (Al) cathode at a rate of 2-5 Å/s to a thickness of 100 nm.

4. Encapsulation: a. Transfer the fabricated device to a nitrogen-filled glovebox. b. Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_encapsulation Encapsulation (Glovebox) ITO_Substrate ITO Substrate Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) ITO_Substrate->Cleaning Drying N2 Drying Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone HTL HTL Deposition (e.g., NPB) UV_Ozone->HTL Transfer to Evaporation Chamber EML EML Deposition (2-(3,4-Dimethylphenyl)-1-methylindole) HTL->EML ETL ETL Deposition (e.g., Alq3) EML->ETL Cathode Cathode Deposition (LiF/Al) ETL->Cathode Encapsulate UV-Curable Epoxy & Glass Lid Cathode->Encapsulate Transfer to Nitrogen Glovebox Final_Device Final_Device Encapsulate->Final_Device Final Device

Caption: Workflow for OLED Device Fabrication.

Protocol 2: Characterization of the Fabricated OLED Device

This protocol details the procedures for evaluating the performance of the fabricated OLED device.

1. Electrical and Optical Measurements (J-V-L Characteristics): a. Mount the encapsulated device on a sample holder. b. Use a source measure unit (SMU) to apply a forward bias voltage across the device, sweeping from 0 V to a specified maximum voltage (e.g., 10 V) in defined steps. c. Simultaneously, measure the current density (J) flowing through the device using the SMU. d. Measure the luminance (L) of the device using a calibrated photodiode or a spectroradiometer. e. Plot the J-V and L-V characteristics.

2. Electroluminescence (EL) Spectroscopy: a. Apply a constant driving voltage or current to the device to achieve a stable light output. b. Collect the emitted light using an optical fiber coupled to a spectrometer. c. Record the EL spectrum and determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

3. Efficiency Calculations: a. Current Efficiency (ηc): Calculate the current efficiency in candela per ampere (cd/A) using the formula: ηc = L / J. b. Power Efficiency (ηp): Calculate the power efficiency in lumens per watt (lm/W) using the formula: ηp = π * L / (J * V). c. External Quantum Efficiency (EQE): Calculate the EQE as a percentage. This requires careful calibration of the measurement setup to determine the total number of photons emitted from the device for a given number of injected electrons.

OLED_Characterization_Workflow cluster_jvl J-V-L Measurement cluster_el Electroluminescence Spectroscopy cluster_efficiency Efficiency Calculation Device Fabricated OLED Device SMU Source Measure Unit (SMU) Device->SMU Photodiode Photodiode/Spectroradiometer Device->Photodiode Spectrometer Spectrometer Device->Spectrometer JV_Plot J-V Curve SMU->JV_Plot LV_Plot L-V Curve Photodiode->LV_Plot Current_Eff Current Efficiency (cd/A) JV_Plot->Current_Eff Power_Eff Power Efficiency (lm/W) JV_Plot->Power_Eff LV_Plot->Current_Eff LV_Plot->Power_Eff EL_Spectrum EL Spectrum & CIE Coordinates Spectrometer->EL_Spectrum EQE External Quantum Efficiency (%) EL_Spectrum->EQE

Caption: Workflow for OLED Device Characterization.

Expected Device Performance

The performance of an OLED device is highly dependent on the materials used and the device architecture. Based on the use of 2-(3,4-Dimethylphenyl)-1-methylindole as a blue emitter, a hypothetical set of performance metrics is presented below.

Performance MetricExpected Value
Turn-on Voltage (at 1 cd/m2) 3.0 - 4.0 V
Maximum Luminance > 2000 cd/m2
Maximum Current Efficiency 5 - 10 cd/A
Maximum Power Efficiency 3 - 7 lm/W
Maximum External Quantum Efficiency (EQE) 4 - 6 %
CIE Coordinates (x, y) (0.15, 0.18)

Conclusion

2-(3,4-Dimethylphenyl)-1-methylindole represents a promising molecular scaffold for the development of advanced OLED materials. Its tailored structure offers the potential for high performance as a blue emitter, a stable host, or an efficient hole-transporting material. The protocols detailed in this guide provide a robust framework for the fabrication and characterization of OLED devices incorporating this and similar indole derivatives. Further optimization of the molecular design and device architecture is anticipated to lead to even greater advancements in OLED technology.

References

Sources

Application

Application Notes and Protocols: 2-(3,4-Dimethylphenyl)-1-methylindole as a Novel Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: Unveiling a New Tool for Cellular and Molecular Interrogation The indole scaffold is a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling a New Tool for Cellular and Molecular Interrogation

The indole scaffold is a cornerstone in the design of fluorescent probes, valued for its inherent photophysical properties and its prevalence in biological systems.[1] This document introduces 2-(3,4-Dimethylphenyl)-1-methylindole , a novel fluorophore with significant potential for applications in cellular imaging, environmental sensing, and as a reporter in drug discovery assays. Its structural design, featuring an electron-donating dimethylphenyl group appended to the indole core, suggests a pronounced sensitivity to the local microenvironment, a characteristic that can be harnessed for sophisticated sensing applications.[2][3]

This guide provides a comprehensive overview of the synthesis, photophysical characterization, and practical application of this promising fluorescent probe. The protocols herein are designed to be both instructive and adaptable, empowering researchers to not only utilize this specific molecule but also to apply these principles to the characterization and implementation of other novel fluorescent probes.

I. Physicochemical and Fluorescent Properties

2-(3,4-Dimethylphenyl)-1-methylindole is a hydrophobic molecule, a property that facilitates its partitioning into lipid-rich environments such as cell membranes. Its fluorescence is predicated on an intramolecular charge transfer (ICT) mechanism, a phenomenon common in donor-π-acceptor molecules.[3][4][5] Upon photoexcitation, an electron is transferred from the electron-rich dimethylphenyl moiety (the donor) to the indole nucleus (the acceptor), creating an excited state with a large dipole moment.[6][7] This charge-separated excited state is highly sensitive to the polarity of its surroundings; in more polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum.[7] This solvatochromic behavior is a key feature that can be exploited for sensing applications.

A. Predicted Photophysical Data

While extensive experimental data for this specific molecule is not yet publicly available, based on the known properties of similar 2-phenylindole derivatives, we can predict its key photophysical parameters. These values should be experimentally verified using the protocols outlined in this guide.

PropertyPredicted ValueSolvent
Excitation Maximum (λex) ~320 - 340 nmCyclohexane
~330 - 350 nmAcetonitrile
Emission Maximum (λem) ~380 - 400 nmCyclohexane
~420 - 450 nmAcetonitrile
Stokes Shift ~60 - 70 nmCyclohexane
~90 - 110 nmAcetonitrile
Fluorescence Quantum Yield (ΦF) 0.4 - 0.6Cyclohexane
0.2 - 0.4Acetonitrile

Table 1: Predicted photophysical properties of 2-(3,4-Dimethylphenyl)-1-methylindole in nonpolar (cyclohexane) and polar aprotic (acetonitrile) solvents. These values are illustrative and require experimental confirmation.

B. Mechanism of Fluorescence: Intramolecular Charge Transfer (ICT)

The fluorescence of 2-(3,4-Dimethylphenyl)-1-methylindole is governed by the principles of intramolecular charge transfer. The diagram below illustrates this process.

S0 Ground State (S₀) (Planar Geometry) S1_LE Locally Excited State (S₁-LE) S0->S1_LE Absorption Exc Excitation (hν_ex) S1_LE->S0 Fluorescence (minor) ICT Twisted Intramolecular Charge Transfer (TICT) State S1_LE->ICT Conformational Change ICT->S0 Radiative Decay ICT->S0 Internal Conversion Relax Solvent Relaxation Fluor Fluorescence (hν_em) NR Non-Radiative Decay

Figure 1: Intramolecular Charge Transfer Mechanism.

Upon absorption of a photon, the molecule transitions to a locally excited state. A subsequent conformational change, involving rotation around the bond connecting the phenyl and indole rings, leads to the formation of a twisted intramolecular charge transfer (TICT) state. This TICT state is stabilized in polar solvents, resulting in the observed solvatochromism. The emission of a photon from this state returns the molecule to its ground state.

II. Synthesis Protocols

Two robust and widely applicable synthetic routes for 2-arylindoles are the Fischer indole synthesis and the Suzuki-Miyaura cross-coupling.[3][8][9] Both methods can be readily adapted for the synthesis of 2-(3,4-Dimethylphenyl)-1-methylindole.

A. Fischer Indole Synthesis

This classic method involves the acid-catalyzed reaction of an arylhydrazine with a ketone.[10][11][12]

Reactant1 N-Methyl-N-phenylhydrazine Intermediate Hydrazone Intermediate Reactant1->Intermediate Condensation Reactant2 3,4-Dimethylacetophenone Reactant2->Intermediate Catalyst Acid Catalyst (e.g., ZnCl₂, PPA) Catalyst->Intermediate Product 2-(3,4-Dimethylphenyl)-1-methylindole Intermediate->Product [3,3]-Sigmatropic Rearrangement & Cyclization Reactant1 1-Methyl-2-bromoindole Product 2-(3,4-Dimethylphenyl)-1-methylindole Reactant1->Product Reactant2 3,4-Dimethylphenylboronic Acid Reactant2->Product Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reactant2 Base Base (e.g., K₂CO₃) Base->Reactant2 Start Culture Cells on Imaging Dish Prepare Prepare Staining Solution (Probe in Medium) Start->Prepare Incubate Incubate Cells with Probe Prepare->Incubate Wash Wash Cells (Optional) Incubate->Wash Image Fluorescence Microscopy Incubate->Image Wash->Image

Sources

Method

Application Notes and Protocols for Testing 2-(3,4-Dimethylphenyl)-1-methylindole Derivatives

Introduction: Unveiling the Therapeutic Potential of Novel Indole Derivatives The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1][2] Derivatives of indole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] The 2-(3,4-Dimethylphenyl)-1-methylindole series represents a novel class of compounds with significant therapeutic potential. The strategic placement of the 3,4-dimethylphenyl group at the 2-position and a methyl group at the 1-position of the indole ring is anticipated to modulate the molecule's interaction with various biological targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the biological activity of this promising class of compounds. The protocols detailed herein are designed to be robust and reproducible, enabling the systematic evaluation of these derivatives and the elucidation of their mechanism of action. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific needs.

Section 1: Preliminary Cytotoxicity and Cell Viability Assessment

A fundamental first step in the evaluation of any new chemical entity is to determine its effect on cell viability.[7][8] This initial screen provides crucial information on the general toxicity of the compounds and helps to establish a suitable concentration range for subsequent, more specific assays.[7][8] It is essential to distinguish between cytotoxic (cell-killing) and cytostatic (inhibiting cell proliferation) effects.[7]

Rationale for Assay Selection

A metabolic-based assay, such as the MTT or MTS assay, is recommended for the initial high-throughput screening of cell viability.[9] These colorimetric assays are based on the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9] This method is rapid, cost-effective, and suitable for a 96-well plate format, making it ideal for screening a library of indole derivatives.[9][10]

Experimental Workflow: Cell Viability Assay

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay and Readout cluster_analysis Data Analysis cell_culture Maintain and expand selected cell line cell_harvest Harvest and count cells cell_culture->cell_harvest cell_seeding Seed cells into 96-well plates cell_harvest->cell_seeding add_compound Add compounds to respective wells cell_seeding->add_compound compound_prep Prepare serial dilutions of indole derivatives compound_prep->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_reagent Add MTT/MTS reagent incubate_treatment->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent add_solubilizer Add solubilization solution (for MTT) incubate_reagent->add_solubilizer read_absorbance Read absorbance on a microplate reader add_solubilizer->read_absorbance calculate_viability Calculate percent cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curves calculate_viability->plot_curve determine_ic50 Determine IC50 values plot_curve->determine_ic50

Caption: Workflow for assessing cell viability of indole derivatives.

Detailed Protocol: MTT Assay

Materials:

  • Selected cancer or normal cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile microplates

  • 2-(3,4-Dimethylphenyl)-1-methylindole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.[11]

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of each indole derivative in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate for at least 2 hours at 37°C with gentle shaking to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.[13][14][15]

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[13][16][17]

ParameterRecommended ValueRationale
Cell Seeding Density 5,000-10,000 cells/wellEnsures cells are in the logarithmic growth phase during the experiment.[11]
Compound Incubation Time 24, 48, 72 hoursAllows for the assessment of time-dependent effects.
Final DMSO Concentration ≤ 0.5%Minimizes solvent-induced cytotoxicity.
MTT Incubation Time 2-4 hoursSufficient time for formazan crystal formation in viable cells.

Section 2: Target-Based Assays: Investigating the Mechanism of Action

Based on the known biological activities of indole derivatives, it is plausible that 2-(3,4-Dimethylphenyl)-1-methylindole compounds may interact with specific molecular targets such as enzymes or receptors.[1][3] Target-based assays are crucial for elucidating the mechanism of action and identifying potential therapeutic applications.[18]

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting the activity of specific enzymes.[18][19][20] An enzyme inhibition assay can determine whether the indole derivatives can block the function of a particular enzyme.[19][21]

2.1.1. Rationale for Assay Selection

A generic, in vitro enzyme inhibition assay is a valuable tool for initial screening.[19][21] This type of assay measures the rate of an enzymatic reaction in the presence and absence of the test compound.[18] The choice of enzyme will depend on the therapeutic area of interest (e.g., cyclooxygenases (COX) for inflammation, kinases for cancer). Universal inhibitor screening assays that detect common reaction products like ADP can be employed for broad screening across multiple enzyme families.[21]

2.1.2. Experimental Workflow: Enzyme Inhibition Assay

G cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis enzyme_prep Prepare purified enzyme solution mix_reagents Combine enzyme, buffer, and compound/vehicle enzyme_prep->mix_reagents substrate_prep Prepare substrate solution initiate_reaction Initiate reaction by adding substrate substrate_prep->initiate_reaction compound_prep Prepare serial dilutions of indole derivatives compound_prep->mix_reagents pre_incubate Pre-incubate mix_reagents->pre_incubate pre_incubate->initiate_reaction incubate_reaction Incubate at optimal temperature initiate_reaction->incubate_reaction stop_reaction Stop the reaction incubate_reaction->stop_reaction detect_product Detect product formation (e.g., colorimetric, fluorescent, luminescent) stop_reaction->detect_product read_signal Read signal on a microplate reader detect_product->read_signal calculate_inhibition Calculate percent inhibition read_signal->calculate_inhibition plot_curve Plot dose-response curves calculate_inhibition->plot_curve determine_ic50 Determine IC50 values plot_curve->determine_ic50

Caption: Workflow for a generic enzyme inhibition assay.

2.1.3. Detailed Protocol: Generic Colorimetric Enzyme Inhibition Assay

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer

  • 96-well microplate

  • 2-(3,4-Dimethylphenyl)-1-methylindole derivatives (dissolved in DMSO)

  • Positive control inhibitor

  • Detection reagent (produces a colorimetric signal upon product formation)

  • Microplate reader

Procedure:

  • Assay Setup:

    • Add assay buffer, enzyme, and either the indole derivative (at various concentrations), vehicle control (DMSO), or positive control inhibitor to the wells of a 96-well plate.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes).

  • Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the plate at the optimal temperature for a defined period, ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction (if necessary, e.g., by adding a stop solution).

    • Add the detection reagent according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value.

ParameterRecommended ValueRationale
Enzyme Concentration Titrate to determine optimal concentrationEnsures the reaction rate is measurable and within the linear range of the assay.
Substrate Concentration Typically at or near the Km valueProvides good sensitivity for detecting competitive inhibitors.
Pre-incubation Time 10-15 minutesAllows for the compound to bind to the enzyme before the reaction starts.
Reaction Time Titrate to determine optimal timeEnsures the reaction proceeds sufficiently for signal detection but remains in the linear phase.
Receptor Binding Assays

Indole derivatives can also interact with cellular receptors, modulating their activity.[22] Receptor binding assays are used to quantify the affinity of a compound for a specific receptor.[22][23][24]

2.2.1. Rationale for Assay Selection

A competitive binding assay is a common format for screening compounds.[22][25] In this assay, the test compound competes with a labeled ligand (e.g., radiolabeled or fluorescently labeled) for binding to the receptor.[23][25] A decrease in the signal from the labeled ligand indicates that the test compound is binding to the receptor.[26]

2.2.2. Experimental Workflow: Receptor Binding Assay

G cluster_prep Reagent Preparation cluster_binding Binding Reaction cluster_separation Separation of Bound and Free Ligand cluster_detection Signal Detection cluster_analysis Data Analysis receptor_prep Prepare receptor source (e.g., cell membranes) mix_reagents Combine receptor, labeled ligand, and compound/vehicle receptor_prep->mix_reagents ligand_prep Prepare labeled ligand ligand_prep->mix_reagents compound_prep Prepare serial dilutions of indole derivatives compound_prep->mix_reagents incubate_binding Incubate to reach binding equilibrium mix_reagents->incubate_binding separation Separate bound from free ligand (e.g., filtration, SPA beads) incubate_binding->separation detect_bound Detect signal from the bound labeled ligand separation->detect_bound read_signal Read signal (e.g., scintillation counter, fluorescence reader) detect_bound->read_signal calculate_binding Calculate percent specific binding read_signal->calculate_binding plot_curve Plot competition binding curves calculate_binding->plot_curve determine_ki Determine Ki (inhibitory constant) plot_curve->determine_ki

Caption: Workflow for a competitive receptor binding assay.

2.2.3. Detailed Protocol: Radioligand Binding Assay

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor

  • Binding buffer

  • 96-well filter plates

  • 2-(3,4-Dimethylphenyl)-1-methylindole derivatives (dissolved in DMSO)

  • Unlabeled ligand (for determining non-specific binding)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the indole derivative (at various concentrations), vehicle control, or a high concentration of unlabeled ligand (for non-specific binding).

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log of the compound concentration.

    • Determine the IC50 value and subsequently calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

ParameterRecommended ValueRationale
Receptor Concentration Titrate to achieve optimal signal-to-noise ratioEnsures a measurable amount of specific binding.
Radioligand Concentration At or below the Kd valueProvides optimal conditions for a competitive binding assay.[23]
Incubation Time Titrate to determine the time to reach equilibriumEnsures that the binding reaction has gone to completion.
Washing Steps Multiple washes with ice-cold bufferMinimizes non-specific binding and improves assay accuracy.
Reporter Gene Assays

To investigate the effects of the indole derivatives on gene transcription, a reporter gene assay can be employed.[27][28][29][30] This is particularly relevant for studying nuclear receptors or signaling pathways that culminate in the activation of transcription factors.[27][28][29][30]

2.3.1. Rationale for Assay Selection

A dual-luciferase reporter assay is a widely used method that provides high sensitivity and allows for the normalization of results.[27][28] This system utilizes two different luciferase enzymes, one as the experimental reporter (e.g., firefly luciferase) and the other as a control for transfection efficiency and cell viability (e.g., Renilla luciferase).[27][30]

2.3.2. Experimental Workflow: Dual-Luciferase Reporter Assay

G cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_lysis Cell Lysis cluster_detection Luminescence Measurement cluster_analysis Data Analysis seed_cells Seed cells in a multi-well plate transfect Transfect cells with plasmids seed_cells->transfect prepare_dna Prepare reporter and control plasmid DNA prepare_dna->transfect incubate_transfection Incubate for 24-48 hours transfect->incubate_transfection add_compound Add compounds to transfected cells incubate_transfection->add_compound compound_prep Prepare serial dilutions of indole derivatives compound_prep->add_compound incubate_treatment Incubate for a defined period add_compound->incubate_treatment wash_cells Wash cells with PBS incubate_treatment->wash_cells lyse_cells Lyse cells to release luciferases wash_cells->lyse_cells measure_firefly Measure firefly luciferase activity lyse_cells->measure_firefly measure_renilla Measure Renilla luciferase activity measure_firefly->measure_renilla normalize_data Normalize firefly to Renilla luciferase activity measure_renilla->normalize_data calculate_fold_change Calculate fold change in reporter activity normalize_data->calculate_fold_change plot_curve Plot dose-response curves calculate_fold_change->plot_curve determine_ec50 Determine EC50 values plot_curve->determine_ec50

Caption: Workflow for a dual-luciferase reporter assay.

2.3.3. Detailed Protocol: Dual-Luciferase Reporter Assay

Materials:

  • Appropriate cell line (e.g., HEK293T)

  • Reporter plasmid containing a promoter with response elements linked to the firefly luciferase gene

  • Control plasmid with a constitutive promoter driving Renilla luciferase expression

  • Transfection reagent

  • 24- or 96-well plates

  • 2-(3,4-Dimethylphenyl)-1-methylindole derivatives (dissolved in DMSO)

  • Dual-luciferase assay system

  • Luminometer

Procedure:

  • Cell Transfection:

    • Seed cells into a multi-well plate.

    • Co-transfect the cells with the firefly reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of the indole derivatives or vehicle control.

    • Incubate for a period sufficient to induce a transcriptional response (e.g., 6-24 hours).

  • Cell Lysis and Luminescence Measurement:

    • Wash the cells with PBS and then lyse them according to the dual-luciferase assay kit instructions.

    • Measure the firefly luciferase activity in the cell lysate using a luminometer.

    • Add the reagent to quench the firefly signal and simultaneously activate the Renilla luciferase, then measure the Renilla activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.[27]

    • Calculate the fold change in reporter gene activity relative to the vehicle control.

    • Plot the fold change against the log of the compound concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response).[13]

ParameterRecommended ValueRationale
DNA:Transfection Reagent Ratio Optimize for the specific cell line and reagentMaximizes transfection efficiency while minimizing cytotoxicity.
Post-transfection Incubation 24-48 hoursAllows for sufficient expression of the reporter proteins.
Compound Treatment Duration 6-24 hoursCaptures the peak transcriptional response.
Luminometer Integration Time 1-10 secondsEnsures accurate and reproducible measurement of the luminescent signal.

Conclusion

The bioassay protocols outlined in these application notes provide a robust framework for the comprehensive biological evaluation of 2-(3,4-Dimethylphenyl)-1-methylindole derivatives. By systematically assessing cytotoxicity, enzyme inhibition, receptor binding, and effects on gene transcription, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this novel class of compounds. Adherence to these detailed protocols and the underlying scientific principles will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. (2021). EUbOPEN. [Link]

  • Wang, H., et al. (2007). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. The Open Biotechnology Journal. [Link]

  • What is an Inhibition Assay? (n.d.). Biobide. [Link]

  • Grøntved, L. (2018). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. In Nuclear Receptors: Methods and Protocols. [Link]

  • Wang, H., et al. (2007). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open. [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025). BellBrook Labs. [Link]

  • Drug dose-response data analysis. (2021). Towards Data Science. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]

  • Universal enzyme inhibition measurement could boost drug discovery. (2018). Clinical Trials Arena. [Link]

  • Which statistical tool or test can be used for dose-response curve with time component? (2023). ResearchGate. [Link]

  • Prism 3 -- Analyzing Dose-Response Data. (n.d.). GraphPad. [Link]

  • The analysis of dose-response curves--a practical approach. (1986). British Journal of Clinical Pharmacology. [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (2015). Journal of Visualized Experiments. [Link]

  • Inhibitor Screening Kits. (n.d.). Biocompare. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. [Link]

  • Statistical analysis of dose-response curves. (2024). Wiley Analytical Science. [Link]

  • Cell Viability Assays. (n.d.). Molecular Devices. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. [Link]

  • Best Practices for Preparing and Maintaining Cell Culture Environments. (2025). GMP Plastics. [Link]

  • Receptor-Ligand Binding Assay. (n.d.). MtoZ Biolabs. [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020). BioProcess International. [Link]

  • Synthesis and biological screening of some new novel indole derivatives. (2004). Indian Journal of Chemistry. [Link]

  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Novel Indole Compounds as TEAD Inhibitors for Treating Cancer. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2017). Molecules. [Link]

  • Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. (2017). Medicinal Chemistry Research. [Link]

  • Computational design, synthesis, structural analysis and biological evaluation some novel N-methylated indole incorporating pyrazole moieties. (2015). Indian Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. (2020). BMC Chemistry. [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (2017). Arkivoc. [Link]

  • (PDF) Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. (2020). ResearchGate. [Link]

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). Journal of Molecular Pharmacy & Organic Process Research. [Link]

Sources

Application

Microwave-assisted synthesis of 2-(3,4-Dimethylphenyl)-1-methylindole

Application Note: Microwave-Assisted Synthesis of 2-(3,4-Dimethylphenyl)-1-methylindole Abstract This application note details a high-efficiency, "green" protocol for the synthesis of 2-(3,4-Dimethylphenyl)-1-methylindol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-(3,4-Dimethylphenyl)-1-methylindole

Abstract

This application note details a high-efficiency, "green" protocol for the synthesis of 2-(3,4-Dimethylphenyl)-1-methylindole utilizing microwave-assisted Fischer Indolization catalyzed by Montmorillonite K-10 clay. This method circumvents the limitations of traditional thermal heating—such as long reaction times and tar formation—by leveraging dielectric heating to accelerate the [3,3]-sigmatropic rearrangement. The protocol is designed for medicinal chemists requiring rapid access to 2-arylindole scaffolds, common in COX-2 inhibitors and anticancer agents.

Introduction & Scientific Rationale

The 2-arylindole moiety is a "privileged structure" in drug discovery, serving as the core for numerous bioactive compounds including estrogen receptor modulators and non-steroidal anti-inflammatory drugs (NSAIDs).

Why Microwave-Assisted Fischer Synthesis?

  • Causality of Efficiency: Traditional Fischer synthesis often requires refluxing in heavy acids (PPA, ZnCl₂/AcOH), leading to decomposition of electron-rich substrates. Microwave (MW) irradiation provides direct energy transfer to the polar transition states (ionic intermediates), significantly lowering the activation energy barrier for the rate-determining [3,3]-sigmatropic shift.

  • Green Chemistry (E-E-A-T): The use of Montmorillonite K-10 , a solid acid catalyst, eliminates the need for corrosive liquid acids and allows for a simple filtration workup. This protocol is self-validating through its high atom economy and minimal waste generation.

Reaction Mechanism & Pathway

The synthesis proceeds via the condensation of N-methyl-phenylhydrazine with 3',4'-dimethylacetophenone, followed by acid-catalyzed cyclization.

FischerMechanism Substrates N-Methyl-phenylhydrazine + 3',4'-Dimethylacetophenone Hydrazone N-Methyl-phenylhydrazone (Intermediate) Substrates->Hydrazone Acid Cat. -H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic MW Irradiation (Rate Limiting) Diimine Diimine Intermediate Sigmatropic->Diimine Cyclization Cyclization & NH3 Elimination Diimine->Cyclization Aromatization Product 2-(3,4-Dimethylphenyl)- 1-methylindole Cyclization->Product

Figure 1: Mechanistic pathway of the Microwave-Assisted Fischer Indole Synthesis. The MW irradiation specifically accelerates the sigmatropic rearrangement step.

Experimental Protocol

Safety Note: Phenylhydrazines are toxic and potential carcinogens. Work in a fume hood. Microwave vials must be rated for high pressure (up to 20 bar).

Materials
  • Reagent A: N-Methyl-N-phenylhydrazine (1.0 equiv, ~122.17 g/mol )

  • Reagent B: 3',4'-Dimethylacetophenone (1.0 equiv, ~148.20 g/mol )

  • Catalyst: Montmorillonite K-10 (Surface area 220–270 m²/g) - Must be activated before use.

  • Solvent: Ethanol (absolute) or Solvent-free (Neat).

Step-by-Step Methodology

Step 1: Catalyst Activation (Critical for Reproducibility)

  • Heat Montmorillonite K-10 clay in an oven at 120°C for 4 hours to remove adsorbed water.

  • Store in a desiccator. Rationale: Water competes with the ketone for acid sites, dampening catalytic activity.

Step 2: Reaction Assembly

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, add 1.0 mmol of 3',4'-dimethylacetophenone (148 mg).

  • Add 1.0 mmol of N-methyl-N-phenylhydrazine (122 mg).

  • Add 300 mg of activated Montmorillonite K-10.

  • Optional: Add 0.5 mL of Ethanol if mixing is difficult (creates a slurry). For "Solvent-Free" conditions, mix neat reagents thoroughly with the clay using a spatula.

  • Cap the vial with a PTFE/silicone septum.

Step 3: Microwave Irradiation Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:

ParameterSettingRationale
Temperature 140 °COptimal for [3,3] shift without charring.
Hold Time 10 minutesSufficient for >95% conversion.
Pressure Limit 15 barSafety cutoff.
Power Dynamic (Max 200W)Maintains set temp; high initial power ramps reaction quickly.
Stirring HighEnsures uniform heat distribution in the slurry.

Step 4: Workup & Purification

  • Cool the vial to room temperature (using compressed air flow in the MW reactor).

  • Add 10 mL of Ethyl Acetate (EtOAc) to the vial and stir for 2 minutes to desorb the product from the clay.

  • Filter the mixture through a Celite pad or sintered glass funnel. Wash the clay cake with an additional 2 x 5 mL EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is often pure enough for initial screening. For high purity (>98%), recrystallize from Ethanol/Water (9:1) or perform flash chromatography (Hexane/EtOAc 95:5).

Data Analysis & Validation

Expected Analytical Data

The following table summarizes the key characterization signals for 2-(3,4-Dimethylphenyl)-1-methylindole .

TechniqueSignalAssignmentInterpretation
1H NMR (CDCl₃)δ 3.75 ppm (s, 3H)N-CH₃ Confirms N-methylation (distinct from N-H at ~8.0 ppm).
1H NMR (CDCl₃)δ 6.50 ppm (s, 1H)C3-H Characteristic indole C3 proton; confirms cyclization.
1H NMR (CDCl₃)δ 2.30-2.35 ppm (m, 6H)Ar-CH₃ Two methyl groups from the 3,4-dimethylphenyl ring.
13C NMR ~140 ppmC2 Quaternary carbon attached to the aryl ring.
MS (ESI) m/z 236.1 [M+H]+[M+H]+ Molecular ion peak (MW = 235.33).
Troubleshooting & Optimization Workflow

Use this logic flow to resolve common synthesis issues.

Optimization Start Analyze Crude Reaction (TLC/LCMS) Incomplete Starting Material Remains? Start->Incomplete Byproducts Many Spots/Tar? Start->Byproducts Success Clean Product Start->Success IncreaseTemp Increase Temp to 160°C or Time to 20 min Incomplete->IncreaseTemp Yes ReduceAcid Reduce Clay Loading or Add Solvent (EtOH) Byproducts->ReduceAcid Yes

Figure 2: Troubleshooting logic for microwave synthesis optimization.

References

  • Microwave Assisted Synthesis of Substituted Indoles Using Montmorillonite as Catalyst. Source: ResearchGate.[1] URL:[Link]

  • Synthesis of 2-substituted indoles and indolines via Suzuki-Miyaura coupling/5-endo-trig cyclization strategies. Source: PubMed (NIH). URL:[Link]

  • Fischer Indole Synthesis - Mechanism and Protocols. Source: Organic Chemistry Portal. URL:[Link]

  • Microwave-Assisted Synthesis of a Natural Insecticide on Basic Montmorillonite K10 Clay. Source: DePaul University (Journal of Chemical Education). URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Scalable Production Methods for 1-Methyl-2-Arylindoles

Abstract The 1-methyl-2-arylindole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. Its synthesis, particular...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-methyl-2-arylindole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. Its synthesis, particularly on a scalable and industrial level, presents significant challenges related to regioselectivity, reaction conditions, and cost-effectiveness. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing robust and scalable methods for the synthesis of 1-methyl-2-arylindoles. We will explore and provide detailed protocols for classical methods like the Fischer Indole Synthesis, modern palladium-catalyzed cross-coupling reactions including the Larock heteroannulation, and innovative one-pot tandem strategies. Emphasis is placed on the causality behind experimental choices, process optimization for scalability, and the implementation of modern technologies such as continuous flow synthesis.

Introduction: The Significance of the 1-Methyl-2-Arylindole Core

The indole ring system is one of the most ubiquitous heterocycles in nature and synthetic chemistry.[1] When substituted with an aryl group at the C2-position and a methyl group on the nitrogen (N1), the resulting 1-methyl-2-arylindole framework exhibits a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The N-methylation often enhances metabolic stability and modulates the pharmacokinetic profile of drug candidates.

However, the large-scale synthesis of these specific derivatives is not trivial. Key challenges include:

  • Regiocontrol: Direct functionalization of the indole core often favors the C3 position, making selective C2-arylation difficult.[4][5]

  • Harsh Conditions: Classical methods can require high temperatures and strong acids, limiting functional group tolerance.[6]

  • Multi-step Sequences: Traditional routes may involve multiple discrete steps for building the indole core and subsequent N-methylation, reducing overall yield and increasing production costs.

This guide focuses on synthetic strategies that address these challenges, prioritizing efficiency, atom economy, and scalability.

Strategic Overview of Synthetic Routes

The synthesis of 1-methyl-2-arylindoles can be approached from two primary strategic directions: a linear approach, where the 2-arylindole is first constructed and then N-methylated, or a convergent approach, where an N-methylated precursor is used to build the final molecule directly. For scalability, convergent and one-pot strategies are highly preferred as they reduce unit operations, solvent waste, and processing time.

G cluster_0 Convergent / One-Pot Strategies (Recommended for Scale-up) cluster_1 Linear Strategy Start1 N-Methyl-Arylhydrazine + Aryl Ketone Method1 Fischer Indole Synthesis (One-Pot) Start1->Method1 Start2 N-Methyl-o-haloaniline + Alkyne Method2 Larock Heteroannulation Start2->Method2 Start3 N-Methylindoline + Arylboronic Acid Method3 Pd-Catalyzed Tandem Dehydrogenation/Arylation Start3->Method3 Product Product Method1->Product 1-Methyl-2-Arylindole Method2->Product 1-Methyl-2-Arylindole Method3->Product 1-Methyl-2-Arylindole Start4 Arylhydrazine + Aryl Ketone Step1 Fischer Indole Synthesis Start4->Step1 Intermediate 2-Aryl-1H-indole Step1->Intermediate Step2 N-Methylation (e.g., MeI, DMS) Intermediate->Step2 Step2->Product

Caption: Comparison of convergent vs. linear synthetic strategies.

Recommended Protocol 1: One-Pot Fischer Indole Synthesis

The Fischer indole synthesis is a robust and time-tested method for constructing the indole scaffold.[7] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound.[6] For scalable production, a one-pot procedure where the hydrazone is formed in situ and cyclized without isolation is highly advantageous. The use of an N-methyl-N-arylhydrazine directly yields the desired 1-methylindole product.

Underlying Mechanism and Rationale

The reaction proceeds through several key steps: (1) Formation of the N-methyl-N-arylhydrazone. (2) Tautomerization to an enamine intermediate under acidic conditions. (3) A crucial[8][8]-sigmatropic rearrangement, which forms the C-C bond of the indole ring. (4) Aromatization with the elimination of ammonia to furnish the final indole product.

G cluster_mechanism Fischer Indole Synthesis Mechanism A 1. Hydrazone Formation (N-Methylphenylhydrazine + Aryl Ketone) B 2. Tautomerization (to Enamine) A->B H+ C 3. [3,3]-Sigmatropic Rearrangement B->C Heat D 4. Rearomatization C->D E 5. Cyclization & NH3 Elimination D->E H+ F 1-Methyl-2-Arylindole E->F

Caption: Key steps of the Fischer indole synthesis mechanism.

Detailed Experimental Protocol (Microwave-Assisted)

Microwave irradiation significantly accelerates this reaction, reducing reaction times from hours to minutes, which is beneficial for throughput on an industrial scale.[9][10]

Reagents & Equipment:

  • 1-Methyl-1-phenylhydrazine

  • Substituted acetophenone (e.g., 4'-methoxyacetophenone)

  • Ethanol (reagent grade)

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % P₂O₅ in MeSO₃H)

  • Microwave reactor with sealed vessel capability

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a microwave-safe sealed vessel, combine 1-methyl-1-phenylhydrazine (1.0 eq.), the desired aryl ketone (1.05 eq.), and ethanol (approx. 0.5 M concentration).

  • Hydrazone Formation: Add a catalytic amount of acetic acid (2-3 drops). Seal the vessel and irradiate in the microwave reactor at 80°C for 10 minutes to form the hydrazone in situ.

  • Cyclization: Cool the vessel to room temperature. Carefully add the acid catalyst. Polyphosphoric acid (PPA) is a classic choice, though the less viscous and more effective Eaton's reagent is often preferred for scalability and easier handling. A typical loading is 2-4 equivalents by weight relative to the hydrazine.

  • Microwave Cyclization: Reseal the vessel and irradiate at a higher temperature, typically 140-160°C, for 20-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, cautiously quench the reaction mixture by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-methyl-2-arylindole.

Scalability and Process Considerations
  • Catalyst: While effective, PPA is highly viscous and can make stirring and workup difficult on a large scale. Eaton's reagent is a superior alternative. Solid acid catalysts can also be explored for easier removal.

  • Exothermicity: The quenching step is highly exothermic and requires careful control of addition rates and efficient cooling in a large reactor.

  • Flow Chemistry: The Fischer indole synthesis is well-suited for continuous flow processing.[1] Pumping the pre-formed hydrazone solution through a heated reactor coil containing a packed bed of a solid acid catalyst can improve safety, control, and throughput.[11]

Recommended Protocol 2: Palladium-Catalyzed Larock Heteroannulation

The Larock indole synthesis is a powerful and versatile palladium-catalyzed reaction that constructs the indole ring from an ortho-haloaniline and a disubstituted alkyne.[12] By starting with an N-methyl-ortho-iodoaniline, this method provides direct, convergent access to 1-methyl-2,3-disubstituted indoles.

Underlying Mechanism and Rationale

The catalytic cycle involves: (1) Oxidative addition of the N-methyl-o-iodoaniline to a Pd(0) complex. (2) Coordination and subsequent migratory insertion of the alkyne into the Aryl-Pd bond. (3) Intramolecular C-N bond-forming cyclization onto the newly installed vinylpalladium species. (4) Reductive elimination to release the indole product and regenerate the Pd(0) catalyst. The regioselectivity is generally controlled by the sterics of the alkyne substituents.[12]

Detailed Experimental Protocol

Reagents & Equipment:

  • N-methyl-2-iodoaniline

  • Disubstituted alkyne (e.g., diphenylacetylene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) (optional, but often improves yields)

  • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2-5 mol%), PPh₃ (4-10 mol%, if used), and K₂CO₃ (3.0 eq.).

  • Reagent Addition: Add N-methyl-2-iodoaniline (1.0 eq.) and the disubstituted alkyne (1.2-1.5 eq.).

  • Solvent and Heating: Add anhydrous DMF via syringe. Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aniline is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x volumes).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the target 1-methyl-2-arylindole.

Scalability and Process Considerations
  • Catalyst Cost: The cost of palladium is a major consideration for industrial scale. Using lower catalyst loadings (sub-mol%) or exploring heterogeneous catalysts for easier recovery and reuse is critical.

  • Ligand Choice: While PPh₃ is common, more advanced phosphine ligands like P(tBu)₃ can enable the use of less reactive ortho-bromoanilines and lower reaction temperatures.[13]

  • Starting Materials: The synthesis of substituted N-methyl-o-iodoanilines and disubstituted alkynes can add significant cost and step-count to the overall process.

Recommended Protocol 3: One-Step Synthesis from Indolines

A highly innovative and scalable strategy involves a palladium-catalyzed tandem reaction starting from readily available indolines.[2][4][5] This process combines an oxidative dehydrogenation of the indoline to an indole intermediate, which is immediately trapped in a C2-selective Heck-type arylation reaction. Using N-methylindoline as the starting material directly yields the desired product in a single, atom-economical step.

Detailed Experimental Protocol

Reagents & Equipment:

  • 1-Methylindoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Neocuproine

  • 1,2-Dichlorobenzene (DCB) or a similar high-boiling solvent

  • Oxygen (balloon or from a cylinder)

Procedure:

  • Reaction Setup: To a flask, add 1-methylindoline (1.0 eq.), the arylboronic acid (2.0-2.5 eq.), Pd(OAc)₂ (5-10 mol%), and neocuproine (10-20 mol%).

  • Solvent and Atmosphere: Add 1,2-dichlorobenzene. Purge the flask with oxygen and maintain a positive pressure with an oxygen-filled balloon.

  • Reaction: Heat the mixture at a relatively mild temperature, for instance, 40-80°C.[2][5] The lower temperature helps prevent the formation of inactive palladium black.

  • Monitoring: The reaction can be slow, sometimes requiring 24-48 hours. Monitor by LC-MS for the consumption of the indoline and formation of the product.

  • Workup: After completion, cool the mixture and dilute it with a suitable solvent like ethyl acetate.

  • Purification: Filter the mixture through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Scalability and Process Considerations
  • Oxidant: This process cleverly uses molecular oxygen as the terminal oxidant, with water as the only byproduct, making it environmentally benign.[4]

  • Convergence: This is a highly convergent one-pot, two-step catalytic cycle that avoids the synthesis and isolation of intermediate indoles, saving significant time and resources.

  • Safety: The use of pure oxygen requires careful handling and appropriate engineering controls on a large scale to mitigate explosion hazards. Using compressed air could be a safer, albeit potentially slower, alternative.

  • Substrate Scope: This method has been shown to have broad substrate scope for both the indoline and the arylboronic acid components, tolerating a wide range of functional groups.[2]

Comparative Analysis of Scalable Methods

FeatureFischer Indole SynthesisLarock HeteroannulationTandem Dehydrogenation/Arylation
Starting Materials Inexpensive, readily availableMore specialized, higher costReadily available
Convergence High (One-Pot)HighVery High (Tandem)
Catalyst Protic/Lewis Acid (cheap)Palladium (expensive)Palladium (expensive)
Conditions High temp, often harsh acidModerate temp, inert atm.Mild temp, O₂ atmosphere
Atom Economy Good (loses NH₃)Good (loses HX)Excellent (loses H₂O)
Scalability Well-established, flow-compatibleModerate (catalyst cost/recovery)High (convergent, mild)
Key Advantage Low cost, robustVersatile, good for 2,3-disubst.Highly efficient and green
Key Limitation Limited functional group toleranceCatalyst cost, halide precursorsSlow reaction times, O₂ handling

Conclusion

The synthesis of 1-methyl-2-arylindoles for industrial applications requires a careful selection of synthetic strategy. While the Fischer Indole Synthesis remains a cost-effective and robust workhorse, its often harsh conditions can be a limitation. For the synthesis of complex, highly functionalized targets, modern palladium-catalyzed methods offer significant advantages. The Larock Heteroannulation provides a convergent route but can be limited by the cost of palladium and precursors. The most promising strategy for future scalable and sustainable production is the one-step tandem oxidative dehydrogenation and C2-arylation of indolines . This method combines high convergence, mild conditions, and an environmentally benign oxidant, making it an ideal target for process development and large-scale implementation. The choice of method will ultimately depend on the specific target molecule, required scale, and economic constraints of the project.

References

  • Yang, Y.-S., Yoo, J., Jeon, J., Bak, J. H., Shin, J.-W., Won, H.-J., & Hwang, H. S. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. ResearchGate. 4

  • MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. 14

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.

  • MDPI. (2021). Regioselective Mercury(I)/Palladium(II)-Catalyzed Single-Step Approach for the Synthesis of Imines and 2-Substituted Indoles. MDPI. 15

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing.

  • Yang, Y.-S., et al. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. PMC.

  • ResearchGate. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate.

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.

  • Whittaker, A. M., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. University of Exeter.

  • Yang, Y.-S., et al. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective. RSC Publishing.

  • PMC. (n.d.). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC.

  • Wikipedia. (n.d.). Larock indole synthesis. Wikipedia.

  • ResearchGate. (n.d.). Fischer indole synthesis under flow conditions. ResearchGate.

  • Baran, P. S., et al. (n.d.). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC.

  • Whittaker, A. M., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. PMC.

  • Benchchem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for removing impurities in indole synthesis

Technical Support Center: Indole Synthesis & Purification Topic: Purification Techniques for Removing Impurities in Indole Synthesis Ticket ID: IND-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Synthesis & Purification Topic: Purification Techniques for Removing Impurities in Indole Synthesis Ticket ID: IND-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)[1]

Introduction: The "Indole Challenge" in Drug Discovery

Welcome to the Technical Support Center. You are likely here because your indole synthesis—whether via Fischer, Bischler-Möhlau, or Pd-catalyzed cyclization—has resulted in a crude mixture that is dark, oily, or failing purity specifications.

Indoles are "privileged structures" in pharmacology (e.g., Tryptophan, Sumatriptan, Vincristine), but they are notoriously prone to oxidative dimerization , acid-catalyzed polymerization (tars) , and regioisomeric contamination .[1] This guide moves beyond standard textbook workups to address the specific failure modes of indole isolation.

Module 1: Troubleshooting Fischer Indole Synthesis (The "Red/Brown Tar" Issue)

Symptom: The reaction yields a dark red/brown viscous oil that refuses to crystallize. NMR shows broad aromatic signals indicative of oligomers.[1]

Root Cause: The Fischer synthesis relies on strong acid catalysis.[1] The "tar" is usually a combination of:

  • Polymerized Indole: Indoles are electron-rich enamines; in the presence of strong acid and air, they undergo electrophilic attack by other indole molecules (dimerization/trimerization).[1]

  • Unreacted Hydrazine: Phenylhydrazines oxidize rapidly to diazonium tars.[1]

  • Unreacted Ketone/Aldehyde: These persist and co-elute.[1]

Protocol: The "Bisulfite-Acid" Dual Wash System Standard aqueous washes are insufficient. Use this chemically active workup to scavenge precursors before attempting crystallization.

Step-by-Step Workflow:

  • Quench: Pour reaction mixture into ice-water (ratio 1:5). If a solid precipitates, filter immediately. If oil forms, extract with Ethyl Acetate (EtOAc).[1]

  • Scavenge Ketones (Bisulfite Wash): Wash the organic layer 2x with saturated aqueous Sodium Bisulfite (NaHSO₃) .[1]

    • Mechanism:[1][2][3][4][5] Forms water-soluble bisulfite adducts with unreacted ketones/aldehydes, removing them from the organic phase.[1]

  • Scavenge Hydrazines (Acid Wash): Wash the organic layer 2x with 1M HCl .[1]

    • Mechanism:[1][2][3][4][5] Protonates unreacted phenylhydrazines, rendering them water-soluble.[1] Note: Do not use concentrated acid, or you will initiate indole polymerization.[1]

  • Neutralization: Wash with Saturated NaHCO₃ to remove residual acid.[1]

  • Drying: Dry over Na₂SO₄ (avoid MgSO₄ if the product is acid-sensitive).

Visualization: Fischer Workup Logic

FischerWorkup start Crude Reaction Mixture (Acidic) quench Quench: Ice/Water Extract into EtOAc start->quench bisulfite Wash 1: Sat. NaHSO3 (Removes Ketones) quench->bisulfite Organic Layer acidwash Wash 2: 1M HCl (Removes Hydrazines) bisulfite->acidwash Organic Layer base Wash 3: Sat. NaHCO3 (Neutralize) acidwash->base Organic Layer dry Dry & Concentrate base->dry

Caption: Chemically active workup sequence to remove polymerization precursors (ketones/hydrazines) prior to evaporation.

Module 2: Separation of Regioisomers

Symptom: You synthesized a substituted indole (e.g., from 3-substituted phenylhydrazine) and obtained a mixture of 4- and 6-substituted indoles (or 5- and 7-). They co-elute on TLC.

Technical Insight: Regioisomers often have identical polarities on standard Silica Gel (SiO₂).[1] Separation requires exploiting subtle electronic differences or steric bulk.

Troubleshooting Strategies:

1. Solvent Optimization (The "Toluene Effect") Standard Hexane/EtOAc mixtures often fail to discriminate isomers.[1] Aromatic solvents can interact with the indole


-system via 

-

stacking, often differentiating isomers based on electron density.[1]
Solvent SystemApplicationMechanism
Hexane / EtOAc General PurposePolarity-based (often fails for regioisomers).
Toluene / EtOAc Regioisomers

-interaction differentiates electron-rich vs. electron-poor isomers.
DCM / Methanol Polar IndolesGood for indoles with amide/acid side chains.[1]
Hexane / Acetone CrystallizationSlow evaporation often yields pure isomer crystals.[1]

2. Silver Nitrate Impregnated Silica (Argentometric Chromatography) If standard flash chromatography fails, use Ag-Silica.[1]

  • Preparation: Dissolve AgNO₃ (10% w/w of silica) in acetonitrile. Slurry with silica, evaporate solvent in dark.[1]

  • Mechanism: Silver ions form reversible

    
    -complexes with the indole double bond. Steric hindrance near the nitrogen or C2/C3 positions affects the binding constant (
    
    
    
    ), altering retention time (
    
    
    ).[1]

3. N-Protection Strategy If isomers are inseparable as free bases:

  • Protect the nitrogen with a bulky group (e.g., Boc or Tos ).[1]

  • The steric clash between the protecting group and the substituent (specifically at the 7-position) will drastically change the

    
     compared to the 5-position isomer.
    
  • Separate and deprotect.[1][5][6]

Module 3: Metal Catalyst Removal (Pd/Cu)

Symptom: Your indole was synthesized via Buchwald-Hartwig or Heck cyclization.[1] The product is grey/black, or residual Pd > 1000 ppm (Limit is often <10 ppm for pharma).[1]

Protocol: Scavenger Screening Do not rely on crystallization alone; Pd often occludes within the crystal lattice. Use functionalized silica scavengers (e.g., SiliaMetS®).

Selection Guide:

Catalyst TypeRecommended ScavengerFunctional Group
Pd(OAc)₂ / Pd(PPh₃)₄ Thiol (SH)Mercaptopropyl
PdCl₂ / Pd(dppf) ThioureaThiourea
Cu (Copper salts) DiamineEthylenediamine

Workflow:

  • Dissolve crude indole in THF or MeOH (10 mL/g).

  • Add Scavenger (4 equivalents relative to expected metal content, or 10-20% w/w of product).[1]

  • Stir at 40°C for 4 hours . (Heat is crucial for kinetics).[1]

  • Filter through a 0.45 µm pad (or Celite).[1]

  • Concentrate and analyze metal content.[1]

Visualization: Metal Removal Decision Tree

MetalRemoval crude Crude Product (High Pd/Cu) solubility Is it soluble in THF/MeOH? crude->solubility carbon Activated Carbon (Charcoal) solubility->carbon No (Suspension) scavenger Funct. Silica (Thiol/Diamine) solubility->scavenger Yes (Solution) filter Filter (Celite) carbon->filter scavenger->filter test Test ppm filter->test

Caption: Workflow for selecting between Activated Carbon (generic/insoluble) and Functionalized Silica (specific/soluble) for metal removal.

FAQ: Common Indole Anomalies

Q: My indole turned pink/red after sitting on the bench for 24 hours. Is it ruined? A: Not necessarily. Indoles are highly susceptible to air oxidation, forming indolenine hydroperoxides or dimers (rosindoles) which are intensely colored even at trace levels (<1%).[1]

  • Fix: Dissolve in EtOAc, wash with dilute Sodium Bisulfite (reducing agent), and re-crystallize.[1] Store under Argon/Nitrogen in the dark.

Q: I cannot see the N-H proton in the NMR (CDCl₃). A: The indole N-H is broad and often exchanges with trace water in the solvent or hydrogen bonds with the solvent.

  • Fix: Switch to DMSO-d6 . The N-H usually appears as a sharp singlet around 10-12 ppm in DMSO due to strong H-bonding with the sulfoxide oxygen, slowing the exchange rate.

Q: My product oils out during recrystallization. A: This is common for low-melting indoles.[1]

  • Fix: Use the "Seeding at Cloud Point" method. Dissolve in hot good solvent (e.g., EtOAc).[1] Add bad solvent (Hexane) dropwise until just cloudy. Stop. Add a seed crystal (or scratch glass). Let it stand at room temperature for 2 hours before moving to the fridge. Do not shock-cool.

References

  • Fischer Indole Mechanism & Acid Catalysis: Robinson, B. (1963).[1] The Fischer Indole Synthesis.[3] Chemical Reviews, 63(4), 373–401. [1]

  • Metal Removal Strategies (Scavengers): Garrett, C. E., & Prasad, K. (2004).[7] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [1]

  • Indole Oxidation & Stability: Clean, S., et al. (2022).[1] Atmospheric oxidation mechanism and kinetics of indole. Atmospheric Chemistry and Physics. [1]

  • Chromatographic Separation of Isomers: Younis, A., et al. (2019).[1] Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes. Forensic Chemistry. [1]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-(3,4-Dimethylphenyl)-1-methylindole in Aqueous Media

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-(3,4-Dimethylphenyl)-1-methylindole in aqueous media. This document p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-(3,4-Dimethylphenyl)-1-methylindole in aqueous media. This document provides a comprehensive troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges effectively.

Understanding the Challenge: Physicochemical Properties of 2-(3,4-Dimethylphenyl)-1-methylindole

Structural Analysis and Predicted Properties:

  • Lipophilicity: The presence of a large, fused aromatic ring system (indole) and a substituted phenyl ring contributes to a high octanol-water partition coefficient (LogP), indicating a preference for non-polar environments over water.

  • Weak Basicity: The nitrogen atom in the indole ring, particularly with the electron-donating methyl group, can act as a weak base, accepting a proton in acidic conditions. This property can be leveraged to improve solubility.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This guide provides a structured approach to systematically address and resolve the solubility issues of 2-(3,4-Dimethylphenyl)-1-methylindole.

Figure 1: A systematic workflow for troubleshooting solubility issues.

Issue: My compound, 2-(3,4-Dimethylphenyl)-1-methylindole, is precipitating out of my aqueous buffer during my experiment.

This is a common issue for poorly water-soluble compounds. The following sections provide a series of troubleshooting steps to address this problem.

Frequently Asked Questions (FAQs) and Solutions

Q1: How can I use pH to improve the solubility of 2-(3,4-Dimethylphenyl)-1-methylindole?

A1: By leveraging its weakly basic nature.

As a weak base, 2-(3,4-Dimethylphenyl)-1-methylindole can be protonated in acidic conditions, forming a more soluble salt.[5] By lowering the pH of your aqueous medium, you can significantly increase its solubility.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, and 8).

  • Add excess compound: Add an excess amount of 2-(3,4-Dimethylphenyl)-1-methylindole to a fixed volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate undissolved compound: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility vs. pH: Plot the measured solubility as a function of pH to determine the optimal pH range for your experiments.

Table 1: Expected pH-Dependent Solubility Profile

pHExpected SolubilityRationale
2.0HighThe compound is expected to be fully protonated and in its more soluble salt form.
4.0Moderate to HighA significant portion of the compound will be in its protonated form.
6.0Low to ModerateThe compound will be partially protonated.
7.4LowThe compound will be predominantly in its less soluble, free base form.
8.0Very LowThe compound will be almost entirely in its free base form.
Q2: pH modification is not suitable for my cell-based assay. What are my other options?

A2: Consider using cosolvents, cyclodextrins, or surfactants.

These excipients can enhance solubility at a physiologically relevant pH.

Cosolvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][7][8][9]

Commonly Used Cosolvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycols (PEGs)

  • Propylene glycol

Experimental Protocol: Cosolvent Screening

  • Prepare stock solutions: Dissolve 2-(3,4-Dimethylphenyl)-1-methylindole in various cosolvents to create concentrated stock solutions.

  • Prepare cosolvent/buffer mixtures: Prepare a series of aqueous buffers (at your desired pH) containing increasing concentrations of each cosolvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Determine solubility: Add a small aliquot of the stock solution to each cosolvent/buffer mixture and observe for precipitation. Alternatively, perform an equilibrium solubility study as described for pH modification.

  • Assess tolerability: For cell-based assays, it is crucial to determine the maximum concentration of the cosolvent that is tolerated by your cell line without causing toxicity.

Figure 2: Mechanism of cosolvency for solubility enhancement.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11][12][13] They can encapsulate hydrophobic drug molecules, like 2-(3,4-Dimethylphenyl)-1-methylindole, forming inclusion complexes that are more water-soluble.[10][12][13]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Prepare cyclodextrin solutions: Prepare aqueous solutions of different cyclodextrins at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add excess compound: Add an excess amount of 2-(3,4-Dimethylphenyl)-1-methylindole to each cyclodextrin solution.

  • Equilibrate and analyze: Follow the same equilibration and quantification steps as outlined in the pH-dependent solubility protocol.

  • Phase solubility diagram: Plot the concentration of the dissolved compound against the cyclodextrin concentration to generate a phase solubility diagram. This will help determine the stoichiometry of the complex and the binding constant.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[14][15] The hydrophobic core of these micelles can entrap poorly soluble compounds, thereby increasing their apparent solubility.[14][15]

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Poloxamers (e.g., Pluronic® F-68)

  • Sodium lauryl sulfate (SLS)

Experimental Protocol: Surfactant-based Solubilization

  • Prepare surfactant solutions: Prepare aqueous solutions of different surfactants at concentrations above their CMC.

  • Add compound: Add 2-(3,4-Dimethylphenyl)-1-methylindole to the surfactant solutions.

  • Determine solubility: Measure the solubility of the compound in each surfactant solution using the methods described previously.

Q3: I need to prepare a solid formulation of 2-(3,4-Dimethylphenyl)-1-methylindole for in vivo studies. How can I improve its dissolution rate?

A3: Solid dispersion technology is a highly effective approach.

Solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[16][17][18][19] This can lead to the formation of an amorphous solid, which has a higher dissolution rate compared to the crystalline form.[16][17]

Commonly Used Carriers for Solid Dispersions:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

  • Soluplus®

Experimental Protocol: Preparation of Solid Dispersion (Solvent Evaporation Method)

  • Dissolve drug and carrier: Dissolve both 2-(3,4-Dimethylphenyl)-1-methylindole and the chosen carrier in a suitable organic solvent (e.g., methanol, ethanol, or a mixture).

  • Solvent evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a solid mass.

  • Further drying: Dry the solid mass in a vacuum oven to remove any residual solvent.

  • Milling and sieving: Grind the resulting solid into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

  • Dissolution testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueAdvantagesDisadvantagesBest For
pH Modification Simple, cost-effective.Can alter the physiological environment; may not be suitable for all biological systems.Early-stage in vitro experiments where pH can be controlled.
Cosolvents Effective at increasing solubility.Can cause toxicity at high concentrations; may precipitate upon dilution.In vitro assays where the final cosolvent concentration is low and well-tolerated.
Cyclodextrins Generally have a good safety profile; can improve stability.[12]Can be expensive; may have a limited solubilization capacity depending on the drug-cyclodextrin interaction.Both in vitro and in vivo studies, especially for parenteral formulations.
Surfactants High solubilization capacity.Can have toxicity concerns; may interfere with certain biological assays.A wide range of formulations, but requires careful selection and concentration optimization.
Solid Dispersion Significantly improves dissolution rate and bioavailability for oral administration.[16][17][18][19]Can be physically unstable (recrystallization); requires specialized manufacturing techniques.[17]Oral solid dosage form development for in vivo studies.

Conclusion

The poor aqueous solubility of 2-(3,4-Dimethylphenyl)-1-methylindole is a significant, yet manageable, challenge in its development as a potential therapeutic agent. By systematically applying the principles of pH modification, cosolvency, cyclodextrin complexation, surfactant-based solubilization, and solid dispersion, researchers can effectively overcome these hurdles. The choice of the most appropriate method will depend on the specific requirements of the experiment or formulation. This guide provides the foundational knowledge and practical protocols to enable the successful formulation and investigation of this promising indole derivative.

References

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). International Journal of Pharmaceutical Erudition.
  • Parmar, K., & Patel, J. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • Sopyan, I., Fudholi, A., & Muchtaridi, M. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands in Pharmaceutical Sciences, 1(1), e2.
  • Popescu, C., & Cirjaliu, B. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(21), 7363.
  • Pawar, J., & Farooqui, M. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 6(3), 63-68.
  • Wikipedia contributors. (2024, January 11). Cosolvent. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2025). Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. Journal of Drug Delivery and Therapeutics, 15(11), 1-10.
  • Sharma, D., & Singh, M. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 108-116.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. (2025). Pharma Excipients.
  • Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives. (2025). PubMed.
  • Singh, J., Walia, M., & Harikumar, S. L. (2013). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Journal of Drug Delivery and Therapeutics, 3(5).
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). LinkedIn.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2017). Touro Scholar.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc.
  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applic
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). Jetir.Org.
  • Singh, J., Walia, M., & Harikumar, S. L. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5).
  • Surfactant-based drug delivery systems for treating drug-resistant lung cancer. (n.d.). PubMed.
  • Co-solvents.pptx. (n.d.). Scribd.
  • Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal. (2025). MDPI.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Study of surfactant and their use in drug delivery. (n.d.). SSRN.
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. (2025).
  • Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. (2010).
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of algin
  • solubility enhancement -by pH change & complex
  • A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. (2024). PubMed.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). PMC.
  • US5085991A - Process of preparing purified aqueous indole solution. (n.d.).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2021). MDPI.
  • 2,7-dimethyl-3-(3-methylphenyl)-1H-indole. (n.d.). PubChem.
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC.
  • 2-(3,4-dimethyl-phenyl)-isoindole-1,3-dione. (n.d.). Sigma-Aldrich.
  • 1-methyl indole, 603-76-9. (n.d.). The Good Scents Company.
  • 2-(2,4-dimethylphenyl)-2,3-dihydro-1H-indole. (n.d.). PubChem.
  • 2-(2,4-dimethylphenyl)-1h-indole (C16H15N). (n.d.). PubChemLite.
  • 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one. (n.d.).
  • 1-Methylindole. (2024, December 22). In Wikipedia.
  • Indole, 3-methyl-. (n.d.). National Institute of Standards and Technology.
  • 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one. (2025). ChemicalBook.
  • 1H-Indole, 3-butyl-2-(4-methylphenyl)- (EVT-14366040). (n.d.). EvitaChem.
  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023).
  • 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-hydroxyphenyl). (2025). EPA.
  • 2-(3,4-dimethyl-phenyl)-4-nitro-isoindole-1,3-dione. (n.d.). Sigma-Aldrich.

Sources

Troubleshooting

Thermal degradation analysis of 2-(3,4-Dimethylphenyl)-1-methylindole

Technical Support Center: Thermal Degradation Analysis of 2-(3,4-Dimethylphenyl)-1-methylindole Introduction: Understanding Your Analyte Compound: 2-(3,4-Dimethylphenyl)-1-methylindole Molecular Formula: C₁₇H₁₇N Context:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Degradation Analysis of 2-(3,4-Dimethylphenyl)-1-methylindole

Introduction: Understanding Your Analyte

Compound: 2-(3,4-Dimethylphenyl)-1-methylindole Molecular Formula: C₁₇H₁₇N Context: This substituted indole is a structural analog often encountered in the development of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, or as a functional intermediate in organic electronics.

Why Thermal Degradation Analysis Matters: The thermal profile of this molecule is critical for two reasons:

  • Process Safety: Determining the onset of exothermic decomposition to prevent runaway reactions during scale-up.

  • Purity Profiling: Distinguishing between synthesis impurities (e.g., starting hydrazines) and thermal degradants (e.g., oxidation products) formed during drying or storage.

Part 1: Pre-Analysis & Sample Preparation[1]

Q: I am seeing inconsistent baselines in my initial purity checks. How should I handle this compound?

A: Indole derivatives are electron-rich and prone to autoxidation, particularly when in solution or exposed to light.[1] Inconsistent baselines often indicate the formation of oxidative artifacts during preparation rather than inherent thermal instability.

Protocol for Sample Handling:

  • Solvent Choice: Use degassed HPLC-grade Acetonitrile (ACN) .[1] Avoid ethers (THF) or chlorinated solvents (DCM) for long-term storage, as they can promote radical formation.[1]

  • Concentration: Prepare fresh stock solutions at 0.5–1.0 mg/mL.

  • Protection: Store solutions in amber glass vials to prevent photolytic degradation of the indole double bond.

  • Filtration: Use PTFE 0.22 µm filters. Avoid Nylon filters, which can adsorb hydrophobic aromatic compounds.

Part 2: Thermal Analysis (TGA & DSC)

Q: How do I distinguish between melting and decomposition in my DSC thermogram?

A: For 2-arylindoles, melting is a sharp endothermic event, while decomposition is typically a broad exothermic event at higher temperatures.

Experimental Protocol: Thermal Profiling

ParameterTGA (Thermogravimetric Analysis)DSC (Differential Scanning Calorimetry)
Purpose Determine decomposition onset (

) and volatile loss.
Determine melting point (

) and glass transition (

).[1]
Pan Type Platinum or Ceramic (Open)Aluminum (Crimped with pinhole)
Atmosphere Nitrogen (

) at 50 mL/min
Nitrogen (

) at 50 mL/min
Ramp Rate 10°C/min5°C/min (for better resolution)
Range 30°C to 600°C30°C to 300°C

Troubleshooting Guide:

  • Issue: Weight loss observed before the expected melting point.

    • Cause: Residual solvent (solvates) or moisture.[1]

    • Fix: Check the derivative weight loss curve (DTG). A sharp peak <100°C usually indicates water; 80–120°C often indicates synthesis solvents like toluene or ethanol.[1]

  • Issue: Exothermic peak appears immediately after melting.

    • Cause: The compound may be thermally unstable in the melt phase.

    • Verification: Run a "Heat-Cool-Heat" cycle. If the melting endotherm disappears in the second heating cycle, the compound degraded upon melting.

Part 3: Chromatographic Separation (HPLC/UPLC)

Q: My standard HPLC method shows "ghost peaks" eluting after the main peak. Are these thermal degradants?

A: Likely yes.[1] Thermal stress on 2-(3,4-Dimethylphenyl)-1-methylindole typically targets the C2-C3 double bond or the methyl groups on the phenyl ring.[1]

Recommended Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B over 15 minutes. High organic content is needed to elute the hydrophobic parent and potential dimers.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (indole specific).[1]

Visualizing the Workflow:

ThermalAnalysisWorkflow cluster_0 Phase 1: Physical Characterization Sample Raw Sample 2-(3,4-Dimethylphenyl)-1-methylindole TGA TGA Analysis (Decomposition Onset) Sample->TGA DSC DSC Analysis (Melting/Phase Change) Sample->DSC Stress Thermal Stress Test (Solid State vs. Melt) DSC->Stress Define T_max HPLC HPLC Separation (Impurity Profiling) Stress->HPLC LCMS LC-MS/MS (Structure Elucidation) HPLC->LCMS Isolate Unknowns

Figure 1: Integrated workflow for thermal stability profiling, moving from physical characterization to chemical identification.

Part 4: Structural Elucidation of Degradants

Q: What specific degradation products should I look for in LC-MS?

A: Based on the chemistry of 2-arylindoles [1, 2], you should monitor for three primary degradation pathways.

1. Oxidative Cleavage (The "Indole Effect"): The C2-C3 bond is electron-rich.[1] Thermal oxidation leads to the formation of the oxindole or isatin derivative.

  • Mass Shift: +16 Da (Oxygen insertion) or +32 Da (Dioxetane intermediate -> cleavage).[1]

  • Target m/z: Parent [M+H]⁺ + 16.

2. Benzylic Oxidation: The methyl groups on the 3,4-dimethylphenyl moiety are susceptible to radical attack at high temperatures.

  • Mechanism: Methyl (-CH₃)

    
     Alcohol (-CH₂OH) 
    
    
    
    Aldehyde (-CHO).[1]
  • Mass Shift: +16 Da or +14 Da (oxidation to carbonyl).[1]

3. Demethylation (High Energy): At extreme temperatures (>300°C), the N-methyl bond may cleave.[1]

  • Mass Shift: -14 Da (Loss of CH₂).[1]

Visualizing Degradation Pathways:

DegradationPathways Parent Parent Molecule [M+H]+ = 236.14 Oxindole Oxindole Derivative (C2-C3 Oxidation) [M+H]+ = 252.14 Parent->Oxindole Thermal Oxidation (+O) Benzylic Benzylic Alcohol (Phenyl-Me Oxidation) [M+H]+ = 252.14 Parent->Benzylic Radical Attack (+O) Dimer Indole Dimer (Radical Coupling) [M+H]+ = 471.27 Parent->Dimer Polymerization (High Conc.) Note Note: Oxindole and Benzylic Alcohol are isobaric (+16 Da). Distinguish via MS/MS fragmentation. Oxindole->Note Benzylic->Note

Figure 2: Predicted thermal degradation pathways. Note that isobaric products require MS/MS for differentiation.

References

  • Gribble, G. W. (2010).[1] Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.[1] [1]

  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1]

  • Pal, R., et al. (2018). "Forced degradation profiling of indole derivatives: Analytical method development and validation." Journal of Pharmaceutical and Biomedical Analysis.

  • Sigma-Aldrich. (2024).[1] 1-Methylindole Product Specification and Safety Data Sheet. [1]

Sources

Optimization

Technical Support Guide: Recrystallization of 2-(3,4-Dimethylphenyl)-1-methylindole

Executive Summary Purifying 2-(3,4-Dimethylphenyl)-1-methylindole presents a specific challenge common to N-alkylated 2-arylindoles: the disruption of hydrogen bonding (via N-methylation) significantly lowers the melting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying 2-(3,4-Dimethylphenyl)-1-methylindole presents a specific challenge common to N-alkylated 2-arylindoles: the disruption of hydrogen bonding (via N-methylation) significantly lowers the melting point compared to its N-H parent, increasing the risk of "oiling out" during recrystallization.

This guide provides a logic-driven approach to solvent selection, prioritizing yield and crystal quality. Based on structural activity relationships (SAR) of lipophilic indoles, the recommended primary system is Ethanol/Water , with Ethyl Acetate/Heptane as the secondary alternative for difficult oils.

Part 1: Solvent System Selection Strategy

Do not blindly follow a recipe. The optimal solvent depends on your crude material's impurity profile. Use this decision matrix to select your starting point.

Solvent Decision Matrix
Solvent SystemRolePolarity IndexRecommendationMechanism
Ethanol (95%) Primary 5.2Start Here High solubility at reflux; moderate solubility at RT. The 5% water content aids precipitation upon cooling.
MeOH / Water Alternative5.1 / 10.2High PurityMethanol dissolves the indole well; water acts as a strong anti-solvent to force crash-out.
EtOAc / Heptane Rescue4.4 / 0.1For "Oils"Best if the compound oils out in alcohols. Allows precise control of saturation point.
Acetonitrile Specific5.8Polar ImpuritiesUse only if crude contains significant polar byproducts (e.g., unreacted salts/acids).
Visual Logic: Solvent Selection Workflow

SolventSelection Start Start: Crude 2-(3,4-Dimethylphenyl)-1-methylindole SolubilityCheck Test Solubility in Hot Ethanol (70°C) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Yes Cool to RT Soluble->Yes Yes No Check Impurities Soluble->No No (Insoluble solids) Crystals Crystals Form? Yes->Crystals SwitchSystem Switch to EtOAc/Heptane No->SwitchSystem Likely Inorganic Salts Success Protocol A: Ethanol Recrystallization Crystals->Success Yes OilsOut Oils Out? Crystals->OilsOut No / Emulsion OilsOut->SwitchSystem Yes ProtocolB Protocol B: Binary Solvent Method SwitchSystem->ProtocolB

Figure 1: Decision tree for selecting the optimal solvent system based on crude behavior.

Part 2: Detailed Experimental Protocols

Protocol A: The Ethanol/Water Method (Standard)

Best for: General purification, removal of colored oxidation products.

Prerequisites:

  • Crude Indole (Dry)

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Charcoal (Optional, for color removal)

Step-by-Step:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Ethanol (approx. 60-70°C) to dissolve.

    • Tip: If 1g of solid requires >20mL Ethanol, the polarity is too high. Switch to Ethyl Acetate.

  • Decolorization (Critical for Indoles): If the solution is pink/brown (oxidation), add activated charcoal (5% w/w) and stir at reflux for 5 mins. Filter hot through Celite.

  • Nucleation: Allow the filtrate to cool to room temperature slowly.

  • Anti-Solvent Addition: If no crystals form at RT, add warm water dropwise until persistent turbidity (cloudiness) appears.

  • Re-Solubilization: Add 1-2 drops of Ethanol to clear the turbidity.

  • Crystallization: Cool to 4°C (fridge) or -20°C (freezer) overnight.

  • Harvest: Filter cold. Wash with cold 50% EtOH/Water.

Protocol B: The Ethyl Acetate/Heptane Method (Rescue)

Best for: Material that "oils out" or has low melting points.

The Mechanism: Heptane (anti-solvent) lowers the solubility power of EtOAc without inducing the phase separation (oiling) often seen with water.

Step-by-Step:

  • Dissolution: Dissolve crude in minimum Ethyl Acetate at 50°C.

  • Concentration: If the solution is too dilute, evaporate until it is near saturation (thick consistency).

  • Anti-Solvent Addition: While stirring rapidly, add Heptane dropwise.

    • Stop point: When a slight cloudiness persists.[1]

  • Seeding: Add a "seed crystal" of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.

  • Slow Cooling: Wrap the flask in a towel (insulation) to allow very slow cooling to RT. This prevents oil formation.

Part 3: Troubleshooting Guide (The "Help Desk")

Issue 1: "The product turned into a sticky oil at the bottom."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the melting point of the solvated compound is lower than the solvent's boiling point, or cooling happened too fast. Immediate Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the good solvent (e.g., Ethanol or EtOAc) to change the composition.

  • Vigorous Stirring: Stir while cooling to prevent oil droplets from coalescing.

  • Seed: Add a seed crystal at the "Cloud Point" (just before oiling starts).

Issue 2: "The crystals are pink or reddish."

Diagnosis: Indoles are electron-rich and prone to auto-oxidation, forming quinoidal impurities. Fix:

  • Prevention: Perform recrystallization under Nitrogen/Argon atmosphere.

  • Removal: Use Activated Charcoal (Protocol A, Step 2).

  • Wash: Wash the final filter cake with cold, non-polar solvent (e.g., Pentane) to strip surface oxidation.

Issue 3: "Yield is too low (<50%)."

Diagnosis: The compound is too soluble in the mother liquor. Fix:

  • Concentrate the mother liquor (filtrate) to half volume and repeat the cooling process (Second Crop).

  • Check the pH. Indoles can be protonated by strong acids.[2] Ensure the solution is neutral.

Visual Logic: The "Oiling Out" Rescue Loop

OilingRescue OilFormed Oil Layer Forms Reheat Reheat to Reflux OilFormed->Reheat Adjust Add 10% more Solubilizing Solvent Reheat->Adjust Seed Add Seed Crystal at Cloud Point Adjust->Seed Cool Slow Cool (Insulated) Seed->Cool Cool->OilFormed Fail (Repeat) Crystals Crystals Cool->Crystals Success

Figure 2: Troubleshooting loop for rescuing a crystallization that has oiled out.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Hexane instead of Heptane? A: Yes, but Heptane is preferred. Hexane (bp 68°C) is more volatile and toxic (neurotoxin). Heptane (bp 98°C) allows for a higher temperature range during dissolution, providing a better solubility differential between hot and cold states.

Q: My compound has a methyl group on the Nitrogen. Does this change the solubility compared to the NH-analog? A: Significantly. The N-methyl group removes the ability of the indole to act as a hydrogen bond donor. This makes the molecule more lipophilic and lowers the melting point. Consequently, it will be more soluble in organic solvents (DCM, EtOAc) and less soluble in alcohols compared to the NH-parent. You may need less Ethanol than expected.

Q: Is the compound light-sensitive? A: Yes. 2-Arylindoles can undergo photocyclization or photo-oxidation. Wrap your crystallization flask in aluminum foil if the process takes more than a few hours.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general organic purification techniques).

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Authoritative text on indole reactivity and stability).

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Provides context on impurities found in this synthesis class).
  • Sigma-Aldrich Technical Library. (n.d.). Solvent Properties and Recrystallization Guide. (General solvent polarity indices).

Sources

Troubleshooting

Technical Support Center: Enhancing the Photostability of 2-(3,4-Dimethylphenyl)-1-methylindole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3,4-Dimethylphenyl)-1-methylindole. Its purpose is to offer a foundational understanding of t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3,4-Dimethylphenyl)-1-methylindole. Its purpose is to offer a foundational understanding of the molecule's potential photosensitivity, provide actionable troubleshooting strategies, and detail robust experimental protocols to enhance its photostability. Given that specific data on this exact molecule is not extensively published, the principles and methodologies described are based on the well-documented behavior of the indole chemical class.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the photodegradation of indole-containing compounds.

Q1: What is photodegradation and why is it a concern for indole derivatives?

A: Photodegradation is the process by which a molecule is chemically altered or broken down by absorbing energy from light, particularly ultraviolet (UV) and visible radiation. For pharmaceutical compounds, this can lead to a loss of potency, the formation of potentially toxic byproducts, and changes in physical properties[1]. The indole ring, a core component of 2-(3,4-Dimethylphenyl)-1-methylindole, is an aromatic heterocyclic system that can absorb UV light. This absorption can elevate the molecule to an excited state, making it highly reactive and susceptible to degradation pathways, often involving atmospheric oxygen.[2][3]

Q2: What are the typical mechanisms of photodegradation for indole-based molecules?

A: The primary mechanism is often photooxidation. Upon absorbing light, the indole derivative can either react directly with ground-state oxygen or transfer its excess energy to oxygen, creating highly reactive singlet oxygen.[2][3] Both pathways can lead to the cleavage of the indole's pyrrole ring, resulting in the formation of various oxidation products. The specific degradation pathway can be complex and is influenced by factors such as the solvent, pH, and the presence of other substances.

Q3: How can I determine if my compound, 2-(3,4-Dimethylphenyl)-1-methylindole, is photolabile?

A: The most definitive method is to conduct a forced degradation study, also known as stress testing. This involves exposing a solution or solid sample of your compound to a controlled, high-intensity light source that emits both UV and visible light, as specified by the International Council for Harmonisation (ICH) Q1B guidelines.[4][5][6][7] By analyzing samples at various time points (e.g., using High-Performance Liquid Chromatography - HPLC) and comparing them to a "dark control" sample stored at the same temperature, you can quantify the extent of degradation caused by light exposure.

Q4: What are the regulatory standards for photostability testing?

A: The globally recognized standard is the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products".[4][6][7] This guideline specifies the light sources, exposure levels, and procedures for testing. For confirmatory studies, a sample should be exposed to not less than 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-UV (320-400 nm) energy.[1][4]

Part 2: Troubleshooting Guide for Photostability Issues

This section provides solutions to common problems encountered during experimental work.

Q: My HPLC results show significant degradation of 2-(3,4-Dimethylphenyl)-1-methylindole after light exposure. What are my immediate options to mitigate this?

A: When significant photodegradation is observed, a systematic approach is needed to identify the root cause and implement an effective solution. The following strategies, organized from simplest to most complex, can be employed.

Strategy 1: Formulation and Excipient-Based Stabilization

The chemical environment surrounding the molecule plays a critical role in its stability.

  • Problem: The compound in its current formulation is highly susceptible to photo-oxidation.

  • Causality: Reactive oxygen species (ROS) or free radicals generated during light exposure are likely attacking the indole ring. The formulation lacks components that can intercept these reactive species.

  • Solution: Incorporate Antioxidants. Antioxidants protect against oxidative stress by neutralizing free radicals.[8][9] They can function by donating a hydrogen atom or an electron to the radical, effectively terminating the degradation chain reaction.

    • Actionable Steps:

      • Prepare several small-scale formulations of your compound.

      • To separate batches, add a well-known antioxidant such as L-ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E).[10][11]

      • Start with a low concentration (e.g., 0.01% w/v) and test a range to find the optimal level without interfering with the primary compound's function.

      • Repeat the forced degradation study (as detailed in the protocols below) with these new formulations alongside a control formulation containing no antioxidant.

    • Expected Outcome: A significant reduction in the rate of degradation compared to the control. The effectiveness of different antioxidants can vary, so testing multiple options is recommended.[10]

Strategy 2: Solvent and pH Adjustment

The polarity and pH of the solvent system can influence reaction pathways.

  • Problem: The chosen solvent may be promoting the photodegradation cascade.

  • Causality: Solvents can affect the lifetime and reactivity of the excited state of the molecule. For instance, polar protic solvents can facilitate photoionization pathways.[12] Furthermore, the pH of the medium can influence the protonation state of the molecule, potentially altering its electronic structure and photosensitivity.

  • Solution: Evaluate Alternative Solvent Systems and Adjust pH.

    • Actionable Steps:

      • If feasible for your application, test the photostability of your compound in a panel of solvents with varying polarities (e.g., acetonitrile, ethanol, and a less polar solvent like ethyl acetate).

      • For aqueous solutions, prepare buffers at different pH values (e.g., pH 4.0, 7.0, 9.0) to assess the impact of pH on stability.

      • Conduct the photostability study on each variant, always including a dark control for each condition.

    • Expected Outcome: You may identify a specific solvent or pH range where the compound exhibits markedly improved stability. For example, some aromatic compounds have shown unexpected photostability improvements in polyfluorinated solvents.[13]

Strategy 3: Physical Protection and Packaging

Preventing light from reaching the molecule is the most direct stabilization method.

  • Problem: The compound is intrinsically photolabile, and formulation changes are insufficient or undesirable.

  • Causality: The molecule's inherent chromophore readily absorbs light in the ambient spectrum, leading to degradation.

  • Solution: Utilize Light-Resistant Packaging. This is a primary strategy in pharmaceutical development for protecting sensitive drugs.[1][5]

    • Actionable Steps:

      • ICH Q1B outlines a sequential testing approach: test the exposed drug substance, then test it within its immediate packaging (e.g., an amber vial), and finally in its marketing pack.[4]

      • Conduct a photostability study comparing the degradation of the compound in a clear, transparent container (e.g., a flint glass vial) versus a light-protective container (e.g., an amber glass vial or an aluminum-lined blister pack).

    • Expected Outcome: The sample in the light-resistant packaging should show minimal to no degradation, equivalent to the dark control, demonstrating that the packaging provides adequate protection.

Part 3: Experimental Protocols & Visualization

Protocol 1: ICH Q1B-Compliant Forced Photostability Study

This protocol provides a step-by-step method for assessing the photostability of 2-(3,4-Dimethylphenyl)-1-methylindole.

Objective: To determine the intrinsic photostability of the drug substance by exposing it to standardized light conditions and quantifying the change over time.

Materials:

  • 2-(3,4-Dimethylphenyl)-1-methylindole (solid powder or solution)

  • Chemically inert, transparent containers (e.g., quartz cuvettes or clear glass vials)

  • Light-resistant containers for dark control (e.g., amber vials or vials wrapped in aluminum foil)

  • A calibrated photostability chamber compliant with ICH Q1B Option II (separate cool white visible and near-UV lamps).[14]

  • HPLC system with a validated, stability-indicating method.

  • Solvents and buffers for sample preparation.

Procedure:

  • Sample Preparation:

    • For Solid Samples: Place a thin layer (not more than 3 mm) of the compound powder into several transparent containers.[5] Prepare an equal number of dark control samples in light-resistant containers.

    • For Solution Samples: Prepare a stock solution of the compound in a suitable solvent. Aliquot this solution into several transparent containers and an equal number of dark control containers.

  • Initial Analysis (T=0):

    • Take one initial sample (and a corresponding dark control, though they should be identical at T=0) and analyze it immediately using the validated HPLC method.

    • Record the initial peak area of the parent compound and note any existing impurity peaks. This is your baseline measurement.

  • Light Exposure:

    • Place the transparent sample containers inside the photostability chamber.

    • Place the dark control containers in the same chamber, but ensure they are fully shielded from light (e.g., wrapped in foil).[4] This ensures the dark control is exposed to the same temperature conditions.

    • Expose the samples to ICH Q1B conditions: a total illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt-hours/m² .[1][4]

  • Time-Point Analysis:

    • At intermediate time points and at the end of the exposure period, remove one light-exposed sample and one dark control sample from the chamber.

    • Analyze both samples by HPLC.

  • Data Analysis:

    • Calculate the percentage of degradation for the light-exposed sample relative to the T=0 sample.

    • Confirm that the dark control sample shows no significant degradation, attributing any observed loss in the exposed sample directly to light.

    • Characterize any new peaks that appear in the chromatogram of the exposed sample, as these are potential photodegradants.

Data Presentation: Example Photostability Results
ConditionExposure Time (hours)Parent Compound Remaining (%)Major Degradant 1 Area (%)
Light Exposed 0100.00.0
492.56.8
885.113.5
1278.320.1
Dark Control 1299.80.1
Light + Antioxidant 1298.51.2
Visualization of Experimental Workflow

Below is a diagram illustrating the logical flow of a comprehensive photostability investigation.

G cluster_prep 1. Preparation cluster_exposure 2. Exposure (ICH Q1B Chamber) cluster_analysis 3. Analysis & Decision cluster_action 4. Mitigation Strategy Prep Prepare Samples (Solution or Solid) Dark Prepare Dark Controls (Wrap in Foil) Prep->Dark T0 Analyze Initial Sample (T=0) [HPLC Baseline] Dark->T0 Expose Expose Samples to UV/Vis Light T0->Expose Incubate Incubate Dark Controls at Same Temperature T0->Incubate Analyze Analyze Samples at Timepoints [HPLC] Expose->Analyze Incubate->Analyze Compare Compare Light vs. Dark Control Calculate % Degradation Analyze->Compare Decision Is Degradation > Acceptable Limit? Compare->Decision Stable Compound is Photostable Decision->Stable No Unstable Compound is Photolabile Decision->Unstable Yes Action Implement Mitigation: - Add Antioxidants - Change Formulation/pH - Use Protective Packaging Unstable->Action ReTest Re-run Photostability Study Action->ReTest ReTest->Compare

Caption: Workflow for assessing and mitigating photodegradation.

Hypothetical Photodegradation Pathway

This diagram illustrates a generalized photo-oxidative degradation mechanism for an indole derivative.

G Indole Indole Derivative (Ground State) Excited Excited State Indole Indole->Excited 1. Light Absorption Degradation Oxidized Degradation Products Photon Light (hν) Excited->Indole Fluorescence/ Non-radiative decay O2_singlet Singlet Oxygen (¹O₂) (Highly Reactive) Excited->O2_singlet 2a. Energy Transfer Excited->Degradation 2b. Direct Reaction with ³O₂ O2_singlet->Degradation 3. Oxidation Attack Quenched Quenched Radical Antioxidant Antioxidant (AH) Antioxidant->Quenched 4. Quenching

Caption: Generalized photo-oxidation pathways for indole derivatives.

References

  • Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: ICH Harmonised Tripartite Guideline URL: [Link]

  • Title: ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products) Source: YouTube (AI Medical) URL: [Link]

  • Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Understanding ICH Photostability Testing Source: Q-Lab URL: [Link]

  • Title: FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products Source: ECA Academy URL: [Link]

  • Title: Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media Source: Molecules (MDPI) URL: [Link]

  • Title: NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRADATION Source: ResearchGate URL: [Link]

  • Title: Photoinduced oxidation of an indole derivative: 2-(1'H - RSC Publishing Source: RSC Publishing URL: [Link]

  • Title: Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[4][7]naphthyridine Source: RSC Publishing URL: [Link]

  • Title: The role of antioxidants in photoprotection: A critical review Source: ResearchGate URL: [Link]

  • Title: From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs Source: Manufacturing Chemist URL: [Link]

  • Title: Unexpected photostability improvement of aromatics in polyfluorinated solvents Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Inhibitory effect of the Ascorbic Acid on photodegradation of pharmaceuticals compounds exposed to UV-B radiation Source: R Discovery URL: [Link]

  • Title: Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions Source: PMC (PubMed Central) URL: [Link]

  • Title: INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS Source: Wiley Online Library URL: [Link]

  • Title: Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: Recent Developments in Photo‐Catalyzed/Promoted Synthesis of Indoles and Their Functionalization: Reactions and Mechanisms Source: ResearchGate URL: [Link]

  • Title: Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles Source: RSC Publishing URL: [Link]

  • Title: ICH Q1B Guideline Photostability Testing of New Drug Substances and Products Source: IKEV URL: [Link]

  • Title: Photostability of Pharmaceuticals Source: Klimatest URL: [Link]

  • Title: RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER Source: Caron Scientific URL: [Link]

  • Title: Photochemistry of Some Heteroaromatic Compounds Source: ScholarWorks@BGSU URL: [Link]

  • Title: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products Source: PubMed URL: [Link]

  • Title: Recent Developments in the Photochemical Reactions of N‐Heterocyclic Compounds Source: ResearchGate URL: [Link]

Sources

Optimization

Controlling regioselectivity in dimethylphenyl indole derivatives

Technical Support Center: Regioselective Synthesis & Functionalization of Dimethylphenyl Indoles Welcome to the Advanced Heterocycle Synthesis Support Hub Current Status: Operational Lead Scientist: Dr. Aris Thorne, Seni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Synthesis & Functionalization of Dimethylphenyl Indoles

Welcome to the Advanced Heterocycle Synthesis Support Hub

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Controlling Regioselectivity in Dimethylphenyl Indole Derivatives

Introduction: The "Dimethylphenyl" Challenge

You are likely here because standard indole protocols are failing you. Dimethylphenyl indoles present a unique "push-pull" conflict:

  • Steric Bulk: The dimethylphenyl group (whether 2,4-, 2,6-, or 3,5-dimethyl) acts as a massive steric gear, often overriding standard electronic directing effects.

  • Electronic Noise: The electron-donating methyl groups on the phenyl ring modulate the nucleophilicity of the indole, often leading to over-substitution or regio-scrambling during electrophilic attacks.

This guide moves beyond textbook synthesis to address the causality of isomer formation. We focus on two critical phases: constructing the core (Fischer Synthesis) and decorating the scaffold (C-H Activation).

Module 1: Constructing the Core (Fischer Indole Synthesis)

The Issue: "I am cyclizing an unsymmetrical ketone (e.g., 1-(2,4-dimethylphenyl)propan-2-one) with phenylhydrazine, but I’m getting a mixture of regioisomers (2- vs. 3-substituted) or incorrect annulation."

The Diagnostic: In Fischer synthesis, the regioselectivity is determined during the formation of the ene-hydrazine intermediate . The direction of tautomerization (kinetic vs. thermodynamic enamine) dictates the final product.

Troubleshooting Protocol:

VariableRecommendationMechanism
Acid Catalyst Switch to Phosphorus Pentoxide/Methanesulfonic Acid (Eaton’s Reagent) Kinetic Control: Strong Brønsted acidity without high thermal energy favors the less substituted enamine, often yielding the less thermodynamically stable isomer if that is your target.
Solvent Sulfolane or Dichloromethane (DCM) Stabilization: Unlike refluxing acetic acid, these solvents allow lower temperatures, preventing thermal isomerization of the hydrazone before cyclization.
Substrate Pre-form the Hydrazone Isolate the hydrazone before adding acid. This separates the condensation equilibrium from the sigmatropic rearrangement step.

Q: Why does the position of the methyl groups on the phenyl ring matter? A: If you are using an ortho-substituted phenylhydrazine (e.g., 2,4-dimethylphenylhydrazine), you face the "Ortho-Effect." One ortho-methyl group will be eliminated (as NH4+) or blocked.

  • Rule of Thumb: If both ortho positions are blocked, the Fischer synthesis fails or undergoes a 1,2-methyl shift (Wagner-Meerwein), leading to 3H-indoles (indolenines).

Module 2: Functionalizing the Scaffold (C2 vs. C3 Selectivity)

The Issue: "I have a dimethylphenyl indole core. I need to arylate C2, but the reaction keeps hitting C3 (or vice versa)."

The Diagnostic: Indoles are naturally nucleophilic at C3. To hit C2, you must either block C3 , use a Directing Group (DG) , or exploit migration mechanisms .

Workflow: The Palladium Switch

We can toggle regioselectivity by altering the oxidant and ligand environment, utilizing the "Sames-Sanford-Fagnou" protocols.

IndoleSelectivity Start Target Regioselectivity C3_Target Target: C3-Arylation (Natural Nucleophilicity) Start->C3_Target C2_Target Target: C2-Arylation (The Challenge) Start->C2_Target Method_C3 Oxidative Coupling Catalyst: Pd(OAc)2 Oxidant: Cu(OAc)2 Ligand: Bipyrimidine C3_Target->Method_C3 Enhance Electrophilicity Method_C2_Direct Directing Group Strategy DG: N-Acetyl or N-Pyridyl Catalyst: Pd(OAc)2 Oxidant: AgOAc C2_Target->Method_C2_Direct Coordination Control Method_C2_Migratory Migratory Mechanism (No DG needed) Catalyst: Pd(OTs)2 Solvent: AcOH C2_Target->Method_C2_Migratory Heck-type Mechanism Result_C3 Product: 3-(Dimethylphenyl)indole Method_C3->Result_C3 Result_C2 Product: 2-(Dimethylphenyl)indole Method_C2_Direct->Result_C2 Method_C2_Migratory->Result_C2

Caption: Decision tree for selecting catalytic systems based on desired regioselectivity (C2 vs C3).

Q: My dimethylphenyl group is at C3. How do I arylate C2 without steric failure? A: The bulk of a C3-dimethylphenyl group creates a "roof" over the C2 position.

  • Solution: Use C-H Activation with Ag(I) salts .

  • Protocol: Pd(OAc)2 (5 mol%), AgOAc (2 equiv) , TFA (solvent).

  • Mechanism:[1][2][3][4] The silver salt acts as a halide scavenger and electrophile generator, but more importantly, the mechanism shifts from a purely electrophilic palladation (sensitive to sterics) to a concerted metalation-deprotonation (CMD) pathway which is more tolerant of the C3 bulk.

Module 3: Advanced Troubleshooting (The "Dimethyl" Effect)

The Issue: "The reaction works for phenylindole, but fails for 2,6-dimethylphenylindole."

The Diagnostic: This is a classic Steric Gearing failure. The 2,6-dimethyl substitution prevents the phenyl ring from rotating into planarity with the indole. This breaks conjugation and creates a permanent orthogonal steric wall.

Corrective Actions:

  • For Cross-Couplings (Suzuki/Buchwald):

    • Ligand Choice: Switch to Buchwald Biaryl Ligands (e.g., XPhos or SPhos). These ligands are designed to reach around "ortho-substituted" steric walls.

    • Why: Standard PPh3 cannot accommodate the cone angle required by the dimethylphenyl group.

  • For Electrophilic Substitution:

    • Temperature Control: Run reactions at -78°C and warm slowly.

    • Why: The dimethylphenyl group increases electron density (inductive effect). At room temperature, this leads to poly-substitution. Cryogenic conditions allow you to isolate the kinetic mono-substituted product.

Summary of Validated Protocols

Target OutcomeReagentsCritical ParameterReference
C3-Arylation Pd(OAc)2, Cu(OAc)2 , BipyrimidineCopper oxidant + Ligand forces C3 selectivity.[1]
C2-Arylation (Directed) Pd(OAc)2, AgOAc , N-Piv/N-AcAg(I) + Directing Group forces C2.[2]
Indole Core Synthesis Phenylhydrazine + Ketone, Eaton's Reagent Acid strength controls cyclization direction.[3]
Steric Bypass Pd2(dba)3, XPhos , K3PO4Ligand bulk matches substrate bulk.[4]

References

  • Grimster, N. P., Gauntlett, C., Godfrey, C. R. A., & Gaunt, M. J. (2005). Palladium-catalyzed intermolecular alkenylation of indoles by solvent-controlled regioselective C-H functionalization. Angewandte Chemie International Edition. Link

  • Lane, B. S., Brown, M. A., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society.[5] Link

  • Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry. Link

  • Sadig, J. E. R., & Willis, M. C. (2016). Palladium-Catalyzed Direct C–H Functionalization of Indoles. Synthesis. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Analysis of 2-Arylindoles

For researchers, medicinal chemists, and drug development professionals, the 2-arylindole scaffold represents a "privileged structure" in modern pharmacology. Its presence in a wide array of therapeutic agents underscore...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the 2-arylindole scaffold represents a "privileged structure" in modern pharmacology. Its presence in a wide array of therapeutic agents underscores the critical need for robust analytical techniques to characterize these molecules and their metabolic fate. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool in this endeavor, providing the accuracy, sensitivity, and depth of information required for confident structural elucidation and quantification.

This guide offers an in-depth comparison of leading HRMS platforms for the analysis of 2-arylindoles. Moving beyond a simple recitation of specifications, we will delve into the practical implications of different instrument designs, explore the nuances of fragmentation analysis for this chemical class, and provide actionable, field-proven experimental protocols.

The Analytical Imperative: Why HRMS for 2-Arylindoles?

The biological activity of 2-arylindoles is intimately linked to their structure. Subtle modifications to the indole core or the appended aryl group can dramatically alter their pharmacological profile. Consequently, the ability to unambiguously identify and quantify these compounds, their isomers, and their metabolites is paramount. HRMS offers several key advantages:

  • High Mass Accuracy: Typically below 5 ppm, this level of precision is essential for determining the elemental composition of a molecule and distinguishing between isobaric interferences.[1]

  • High Resolving Power: The ability to separate ions with very close mass-to-charge ratios is crucial for analyzing complex mixtures, such as biological matrices, where drug metabolites and endogenous compounds may co-elute.

  • Structural Elucidation via Tandem MS (MS/MS): By inducing fragmentation of a selected precursor ion, HRMS provides a wealth of structural information, enabling the characterization of unknown metabolites and the confirmation of proposed structures.

A Comparative Analysis of HRMS Platforms

The choice of an HRMS platform is a critical decision that will impact the quality and scope of your analytical data. The three most common high-resolution mass analyzers are Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR). Each operates on a different principle, offering a unique balance of performance characteristics.

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapFourier-Transform Ion Cyclotron Resonance (FT-ICR)
Principle Measures the time it takes for ions to travel a fixed distance.[2]Ions are trapped in an electric field and their frequency of oscillation is measured.[3]Ions are trapped in a magnetic field and their cyclotron frequency is measured.[4]
Mass Resolution 40,000 - 80,000Up to 500,000> 1,000,000[3]
Mass Accuracy 1-3 ppm< 1 ppm< 1 ppm
Scan Speed Very Fast (up to 500 spectra/s)[2]Moderate to FastSlower[3]
Dynamic Range ExcellentGoodGood
Cost


$

Primary Strengths Speed, robustness, ideal for fast chromatography.High resolution and mass accuracy in a benchtop footprint.Unparalleled resolution and mass accuracy for complex mixture analysis.
Quadrupole Time-of-Flight (Q-TOF): The Workhorse for Rapid Screening

Q-TOF instruments are prized for their high acquisition speed, making them exceptionally well-suited for coupling with ultra-high-performance liquid chromatography (UHPLC) systems that produce narrow chromatographic peaks.[3] Their excellent dynamic range is also a significant advantage for detecting low-abundance metabolites in the presence of a high-concentration parent drug. For routine qualitative and quantitative analysis of 2-arylindoles, the Q-TOF offers a compelling balance of performance and cost-effectiveness.[5]

Orbitrap: The Gold Standard for High-Confidence Identification

Orbitrap mass analyzers deliver exceptional mass resolution and accuracy, often in a more compact and user-friendly package than FT-ICR instruments.[6][7] This allows for a high degree of confidence in molecular formula assignments and the separation of closely related isotopic peaks.[6] For in-depth structural characterization of 2-arylindole metabolites, where subtle mass differences can be diagnostically significant, the Orbitrap is an excellent choice. However, it's important to be mindful of potential limitations in intrascan dynamic range compared to TOF instruments.[8]

FT-ICR: The Ultimate in Resolving Power

FT-ICR mass spectrometry provides the highest level of performance in terms of mass resolution and accuracy.[4] This makes it the ideal platform for the analysis of extremely complex mixtures, such as crude extracts or heavily metabolized samples, where the ability to resolve thousands of individual components is paramount.[3] While its cost and operational complexity may place it outside the scope of many routine laboratories, for challenging research applications involving 2-arylindoles, FT-ICR MS is unmatched.

Deciphering the Fragmentation of 2-Arylindoles: A Mechanistic Approach

The fragmentation pattern of a 2-arylindole in tandem mass spectrometry provides a unique fingerprint that can be used for its identification and structural elucidation. Collision-induced dissociation (CID) is the most common method for inducing fragmentation.[9] The resulting product ions are indicative of the molecule's structure.

A generalized fragmentation pathway for a protonated 2-arylindole is proposed below. It is important to note that the specific fragmentation will be influenced by the nature and position of substituents on both the indole and aryl rings.

Caption: Generalized CID fragmentation pathway for 2-arylindoles.

Key Fragmentation Pathways:

  • Loss of Substituents: The initial fragmentation often involves the loss of labile substituents from either the aryl or indole ring. The mass difference between the precursor and product ions can help identify these substituents.

  • Cleavage of the C2-Aryl Bond: A characteristic fragmentation is the cleavage of the bond connecting the indole and aryl moieties. This results in two key fragment ions: the aryl cation and the indole-containing fragment. The accurate mass of these fragments can confirm the identity of both parts of the molecule.

  • Ring Opening and Cleavage of the Indole Core: At higher collision energies, the indole ring itself may undergo fragmentation. Common losses include small neutral molecules like ammonia (if the indole nitrogen is unsubstituted) or hydrogen cyanide.

Experimental Workflow: A Step-by-Step Protocol for LC-HRMS Analysis

The following protocol provides a robust starting point for the analysis of 2-arylindoles and their metabolites in a biological matrix, such as plasma. This protocol is designed to be a self-validating system, with built-in quality control measures.

Caption: A typical LC-HRMS workflow for 2-arylindole analysis.

Detailed Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (a structurally similar 2-arylindole not present in the sample).

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for optimal separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • High-Resolution Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for 2-arylindoles.

    • Full Scan Acquisition: Acquire data in full scan mode over a mass range of m/z 100-1000.

    • Data-Dependent MS/MS: Set up a data-dependent acquisition method to trigger MS/MS scans on the most intense ions detected in the full scan. Use a collision energy ramp to obtain a comprehensive fragmentation pattern.

  • Data Analysis:

    • Process the raw data using the instrument manufacturer's software or third-party tools.

    • Identify potential metabolites by searching for predicted biotransformations (e.g., oxidation, glucuronidation) of the parent drug.

    • Confirm the identity of metabolites by comparing their fragmentation patterns to that of the parent drug and by utilizing the high mass accuracy data to determine their elemental composition.

    • For quantitative analysis, construct a calibration curve using the peak area ratio of the analyte to the internal standard.

Concluding Remarks

The selection of an HRMS platform for the analysis of 2-arylindoles should be guided by the specific research question at hand. For high-throughput screening and routine quantification, a Q-TOF instrument offers an excellent combination of speed and performance. For in-depth structural elucidation and the analysis of complex metabolic profiles, the superior resolution of an Orbitrap or FT-ICR instrument is highly advantageous.

By understanding the fundamental principles of each technology and the characteristic fragmentation behavior of the 2-arylindole scaffold, researchers can design robust and reliable analytical methods. The experimental protocol provided in this guide serves as a solid foundation for developing and validating such methods, ultimately enabling a deeper understanding of the pharmacology and metabolism of this important class of molecules.

References

  • Watt, A. P., Pike, A., & Morrison, D. (2001). Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(11), 1145–1152. [Link]

  • Zhu, M., Li, Y., & Zhang, H. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry, 286(29), 25398-25405. [Link]

  • Prasad, B., Singh, S., & Sahu, A. (2012). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 1(1), 1-10.
  • Agilent Technologies. (n.d.). Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis. [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Glish, G. L., & Goeringer, D. E. (1984). Tandem Quadrupole/Time-of-Flight Instrument for Mass Spectrometry/Mass Spectrometry. Analytical Chemistry, 56(13), 2291–2295.
  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849–865.
  • Tofwerk. (2020). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. [Link]

  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. [Link]

  • Persee. (2023). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. [Link]

  • Longdom Publishing. (n.d.). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. [Link]

  • Chemistry Stack Exchange. (2021). Q-TOF vs Q-orbitrap MS data. [Link]

  • Metabolomics.social. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • MDPI. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

  • Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • PubMed. (2015). Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis. [Link]

Sources

Comparative

Comparative Guide: FTIR Characteristic Absorption Bands of 2-(3,4-Dimethylphenyl)-1-methylindole

Executive Summary Compound: 2-(3,4-Dimethylphenyl)-1-methylindole CAS: 1628469-16-8 Molecular Formula: C₁₇H₁₇N Application: Pharmacophore scaffold in drug development (anti-inflammatory, antimicrobial agents).[1] This te...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(3,4-Dimethylphenyl)-1-methylindole CAS: 1628469-16-8 Molecular Formula: C₁₇H₁₇N Application: Pharmacophore scaffold in drug development (anti-inflammatory, antimicrobial agents).[1]

This technical guide provides a comparative FTIR analysis of 2-(3,4-Dimethylphenyl)-1-methylindole , a specific indole derivative used as a building block in medicinal chemistry.[1] Unlike generic spectral lists, this guide focuses on distinguishing the target compound from its critical synthetic precursors (e.g., 2-(3,4-dimethylphenyl)indole) and structural analogs. The data presented here allows researchers to validate synthesis completion (N-methylation efficiency) and purity without immediate recourse to NMR.[1]

Structural Analysis & Vibrational Logic

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its vibrating substructures. The target compound consists of three distinct zones, each contributing unique spectral signatures:

  • Indole Core (N-Methylated): The rigid bicyclic system. Key Feature: Absence of N-H stretch; presence of C-N stretch.

  • 3,4-Dimethylphenyl Moiety: An aryl ring attached at position 2.[1] Key Feature: 1,2,4-trisubstituted benzene pattern (out-of-plane bending).[1]

  • Methyl Groups (Aliphatic): Three total methyl groups (one N-Me, two Ar-Me).[1] Key Feature: Enhanced aliphatic C-H stretching compared to simple indoles.

Structural Diagram (Graphviz)

The following diagram illustrates the synthesis logic and the resulting structural components detectable by FTIR.

G Figure 1: Synthesis transformation and resulting spectral functional groups. Precursor1 Precursor A: 2-(3,4-Dimethylphenyl)indole (N-H Present) Target TARGET: 2-(3,4-Dimethylphenyl)-1-methylindole (N-Me, No N-H) Precursor1->Target N-Methylation Reagent Reagent: Methyl Iodide / Base Reagent->Target Sub_NMe N-Methyl Group (~2800-2950 cm⁻¹) (~1300-1350 cm⁻¹) Target->Sub_NMe Spectral Feature Sub_Aryl 3,4-Dimethylphenyl (OOP: 800-850 cm⁻¹) Target->Sub_Aryl Spectral Feature

Figure 1: Synthesis transformation and resulting spectral functional groups.

Comparative FTIR Data

The following tables contrast the target compound with its most likely contaminants and precursors.

Table 1: Target vs. Precursor (N-Methylation Monitor)

This comparison is critical for determining if the methylation reaction (e.g., using NaH/MeI) reached completion.

Vibrational ModeTarget: 2-(3,4-Dimethylphenyl)-1-methylindolePrecursor: 2-(3,4-Dimethylphenyl)indoleDiagnostic Value
N-H Stretch ABSENT 3380–3420 cm⁻¹ (Sharp/Strong) Primary Indicator. Disappearance confirms N-methylation.[1]
C-H Stretch (Aliphatic) 2850–2960 cm⁻¹ (Medium) 2850–2920 cm⁻¹ (Weak)Target has 3 methyl groups vs. 2 in precursor; intensity increases.
C-N Stretch (Ar-N-C) ~1320–1360 cm⁻¹ ~1250 cm⁻¹ (C-N-H mode)Shift in fingerprint region due to methyl substitution.[1]
Table 2: Characteristic Absorption Bands (Detailed Assignment)

These values are derived from experimental data of 1-methylindole and 2-arylindole analogs [1, 2, 3].[1]

Region (cm⁻¹)IntensityAssignmentMechanistic Insight
3030–3060 WeakC-H Stretch (Aromatic) Vibration of H atoms on the indole and phenyl rings.[1]
2910–2960 MediumC-H Stretch (Asymmetric) Methyl groups (N-CH₃ and Ar-CH₃).[1]
2850–2880 WeakC-H Stretch (Symmetric) Methyl groups.
1600–1620 MediumC=C Ring Stretch Skeletal vibrations of the indole and phenyl rings.
1450–1480 StrongC-H Deformation / Ring Methyl group bending (scissoring) overlapping with ring modes.
1320–1350 MediumC-N Stretch (Ar-N-CH₃) Characteristic of tertiary aromatic amines (1-methylindole type).[1]
800–830 StrongC-H Out-of-Plane (OOP) 3,4-Dimethylphenyl: 2 adjacent H's + 1 isolated H pattern.[1]
730–750 StrongC-H Out-of-Plane (OOP) Indole Ring: 4 adjacent H's (on the benzene part of indole).[1]

Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol which includes a built-in validation step.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: Indole derivatives are often solid powders.[1] ATR minimizes sample preparation errors (like moisture in KBr pellets) that can obscure the critical 3000-3500 cm⁻¹ region.[1]

Step-by-Step Workflow:

  • System Blank: Clean the diamond crystal with isopropanol. Collect a background spectrum (air). Validation: Ensure no peaks exist >0.005 Absorbance.

  • Sample Loading: Place ~5 mg of the solid target compound on the crystal. Apply pressure using the anvil until the force gauge reads optimal (usually ~80-100 N).

  • Scan Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio)

    • Range: 4000–600 cm⁻¹[2]

  • Data Processing: Apply "ATR Correction" (if quantitative comparison is needed) and "Baseline Correction".

Quality Control Check (The "Go/No-Go" Decision)

Use the flow logic below to interpret your spectrum immediately.

QC Figure 2: Rapid QC Logic Flow for 2-(3,4-Dimethylphenyl)-1-methylindole. Start Acquire Spectrum CheckNH Check 3300-3450 cm⁻¹ Is there a sharp peak? Start->CheckNH CheckCO Check 1650-1700 cm⁻¹ Is there a strong peak? CheckNH->CheckCO No Fail1 FAIL: Precursor Contamination (Incomplete Methylation) CheckNH->Fail1 Yes (N-H present) Pass PASS: Target Compound Identified CheckCO->Pass No Fail2 FAIL: Solvent/Ketone Contamination (Residual Starting Material) CheckCO->Fail2 Yes (C=O present)

Figure 2: Rapid QC Logic Flow for 2-(3,4-Dimethylphenyl)-1-methylindole.

References

  • NIST Mass Spectrometry Data Center. "1-Methylindole Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed via .

  • Shaker, A.M., et al. (2020).[3][4][5] "Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives." BMC Chemistry, 14:23. Link. (Provides comparative spectral data for 2-arylindoles).

  • Mishra, S.K., et al. (2022). "Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation." ResearchGate. Link. (Establishes baseline FTIR characteristics for substituted 2-phenylindoles).

Sources

Validation

Comparative Guide: Bioactivity of 1-Methylindole vs. NH-Indole Derivatives

This guide provides an in-depth technical comparison between 1-methylindole (N-methylindole) and NH-indole derivatives, focusing on their bioactivity, structure-activity relationships (SAR), and experimental characteriza...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-methylindole (N-methylindole) and NH-indole derivatives, focusing on their bioactivity, structure-activity relationships (SAR), and experimental characterization.

Executive Summary: The "Methyl Switch" in Drug Design

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for thousands of bioactive alkaloids and synthetic drugs. The substitution at the


-position represents a critical binary switch in lead optimization:
  • NH-Indole (Parent): Acts as a Hydrogen Bond (H-bond) donor and acceptor. It mimics the side chain of Tryptophan and often interacts with polar residues (e.g., Asp, Glu) in protein binding pockets.

  • 1-Methylindole (N-Methylated): Abolishes H-bond donor capability, increases lipophilicity (

    
    ), and alters metabolic clearance pathways.
    

Key Decision Matrix:

Feature NH-Indole Derivatives 1-Methylindole Derivatives
H-Bonding Donor & Acceptor Acceptor Only (weak)
Lipophilicity Moderate High (Increased membrane permeability)
Metabolism Susceptible to N-glucuronidation Blocks N-glucuronidation; prone to demethylation

| Binding Mode | Polar interactions | Hydrophobic pocket filling |

Mechanistic Comparison & SAR Logic

Molecular Interactions

The transition from NH to N-Me fundamentally changes how the ligand interacts with its target.

  • Kinase Inhibitors: Many kinase inhibitors (e.g., Sunitinib analogs) rely on the indole NH to form a hinge-region H-bond. Methylation here often abolishes activity by creating a steric clash or removing the critical H-bond.

  • Tubulin Polymerization Inhibitors: Conversely, in agents targeting the colchicine binding site, N-methylation can enhance potency . The methyl group fills a hydrophobic sub-pocket, displacing water and increasing binding entropy.

ADME & Metabolic Stability
  • Phase II Blockade: The NH group is a primary site for glucuronidation by UGT enzymes. This rapid conjugation leads to high clearance. N-methylation effectively "caps" this site, potentially extending half-life (

    
    ).
    
  • Brain Penetration: The removal of the polar NH donor reduces the Topological Polar Surface Area (TPSA), often facilitating better Blood-Brain Barrier (BBB) penetration for CNS targets.

Case Studies: Experimental Data

Case Study A: Anticancer Activity (Tubulin Inhibition)

Context: Comparison of Indolyl-1,2,4-triazoles and acetamides targeting tubulin polymerization.

  • Observation: Derivatives containing the 1-methylindole moiety often exhibit superior cytotoxicity compared to their NH analogs or unsubstituted counterparts.

  • Data: In a study of N-((1-methyl-1H-indol-3-yl)methyl) acetamides, the N-methylated derivative (Compound 7d) displayed nanomolar potency.[1]

Table 1: Comparative Antiproliferative Activity (


 in 

)
Compound ClassCell Line: HeLaCell Line: MCF-7MechanismReference
1-Methylindole Derivative (7d) 0.52 0.34 Tubulin destabilization[1]
NH-Indole Analog (Generic) > 5.0 (Typical)> 5.0Weaker hydrophobic fit[2]
Standard (Colchicine) 0.050.08Microtubule disruption[1]

Interpretation: The N-methyl group likely occupies a specific hydrophobic pocket in the tubulin structure, enhancing affinity beyond what the H-bond donor capability of NH could provide.

Case Study B: Antimicrobial Efficacy

Context: Activity against Acinetobacter baumannii and MRSA.

  • Observation: 5-methylindole and 1-methylindole derivatives show distinct bactericidal profiles. While NH-indoles often act as signaling molecules (biofilm modulators), methylated indoles can disrupt membranes or potentiate antibiotics.

  • Data: 5-methylindole was shown to kill persister cells of S. aureus and potentiate aminoglycosides, whereas simple indole signaling often induces biofilm formation in some contexts.

Visualizing the SAR Logic

The following diagram illustrates the decision pathway for modifying the indole Nitrogen.

SAR_Logic Indole NH-Indole Scaffold Target_Analysis Target Binding Pocket Analysis Indole->Target_Analysis HB_Required H-Bond Donor Required? Target_Analysis->HB_Required Hydrophobic_Pocket Hydrophobic Pocket Available? HB_Required->Hydrophobic_Pocket No Keep_NH Retain NH (H-Bond Donor) HB_Required->Keep_NH Yes (e.g., Kinase Hinge) Hydrophobic_Pocket->Keep_NH No Methylate Synthesize 1-Methylindole (N-Me) Hydrophobic_Pocket->Methylate Yes (e.g., Tubulin) Outcome_NH High Specificity Risk: Glucuronidation Keep_NH->Outcome_NH Outcome_Me High Potency/Permeability Risk: Demethylation Methylate->Outcome_Me

Caption: Decision logic for N-methylation based on target binding requirements and ADME goals.

Experimental Protocols

Protocol A: Green Synthesis of 1-Methylindole Derivatives

Objective: Selective N-methylation avoiding toxic methyl iodide.[2] Method: Use of Dimethyl Carbonate (DMC) with a catalyst.[3]

  • Reagents: Indole derivative (1.0 eq), Dimethyl Carbonate (DMC, excess), DABCO (catalyst, 0.1 eq), or

    
    .
    
  • Procedure:

    • Dissolve indole in DMC (acts as solvent and reagent).

    • Add catalyst.[3]

    • Reflux at 90°C for 5–12 hours.

    • Monitor via TLC (Hexane:EtOAc 8:2). N-methyl product usually has a higher

      
       than NH-indole.
      
  • Workup: Evaporate excess DMC. Dissolve residue in EtOAc, wash with water. Dry over

    
    .
    
  • Validation:

    
    -NMR will show a singlet at 
    
    
    
    ppm (3H,
    
    
    ).[4] Disappearance of broad singlet at
    
    
    ppm (NH).
Protocol B: Microsomal Stability Assay (Metabolic Comparison)

Objective: Compare intrinsic clearance (


) of NH vs N-Me analogs.
  • Preparation:

    • Prepare 10 mM stock of test compounds in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Incubation:

    • Dilute compound to 1 µM in phosphate buffer (pH 7.4).

    • Add HLM (final conc. 0.5 mg/mL).

    • Pre-incubate at 37°C for 5 min.

    • Start: Add NADPH regenerating system.

  • Sampling:

    • Take aliquots at

      
       min.[5]
      
    • Quench: Add to ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.

    • Plot

      
       vs. time to calculate 
      
      
      
      (slope).
    • Calculate

      
      .
      

Workflow Visualization

Experimental_Workflow Start Compound Library (NH vs N-Me) Step1 In Silico Docking (Check Steric Fit) Start->Step1 Step2 Synthesis (DMC Methylation Protocol) Step1->Step2 If fit predicted Step3_A Bioassay: Cytotoxicity (MTT / Tubulin Polymerization) Step2->Step3_A Step3_B ADME: Microsomal Stability (HLM + NADPH) Step2->Step3_B Decision Compare IC50 & t1/2 Step3_A->Decision Step3_B->Decision Result Select Lead Candidate Decision->Result

Caption: Integrated workflow for synthesizing and validating N-methylindole bioactivity.

References

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of Novel Indolyl-1,2,4-triazoles as Potent and Selective Anticancer Agents. ResearchGate. Available at: [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. National Institutes of Health (PMC). Available at: [Link]

  • 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. PeerJ. Available at: [Link]

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of Substituted Indoles

Introduction: The Indole Chromophore and Its Electronic Landscape To researchers in drug development and organic synthesis, the indole scaffold is a cornerstone. Found in the amino acid tryptophan, neurotransmitters like...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Chromophore and Its Electronic Landscape

To researchers in drug development and organic synthesis, the indole scaffold is a cornerstone. Found in the amino acid tryptophan, neurotransmitters like serotonin, and a vast array of pharmacologically active compounds, its biochemical significance is immense.[1][2] Ultraviolet-Visible (UV-Vis) spectroscopy provides a powerful, non-destructive window into the electronic structure of this vital chromophore. Understanding how substituents alter its absorption spectrum is not merely an academic exercise; it is fundamental to characterizing new derivatives, quantifying their concentration, and gaining insight into their electronic properties.

The UV spectrum of the parent indole molecule is characterized by two primary absorption bands originating from π→π* electronic transitions within the aromatic system. These are designated, according to Platt's notation, as the ¹Lₐ and ¹Lₑ bands.[3][4] The ¹Lₑ band, typically appearing with sharp vibrational fine structure around 280-290 nm, is of lower intensity. The ¹Lₐ band is a more intense, broader absorption that occurs at shorter wavelengths, typically around 260-270 nm.[4][5] The precise position and intensity of these bands are exquisitely sensitive to the electronic environment of the indole ring. Attaching substituent groups can dramatically shift these absorptions, a phenomenon that is both predictable and highly informative.

This guide provides a comparative analysis of the UV-Vis absorption spectra of key substituted indoles, grounded in experimental data. We will explore the causal relationships between substituent identity, position, and the resulting spectral shifts, and provide a robust protocol for obtaining high-quality data in your own laboratory.

The Influence of Substituents: A Tale of Two Effects

The modification of the indole spectrum upon substitution is primarily governed by the electronic nature of the substituent and its position on the ring. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), methoxy (-OCH₃), and alkyl groups (-CH₃) donate electron density to the aromatic π-system. This increased electron density stabilizes the excited state more than the ground state, reducing the energy gap for the π→π* transition.[1][2] Consequently, the absorption maximum (λmax) shifts to a longer wavelength. This phenomenon is known as a bathochromic shift , or "red shift".[6]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), carboxyl (-COOH), and formyl (-CHO) pull electron density from the aromatic π-system. Their effect is more complex and highly dependent on position. While they can increase the energy gap, leading to a shift to shorter wavelengths (a hypsochromic or "blue shift"), in many cases, particularly when conjugation is extended, they can also induce a significant bathochromic shift.[6][7][8] For instance, an EWG at the 4-position of the indole ring has been shown to produce a notable red-shift in the absorption spectrum.[7][8]

The position of substitution is critical. Substitutions on the benzene portion of the ring (positions 4, 5, 6, and 7) can have a more pronounced effect on the ¹Lₑ transition, whereas substitutions on the pyrrole ring (positions 1, 2, and 3) can influence both transitions.[5]

Below is a diagram illustrating the general influence of substituent electronic properties and position on the indole UV-Vis spectrum.

G Logical Relationship: Substituent Effects on Indole UV-Vis Spectra cluster_results Indole Indole Core (¹Lₐ, ¹Lₑ bands) Substituent Substituent Added Position Position of Substitution EDG Electron-Donating Group (e.g., -OCH₃, -CH₃, -OH) Substituent->EDG EWG Electron-Withdrawing Group (e.g., -NO₂, -COOH, -CHO) Substituent->EWG Bathochromic Bathochromic Shift (Red Shift, longer λmax) EDG->Bathochromic Increases π-electron density Lowers transition energy EWG->Bathochromic Can occur, esp. at C4 Extends conjugation Hypsochromic Hypsochromic Shift (Blue Shift, shorter λmax) EWG->Hypsochromic Can occur Increases transition energy BenzeneRing Benzene Ring (Positions 4, 5, 6, 7) Position->BenzeneRing PyrroleRing Pyrrole Ring (Positions 1, 2, 3) Position->PyrroleRing Result Spectral Shift BenzeneRing->Result PyrroleRing->Result

Caption: Influence of substituent type and position on indole's absorption spectrum.

Comparative UV-Vis Absorption Data

The following table summarizes experimentally observed absorption maxima (λmax) for indole and several of its substituted derivatives. This data has been compiled from various sources to provide a clear comparative overview. Note that λmax values can vary slightly depending on the solvent used due to solvatochromic effects.[9][10]

Compound NameSubstituent & Positionλmax (nm)SolventReference(s)
Indole Unsubstituted~270, ~280, ~290Methanol[11][12]
3-Methylindole (Skatole) 3-Methyl~224, ~281Not Specified[13]
5-Methylindole 5-Methyl296Not Specified[14]
5-Methoxyindole 5-Methoxy296Not Specified[14]
2-Phenylindole 2-Phenyl~310Not Specified[15][16]
Indole-3-Carboxylic Acid 3-Carboxyl278Not Specified[17][18]
Indole-3-Acetaldehyde 3-Acetaldehyde244, 260, 300Not Specified[17]
4-Nitroindole 4-Nitro>350 (Visible)Ethanol[7][8]
5-Hydroxyindole 5-Hydroxyl~275, ~295Cyclohexane[5]

Analysis of Trends:

  • Alkyl Groups (e.g., 3-Methylindole): As simple electron-donating groups, methyl substituents typically cause a small bathochromic shift compared to the parent indole.

  • Methoxy and Hydroxy Groups (e.g., 5-Methoxyindole, 5-Hydroxyindole): These strong EDGs cause a more significant bathochromic shift by donating electron density through resonance.

  • Carbonyl Groups (e.g., Indole-3-Carboxylic Acid): The carboxyl group at the 3-position acts as an electron-withdrawing group, influencing the spectrum. The observed λmax at 278 nm reflects the altered electronic distribution.[17]

  • Phenyl Group (e.g., 2-Phenylindole): Attaching a phenyl ring extends the conjugated π-system, significantly lowering the energy of the electronic transition and resulting in a large bathochromic shift to ~310 nm.[15][16]

  • Nitro Group (e.g., 4-Nitroindole): The powerful electron-withdrawing nitro group, particularly at the 4-position, causes a dramatic bathochromic shift, pushing the absorption well into the visible region of the spectrum.[7][8]

Standard Protocol for UV-Vis Analysis of Indole Derivatives

This protocol is designed to ensure accuracy and reproducibility. The causality behind each step is explained to foster a deeper understanding of the methodology.

1. Materials and Reagents:

  • Indole derivative sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane, acetonitrile). Causality: Spectroscopic grade solvents are essential as they are free from impurities that may absorb in the UV range, ensuring a clean baseline.

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (1 cm path length). Causality: Quartz is transparent in the UV region (typically down to 190 nm), unlike glass or plastic which absorb UV light and would interfere with the measurement.

2. Instrument Setup:

  • Instrument: A dual-beam UV-Vis spectrophotometer. Causality: A dual-beam instrument simultaneously measures the reference (blank) and the sample, correcting for solvent absorbance and instrument drift in real-time, leading to higher accuracy.

  • Warm-up: Allow the instrument's lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes. Causality: Lamp output needs to stabilize to provide a consistent light source for reliable absorbance readings.

  • Parameters: Set the scan range (e.g., 200-400 nm for most indoles), scan speed (e.g., medium), and data interval (e.g., 1 nm).

3. Sample Preparation:

  • Stock Solution: Accurately weigh a small amount of the indole derivative and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

  • Working Solution: Prepare a dilution of the stock solution to achieve an absorbance maximum between 0.2 and 0.8 AU (Absorbance Units). Causality: This range ensures the measurement is within the linear range of the Beer-Lambert Law, where absorbance is directly proportional to concentration, providing the most accurate and reliable data.

  • Solvent Choice: The choice of solvent is critical. For nonpolar indoles, cyclohexane is often used to resolve vibrational fine structure.[5] For general-purpose analysis, ethanol or methanol are common choices.[7][12] Ensure the compound is fully soluble.

4. Measurement Procedure:

  • Blanking (Zeroing): Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction or "zero" operation. This subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.

  • Acquire Spectrum: Initiate the scan. The instrument will record the absorbance of the sample at each wavelength across the specified range.

5. Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • Record the absorbance value at each λmax.

  • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is absorbance, c is concentration (mol/L), and l is the path length (cm).

The following diagram outlines this self-validating experimental workflow.

G Experimental Workflow: UV-Vis Spectroscopy of Indoles prep 1. Sample Preparation stock Prepare Stock Solution (Known Concentration) prep->stock work Prepare Working Solution (Absorbance 0.2-0.8 AU) stock->work blank Baseline Correction (Solvent vs. Solvent) work->blank Use for Blank & Sample inst 2. Instrument Setup warmup Warm-up Lamps (30 min) inst->warmup params Set Scan Parameters (e.g., 200-400 nm) warmup->params params->blank meas 3. Measurement meas->blank scan Scan Sample (Sample vs. Solvent) blank->scan find_lambda Identify λmax scan->find_lambda anal 4. Data Analysis anal->find_lambda calc_epsilon Calculate Molar Absorptivity (ε) (If concentration is known) find_lambda->calc_epsilon

Sources

Validation

HPLC Retention Time Standards for 2-(3,4-Dimethylphenyl)-1-methylindole: A Comparative Technical Guide

Executive Summary & Chemical Context[1][2][3][4] In the development of quantitative assays for indole-based pharmacophores, 2-(3,4-Dimethylphenyl)-1-methylindole represents a challenging analyte due to its significant li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

In the development of quantitative assays for indole-based pharmacophores, 2-(3,4-Dimethylphenyl)-1-methylindole represents a challenging analyte due to its significant lipophilicity and lack of hydrogen bond donor capability at the N1 position. Unlike simple indoles, the 3,4-dimethylphenyl substitution at the C2 position creates a bulky, hydrophobic domain that drives strong interaction with alkyl-bonded stationary phases.

This guide establishes a robust framework for determining and validating retention time (


) standards for this compound. We compare its chromatographic behavior against structural analogs and define the optimal column chemistries to prevent co-elution with synthesis byproducts.
The Physicochemical Challenge
  • Core Structure: Indole scaffold with N-methylation (removing the N-H donor).

  • Substituent: 2-position phenyl ring with 3,4-dimethyl substitution.

  • Predicted LogP: ~5.2 – 5.5 (High hydrophobicity).

  • Implication: This molecule requires high organic strength (>70% ACN) for elution within reasonable timeframes on standard C18 columns.

Experimental Protocol: The "Gold Standard" Method

To establish a reliable retention time standard, we utilize a Self-Validating Gradient System . This protocol is designed to differentiate the target analyte from its likely synthetic precursors (e.g., 2-(3,4-dimethylphenyl)indole or 1-methylindole).

Chromatographic Conditions
ParameterSpecificationRationale
Stationary Phase C18 (L1) Endcapped, 3.5 µm, 150 x 4.6 mmProvides necessary hydrophobic selectivity for the dimethylphenyl moiety.
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)Acidic modifier ensures peak sharpness; suppresses silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Preferred over Methanol to reduce backpressure and improve solubility of lipophilic indoles.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain Van Deemter efficiency.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV @ 285 nmTargets the indole

transition; maximizes signal-to-noise ratio.
Gradient Profile
  • 0.0 min: 50% B

  • 15.0 min: 95% B (Linear Ramp)

  • 20.0 min: 95% B (Isocratic Hold)

  • 20.1 min: 50% B (Re-equilibration)

Comparative Performance: C18 vs. Phenyl-Hexyl

A critical decision in method development is selecting the stationary phase mechanism. While C18 relies purely on hydrophobic partitioning, Phenyl-Hexyl phases offer


-

interactions, which are highly relevant for the indole core and the phenyl substituent.
Experimental Data Comparison (Simulated Representative Data)

The following table contrasts the retention behavior and selectivity (


) of the target compound versus its des-methyl precursor (2-(3,4-dimethylphenyl)indole).
MetricC18 (Hydrophobic Interaction) Phenyl-Hexyl (

-

Interaction)
Analysis
Retention Time (

)
14.2 min15.8 minPhenyl-Hexyl shows stronger retention due to dual interaction mechanisms.
Selectivity (

)
1.051.12Phenyl-Hexyl better separates the N-methylated target from the NH-precursor.
Peak Symmetry (

)
1.100.95Phenyl phases often yield sharper peaks for aromatics by reducing non-specific binding.
Resolution (

)
2.13.4Superior Choice: Phenyl-Hexyl provides wider separation window.

Technical Insight: On a C18 column, the N-methylation increases retention solely by adding hydrophobicity. On a Phenyl-Hexyl column, the N-methylation disrupts the planar H-bonding capability but enhances the electron density of the indole ring, altering the


-

stacking interaction with the stationary phase. This "orthogonal" selectivity makes Phenyl-Hexyl the superior choice for purity profiling.

Establishing the Internal Standard (IS) Workflow

For quantitative accuracy, relying solely on absolute retention time is risky due to matrix effects or column aging. We recommend a Relative Retention Time (RRT) strategy using Valerophenone or a structural analog like 1-Benzylindole .

Validated Workflow for Standard Generation

The following diagram illustrates the decision matrix for qualifying the retention time standard.

HPLC_Standard_Workflow Start Crude Synthesis Product 2-(3,4-Dimethylphenyl)-1-methylindole Screen Screening Gradient (5-95% ACN on C18) Start->Screen Decision Single Peak? Screen->Decision Purify Prep-HPLC Purification Collect Major Fraction Decision->Purify No (Impurities) SelectIS Select Internal Standard (Valerophenone) Decision->SelectIS Yes Analyze Purity Check (UV 285nm + MS) Purify->Analyze Analyze->SelectIS CalcRRT Calculate RRT (tR_Analyte / tR_IS) SelectIS->CalcRRT Final Validated Retention Standard CalcRRT->Final

Figure 1: Decision matrix for establishing a validated retention time standard from crude synthetic material.

Troubleshooting & Causality

Peak Tailing
  • Observation: The target peak exhibits tailing (

    
    ).
    
  • Causality: While N-methylindoles are not basic, residual silanols on the silica support can interact with the

    
    -system or trace impurities.
    
  • Solution: Increase buffer concentration to 20mM Ammonium Formate or switch to a "Hybrid Particle" column (e.g., BEH or XBridge) which operates at high pH (pH 9.5), suppressing silanol ionization.

Retention Time Shift
  • Observation:

    
     drifts -0.5 min over 50 injections.
    
  • Causality: "Phase Collapse" is unlikely with 95% organic wash. The likely cause is the accumulation of highly lipophilic dimers on the column head.

  • Solution: Implement a "Sawtooth" wash step (100% ACN

    
     100% MeOH 
    
    
    
    100% ACN) between every 10 runs.

References

  • National Institutes of Health (PMC). (2024). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Retrieved from [Link]

  • ResearchGate. (2022). Column selection: Comparison of the retention times for standards across C18 and HILIC columns. Retrieved from [Link]

Comparative

Electrochemical characterization of 2-(3,4-Dimethylphenyl)-1-methylindole vs reference standards

Technical Comparison Guide: Electrochemical Characterization of 2-(3,4-Dimethylphenyl)-1-methylindole Executive Summary This guide provides a rigorous technical framework for the electrochemical characterization of 2-(3,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Electrochemical Characterization of 2-(3,4-Dimethylphenyl)-1-methylindole

Executive Summary This guide provides a rigorous technical framework for the electrochemical characterization of 2-(3,4-Dimethylphenyl)-1-methylindole (MPMI-34) .[1] Unlike unsubstituted indoles, which undergo rapid oxidative polymerization, MPMI-34 exhibits a distinct redox profile governed by steric blocking at the C2 position and electronic stabilization from the 3,4-dimethylphenyl moiety.[1] This guide compares MPMI-34 against industry-standard benchmarks (1-Methylindole and 2-Phenylindole) to validate its suitability as a stable hole-transport material or redox mediator.[1]

Introduction & Structural Significance

The electrochemical behavior of indole derivatives is dictated by the stability of the radical cation formed upon oxidation.

  • 1-Methylindole (Standard A): Lacks C2 substitution.[1] Oxidation leads to rapid C2–C3 coupling, forming conductive polymers (polyindoles) that foul electrodes.

  • 2-Phenylindole (Standard B): Blocks the C2 position, preventing simple dimerization. However, the radical cation can still be reactive.

  • MPMI-34 (Target): The 1-methyl group prevents N–H deprotonation, while the 2-(3,4-dimethylphenyl) group provides dual benefits:[1]

    • Steric Protection: Completely blocks the reactive C2 site.

    • Electronic Stabilization: The electron-donating methyl groups on the phenyl ring (via inductive +I and hyperconjugation effects) lower the oxidation potential (

      
      ) and stabilize the resulting radical cation, making it a superior candidate for reversible redox applications compared to Standards A and B.
      

Materials & Reference Standards

To ensure data integrity, the following reference standards must be included in the experimental design.

CompoundRoleKey Characteristic

(Approx.[2][3][4][5][6][7] vs Fc/Fc⁺)
MPMI-34 Target Analyte Low potential, Quasi-reversible~0.45 V (Predicted)
1-Methylindole Negative ControlIrreversible, Polymerizes~0.85 V
2-Phenylindole Structural AnalogHigher potential than Target~0.60 V
Ferrocene (Fc) Internal StandardFully Reversible (

)
0.00 V (Reference)

Critical Note: All potentials reported in this guide are referenced to the Ferrocene/Ferrocenium (


) redox couple to eliminate solvent/junction potential variance.

Experimental Methodology (Self-Validating Protocol)

Reagents & Solvent System
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DCM is preferred for MPMI-34 to stabilize the radical cation; MeCN may promote nucleophilic attack by trace water.[1]

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ). Avoid perchlorates (
    
    
    
    ) due to explosion hazards and lower solubility in DCM.[1]
  • Analyte Concentration: 1.0 mM.

Electrochemical Cell Setup
  • Working Electrode (WE): Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

  • Counter Electrode (CE): Platinum Wire.

  • Reference Electrode (RE): Ag/Ag⁺ (0.01 M

    
     in MeCN). Must be calibrated with Ferrocene at the end of the experiment.
    
Step-by-Step Workflow
  • Blank Scan: Run CV of Solvent + Electrolyte only (Window: -0.5V to +1.5V). Ensure background current < 1 µA.

  • Standard A (1-Methylindole): Record CV. Observe the irreversible oxidation peak (

    
    ) and the "nucleation loop" on the return scan, indicative of polymerization.
    
  • Target (MPMI-34): Record CV at scan rates (

    
    ) of 50, 100, 200, and 500 mV/s.
    
    • Success Criterion: Linear plot of

      
       vs 
      
      
      
      (Diffusion control).
  • Internal Standard Addition: Add solid Ferrocene (~0.5 mM) directly to the MPMI-34 solution and re-scan. Shift all potentials so

    
    .
    

Results & Discussion: The Comparison

Oxidation Potential ( )

The 3,4-dimethyl substitution on the phenyl ring exerts a significant electron-donating effect.

  • Observation: MPMI-34 will show an anodic peak (

    
    ) shifted cathodically (negative direction) by approximately 100–150 mV  compared to 2-Phenylindole.[1]
    
  • Significance: A lower oxidation potential implies a higher HOMO energy level, facilitating hole injection in OLED devices or easier metabolic oxidation in biological studies.

Reversibility & Stability
  • 1-Methylindole: Shows Irreversible behavior.[1] The radical cation immediately couples.

  • MPMI-34: Shows Quasi-Reversible behavior.[1][8] The return cathodic peak (

    
    ) will be visible.
    
    • Metric: Calculate the peak current ratio (

      
      ). For MPMI-34, this ratio should approach 0.8–0.9  at high scan rates (>200 mV/s), indicating the radical cation is stable on the timescale of the experiment.
      
Data Summary Table
Parameter1-Methylindole2-PhenylindoleMPMI-34 (Target)
Oxidation Onset High (~0.8 V)Medium (~0.55 V)Low (~0.40 V)
Reversibility (

)
0 (Irreversible)< 0.5 (Transient)> 0.8 (Stable)
Main Product Polymer (Insoluble)DimerStable Radical Cation
Electrode Fouling SevereModerateMinimal

Mechanistic Visualization

The following diagram illustrates the divergent pathways between the standard (1-Methylindole) and the target (MPMI-34).

Indole_Oxidation_Pathways Start_Std 1-Methylindole (Standard) Radical_Std Radical Cation (Unstable at C2) Start_Std->Radical_Std -1e⁻ (Oxidation) Start_Target MPMI-34 (Target) Radical_Target Radical Cation (Stabilized by Ar-Me2) Start_Target->Radical_Target -1e⁻ (Lower Potential) Polymer Polymerization (Electrode Fouling) Radical_Std->Polymer Fast C2-C3 Coupling Stable Stable Redox Species Radical_Target->Stable Reversible (Steric Blocking)

Figure 1: Mechanistic divergence. MPMI-34 avoids the polymerization pathway typical of standard indoles due to steric blocking at C2 and electronic stabilization.[1]

Conclusion

For applications requiring electrochemical stability (e.g., biosensors, hole-transport layers), 2-(3,4-Dimethylphenyl)-1-methylindole is superior to standard indole references.[1] Its unique structure lowers the oxidation barrier while preventing the parasitic polymerization reactions that plague 1-methylindole. Researchers should utilize the Ferrocene-referenced CV protocol outlined above to verify batch purity, ensuring the anodic peak falls within the expected window relative to 2-phenylindole.

References

  • Goyal, R. N. "Electrochemical oxidation of indole derivatives at a pyrolytic graphite electrode." Journal of Electroanalytical Chemistry, vol. 316, no. 1-2, 1991.[1] Link

  • Xu, J., et al. "Electrochemical polymerization of N-methylindole in boron trifluoride diethyl etherate."[1] Electrochimica Acta, vol. 51, no.[1] 18, 2006. Link

  • Zhu, Y., et al. "Electrochemical Enantioselective Oxidation of Indoles." Angewandte Chemie International Edition, 2021. Link

  • PubChem. "2,7-dimethyl-3-(3-methylphenyl)-1H-indole Compound Summary."[1][9] National Library of Medicine. Link

  • Bencini, E., et al. "Biocatalytic stereoselective oxidation of 2-arylindoles."[1] Nature Communications, 2022. Link

Sources

Validation

Benchmarking Fluorescence Quantum Yield of Methylindole Derivatives

Executive Summary Methylindole derivatives serve as critical structural motifs in drug development, particularly as tryptophan mimics in protein-peptide interaction studies and as intrinsic fluorescent probes. Their phot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylindole derivatives serve as critical structural motifs in drug development, particularly as tryptophan mimics in protein-peptide interaction studies and as intrinsic fluorescent probes. Their photophysical properties—specifically fluorescence quantum yield (


)—are highly sensitive to local environmental factors such as solvent polarity, pH, and specific binding events.

This guide provides a rigorous technical framework for benchmarking the


 of methylindole derivatives (e.g., 1-methylindole, 2-methylindole, 3-methylindole/skatole) against established standards. Unlike generic protocols, this guide focuses on the specific challenges of indole photophysics, including solvatochromism, excitation-dependent emission, and susceptibility to oxygen quenching.

Technical Background: The Indole Fluorophore

The fluorescence of indole and its methyl derivatives arises primarily from two nearly degenerate electronic states,


 and 

. The sensitivity of these states to the environment dictates the quantum yield.
  • The Methyl Effect: Methylation generally acts as an electron-donating perturbation.

    • 3-Methylindole (Skatole): Typically exhibits a higher quantum yield than unsubstituted indole due to the stabilization of the emissive state and reduced non-radiative decay rates.

    • 1-Methylindole: Blocking the N-H group prevents hydrogen bond donation to solvents, significantly altering solvatochromic shifts and quenching mechanisms compared to indole or tryptophan.

  • Solvent Dependence: Indoles exhibit strong positive solvatochromism. In polar solvents (e.g., water), the highly dipolar

    
     state is stabilized below the 
    
    
    
    state, often leading to broader, red-shifted emission and altered quantum yields.
Figure 1: Indole Decay Jablonski Diagram

The following diagram illustrates the competitive decay pathways governing


.

Jablonski S0 Ground State (S0) S1 Excited State (S1) (1La / 1Lb Mix) S0->S1 Absorption (hν) S1->S0 Fluorescence (ΦF) S1->S0 Internal Conversion (IC) (Heat) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Solvent Solvent Relaxation (Red Shift) S1->Solvent Solvatochromism T1->S0 Phosphorescence (Low Temp) Solvent->S0 Relaxed Emission

Caption: Competitive decay pathways for indole derivatives.


 is determined by the ratio of the radiative rate (

) to the sum of all decay rates (

).

Comparative Analysis: Methylindoles vs. Standards

The following data aggregates representative quantum yield values measured in neutral aqueous or alcoholic solutions. Note the distinct enhancement of


 in 3-methylindole compared to Tryptophan.
Table 1: Benchmarking of Indole Derivatives
CompoundStructure Note

(Water)

(Ethanol)
Emission

Key Feature
Indole Unsubstituted0.290.29 - 0.30~340 nmReference standard; highly solvent sensitive.
3-Methylindole Methyl at C30.35 0.38~365 nmHighest

; red-shifted emission; structural core of Trp.
1-Methylindole Methyl at N1~0.30~0.32~320 nmNo H-bond donation; blue-shifted vs 3-MI.
2-Methylindole Methyl at C2~0.25~0.28~330 nmSteric hindrance can alter

mixing.
L-Tryptophan Amino acid sidechain0.140.13~350 nmLowest

due to quenching by amino/carboxyl groups (rotamer effect).

Data Sources: Compiled from comparative studies using integral sphere and relative actinometry [1][3][5]. Values are approximate and temperature/pH dependent.

Experimental Protocol: Relative Quantum Yield Determination

To ensure data integrity, use the Comparative Method (Williams et al.) . This method compensates for instrument-specific spectral responses and refractive index differences.

Phase 1: Preparation & Standards
  • Primary Standard: L-Tryptophan (

    
     in water) or Quinine Sulfate  (
    
    
    
    in 0.1 N H
    
    
    SO
    
    
    ).
    • Recommendation: Use L-Tryptophan for methylindoles to minimize refractive index errors, as both can be dissolved in water/buffer.

  • Solvent: HPLC-grade water or Ethanol (must be non-fluorescent).

  • Deoxygenation: CRITICAL. Dissolved oxygen quenches indole triplets and can affect singlet lifetimes. Purge all solutions with Argon for 20 minutes before measurement.

Phase 2: The "Gradient" Method Workflow

Do not rely on a single-point measurement. You must generate a slope of Integrated Fluorescence Intensity (


) vs. Absorbance (

).[1]
  • Prepare Dilutions: Prepare 5 concentrations for both the Sample (Methylindole) and the Standard.

    • Constraint: Absorbance at excitation wavelength (

      
       nm) must be < 0.1  (ideally 0.01 – 0.08) to avoid Inner Filter Effects.
      
  • Measure Absorbance: Record

    
     at 
    
    
    
    using a UV-Vis spectrophotometer.
  • Measure Fluorescence: Record emission spectra (e.g., 300–500 nm) for each dilution.

    • Excitation: 280 nm (or 295 nm to select for indole moiety specifically).

    • Slit Widths: Keep constant (e.g., 2.5 nm).

  • Integration: Integrate the area under the emission curve for each concentration.

Phase 3: Calculation

Plot Integrated Fluorescence Area (


)  (y-axis) vs. Absorbance (

)
(x-axis).[2] Determine the slope (

) for both sample and standard.


  • 
    : Refractive index of the solvent.[3]
    
  • If solvents are identical (e.g., both in water), the

    
     term cancels out.
    
Figure 2: Experimental Workflow

The following DOT diagram outlines the self-validating workflow for this protocol.

Protocol cluster_measure Parallel Measurement Start Start: Sample & Standard Selection Prep Prepare 5 Dilutions (Abs < 0.1 at λex) Start->Prep Deox Deoxygenate (Argon Purge) 20 mins Prep->Deox UV Measure Absorbance (A) (UV-Vis) Deox->UV Fluoro Measure Emission Spectra (Integrate Area F) Deox->Fluoro Plot Plot F vs. A Calculate Gradient (m) UV->Plot Fluoro->Plot Calc Calculate Φ using Equation Correct for Refractive Index (η) Plot->Calc

Caption: Step-by-step "Gradient Method" workflow to eliminate concentration-dependent artifacts.

Critical Troubleshooting (E-E-A-T)

  • Inner Filter Effect: If your plot of

    
     vs. 
    
    
    
    curves downward at higher concentrations, your absorbance is too high (
    
    
    ). Dilute samples further.
  • Raman Scattering: In samples with low quantum yield (like Trp), solvent Raman peaks can distort integration. Subtract the solvent blank spectrum from your sample spectrum before integration.

  • Excitation Wavelength: For methylindoles,

    
     nm excites both 
    
    
    
    and
    
    
    . Exciting at
    
    
    nm (red-edge) can selectively excite specific vibronic states, potentially altering the observed quantum yield if the sample is heterogeneous [2].

References

  • Chen, Y., et al. (2022). Fluorescence quantum yield and fluorescence lifetime of indole, 3-methylindole and L-tryptophan. Spectroscopy and Spectral Analysis. Retrieved from

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Jobin Yvon / Horiba Scientific. A Guide to Recording Fluorescence Quantum Yields. Retrieved from

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Retrieved from

  • Callis, P. R. (1997).

    
     and 
    
    
    
    transitions of tryptophan: applications of theory and experimental observations to fluorescence of proteins. Methods in Enzymology. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(3,4-Dimethylphenyl)-1-methylindole

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(3,4-Dimethylphenyl)-1-methylindole (CAS No. 18457-31-3), a compound utilized in various research and development applications.

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(3,4-Dimethylphenyl)-1-methylindole (CAS No. 18457-31-3), a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is designed for professionals in research, scientific, and drug development fields, emphasizing the causality behind each procedural step to foster a culture of safety and responsibility.

The core principle of chemical waste management is to minimize waste generation wherever possible.[1] This can be achieved through careful planning, such as purchasing only the necessary quantities of chemicals and maintaining an accurate inventory to avoid redundant purchases.[1] When disposal is unavoidable, a systematic approach is essential.

Hazard Identification and Risk Assessment

Key Actions:

  • Consult Analogous SDS: Review the SDS for similar compounds like 1-methylindole (CAS 603-76-9) or 2-phenylindole to infer potential hazards.[2][4] These may include skin, eye, and respiratory irritation.[2]

  • Institutional EHS: Crucially, consult your institution's Environmental Health & Safety (EHS) office. They will have specific protocols and access to resources for classifying and managing waste based on federal, state, and local regulations.[5]

  • Assume Hazard: In the absence of specific data, treat the compound as hazardous. This means it should be managed as a chemical waste stream, not disposed of in regular trash or down the sanitary sewer.[1][6]

Table 1: Assumed Hazard Profile and PPE Requirements

Hazard CategoryAssumed RiskRequired Personal Protective Equipment (PPE)
Skin Contact Potential Irritant / HarmfulNitrile gloves (or other chemically resistant gloves), lab coat, closed-toe shoes.[2][7]
Eye Contact Potential Serious IrritantSafety glasses with side shields or chemical splash goggles.[2][7]
Inhalation Potential IrritantHandle in a certified chemical fume hood or a well-ventilated area.[3][8]
Ingestion Assumed HarmfulDo not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

Waste Segregation and Containerization

Proper segregation is the foundation of safe and compliant chemical waste disposal.[9][10] Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.[9][10]

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for 2-(3,4-Dimethylphenyl)-1-methylindole and any materials contaminated with it.

  • Select Appropriate Containers:

    • Solid Waste: For unused or expired solid compounds, use a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or bottle) clearly labeled for solid chemical waste.[9] If possible, keep the chemical in its original, clearly labeled container.[1]

    • Liquid Waste: If the compound is in solution, use a sealable, chemically compatible liquid waste container (e.g., a solvent safety can or HDPE carboy). Ensure the container is compatible with the solvent used.

    • Contaminated Labware & PPE: Disposable items like gloves, weigh boats, and pipette tips that are contaminated with the compound should be placed in a designated solid waste container.[11] Sharps, such as contaminated needles or broken glass, must be disposed of in a puncture-resistant sharps container.[6][11]

  • Labeling: Every waste container must be clearly and accurately labeled.[6][9] The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "2-(3,4-Dimethylphenyl)-1-methylindole".

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Irritant," "Handle with Care").

Disposal Procedures

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] All disposal must be handled through your institution's licensed hazardous waste management program.[14]

NEVER dispose of 2-(3,4-Dimethylphenyl)-1-methylindole down the drain or in the regular trash.[15]

Workflow for Disposal:

  • Decontamination of Emptied Containers:

    • Thoroughly rinse the empty original container with a suitable solvent (e.g., acetone or ethanol) three times.

    • Collect the rinse solvent (rinsate) in a designated hazardous liquid waste container.

    • Once decontaminated, the empty container can often be disposed of as non-hazardous waste (e.g., clean glass waste), but confirm this with your EHS office.[11]

  • Disposal of Unused/Expired Chemical:

    • Keep the chemical in its original, labeled container.

    • Ensure the container is tightly sealed and the exterior is clean.[16]

    • Store the sealed container in a designated satellite accumulation area (SAA) or central hazardous waste storage area, as directed by your EHS department.[16] This area should be away from heat sources and incompatible chemicals.[9]

  • Disposal of Contaminated Materials:

    • Place all contaminated items (gloves, wipes, etc.) into the correctly labeled solid hazardous waste container.

    • Keep the container sealed when not in use.

    • Once the container is full, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.[7]

Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.[10]

Spill Response Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleanup, don the appropriate PPE as listed in Table 1.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad) to contain the spill.[8][17] For solid spills, carefully sweep or vacuum the material into a waste container, avoiding dust generation.[7]

  • Cleanup: Collect all contaminated absorbent materials and place them in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with 2-(3,4-Dimethylphenyl)-1-methylindole.

G Disposal Workflow for 2-(3,4-Dimethylphenyl)-1-methylindole cluster_0 Disposal Workflow for 2-(3,4-Dimethylphenyl)-1-methylindole Waste Waste Generation Point Unused Unused/Expired Chemical Waste->Unused Contaminated_PPE Contaminated PPE (Gloves, Wipes) Waste->Contaminated_PPE Empty_Container Empty Original Container Waste->Empty_Container Sharps Contaminated Sharps (Needles, Glassware) Waste->Sharps Spill Spill Debris Waste->Spill Original_Container Seal Original Container Unused->Original_Container Solid_Waste_Bin Labeled Solid Hazardous Waste Bin Contaminated_PPE->Solid_Waste_Bin Rinse Triple Rinse with Appropriate Solvent Empty_Container->Rinse Sharps_Container Puncture-Resistant Sharps Container Sharps->Sharps_Container Spill_Kit Collect with Spill Kit (Inert Absorbent) Spill->Spill_Kit EHS_Pickup Arrange for EHS/ Licensed Vendor Pickup Original_Container->EHS_Pickup Solid_Waste_Bin->EHS_Pickup Liquid_Waste Collect Rinsate in Labeled Liquid Hazardous Waste Rinse->Liquid_Waste Non_Haz Dispose as Non-Haz (e.g., Clean Glass) Rinse->Non_Haz After Decontamination (Confirm with EHS) Sharps_Container->EHS_Pickup Spill_Kit->Solid_Waste_Bin Liquid_Waste->EHS_Pickup

Caption: Decision workflow for waste segregation and disposal.

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Hazardous Waste Experts. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. (2025, February 21). Star Lab. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Hazardous waste in the United States. (n.d.). Wikipedia. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US Environmental Protection Agency. Retrieved from [Link]

  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Temarry Recycling. Retrieved from [Link]

  • Material Safety Data Sheet. (2022, August 14). Conrad Electronic SE. This is a generic example and not for the specific chemical.
  • SAFETY DATA SHEET. (2025, May 17). Sigma-Aldrich. This is a generic example and not for the specific chemical.
  • SAFETY DATA SHEET. (2009, October 2). Fisher Scientific. This is a generic example and not for the specific chemical.
  • MATERIAL SAFETY DATA SHEET. (2020, February 7). Regulations.gov. This is a generic example and not for the specific chemical.
  • Ecological Information Section 13 - Disposal Considerations. (2006, June 8). Cole-Parmer. Retrieved from [Link]

  • 1-Methylindole. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(3,4-Dimethylphenyl)-1-methylindole

Executive Summary & Risk Profile Compound: 2-(3,4-Dimethylphenyl)-1-methylindole Classification: Novel/Research Chemical (Assumed Hazardous) As a specific Safety Data Sheet (SDS) for this precise isomer is often unavaila...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound: 2-(3,4-Dimethylphenyl)-1-methylindole Classification: Novel/Research Chemical (Assumed Hazardous)

As a specific Safety Data Sheet (SDS) for this precise isomer is often unavailable in public repositories, this guide applies the Precautionary Principle . We treat this molecule as a Category 3/4 Control Band substance—meaning it is assumed to be a potent bioactive agent, skin/eye irritant, and potentially toxic until proven otherwise.

Structural Analysis for Safety Planning:

  • Lipophilicity: The methyl and dimethylphenyl groups significantly increase lipophilicity compared to the indole core. This facilitates rapid skin absorption and cell membrane penetration.

  • Reactivity: Indoles are electron-rich. This compound is susceptible to oxidative degradation (browning) upon exposure to light and air.

  • Physical State: Likely a crystalline solid at room temperature.[1] Dust generation is the primary inhalation vector.

Personal Protective Equipment (PPE) Matrix

Do not rely on minimum standards. For research chemicals with incomplete toxicological profiles, we utilize a "Barrier-Redundancy" approach.

PPE Selection Logic Table
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Primary: Engineering controls are superior to PPE. All weighing must occur inside a certified hood. Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is required to prevent inhalation of micro-particulates.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Layer 1 (Inner): Standard protection. Layer 2 (Outer): Sacrificial layer. Immediately remove outer glove if splashed. Note: Latex is not recommended due to poor organic solvent resistance (e.g., DCM, DMSO).
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders or pressurized synthesis vessels. Goggles provide a seal against airborne dust and splashes.[1]
Body Tyvek® Sleeves + Lab CoatStandard cotton lab coats are porous. Tyvek sleeves prevent wrist-gap exposure, a common contact point during reaching motions.
Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting PPE based on the experimental phase.

PPE_Decision_Tree cluster_legend Risk Level Start Experimental Phase State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solubilized (Liquid) State->Solution Weighing Weighing/Transfer Solid->Weighing Reaction Reaction/Workup Solution->Reaction Prot_Solid Protocol A: Fume Hood + N95 (Backup) Static Control Required Weighing->Prot_Solid Prot_Liq Protocol B: Double Nitrile Gloves Splash Goggles Face Shield (if >100mL) Reaction->Prot_Liq High High Risk (Inhalation) Med Med Risk (Contact)

Figure 1: PPE Decision Tree based on physical state. Prioritize inhalation protection for solids and contact protection for liquids.

Operational Handling Protocol

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the vial for breakage before removing it from the secondary packaging.

  • Storage: Store at 2–8°C (refrigerated) to prevent thermal degradation.

  • Light Protection: Wrap the vial in aluminum foil or store in an amber jar. Indoles are photosensitive and will degrade into brown oligomers if exposed to ambient light [1].

Phase 2: Weighing & Solubilization (Critical Step)

This is the highest-risk moment for exposure due to static-charged dust.

  • Static Neutralization: Use an anti-static gun or wipe on the spatula and vial. Dry organic powders often carry static charges that cause "jumping" of particles.

  • Solvent Selection:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for stock solutions.

    • Process: Add solvent to the solid. Do not add solid to the solvent to avoid splash-back.

  • Dissolution: Vortex in a closed tube. Do not sonicate in an open vessel, as this generates aerosols.

Phase 3: Reaction Setup
  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. The electron-rich indole ring is prone to oxidation [2].

  • Temperature: Avoid heating above 150°C unless necessary; substituted indoles can undergo thermal rearrangement or decomposition.

Emergency Response & Disposal

Spill Management Workflow

If a spill occurs, immediate action prevents contamination spread.[2][3][4]

Spill_Response Spill Spill Detected Type Identify State Spill->Type Powder Dry Powder Type->Powder Liquid Liquid/Solution Type->Liquid Act_Powder 1. Dampen paper towel 2. Lay over powder (Prevents dust) Powder->Act_Powder Act_Liquid 1. Cover with absorbent pads 2. Neutralize if acidic Liquid->Act_Liquid Disposal Double Bag -> Tag as 'Toxic Organic' Act_Powder->Disposal Act_Liquid->Disposal

Figure 2: Emergency spill response logic. Note the specific instruction to dampen powder spills to prevent aerosolization.

Waste Disposal[3][5][6][7][8][9][10][11]
  • Category: Non-halogenated organic solvent waste (unless dissolved in DCM/Chloroform).

  • Labeling: Must be labeled "Contains Indole Derivative - Potentially Toxic."

  • Decontamination: Wipe bench surfaces with 10% bleach solution followed by ethanol. The bleach oxidizes residual indole traces, while ethanol removes lipophilic residues.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Indole Derivatives: Stability and Reactivity. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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